1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Description
The exact mass of the compound 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is 201.0920418 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Methoxyphenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHPGHAPKCHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725481 | |
| Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101290-65-7, 1987286-74-7 | |
| Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Abstract: This whitepaper provides a detailed technical guide for the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a key intermediate in various fields of chemical research. The primary focus is on the robust and widely applicable method of reductive amination starting from 2-methoxypropiophenone. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses methods for purification and characterization. Authored for researchers and drug development professionals, this document emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction
1-(2-Methoxyphenyl)propan-1-amine is a primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the methoxy group at the ortho position of the phenyl ring influences its chemical reactivity and potential biological activity in derivative compounds. The hydrochloride salt form is typically preferred due to its increased stability, crystallinity, and solubility in aqueous media, which facilitates handling, purification, and formulation.
This guide will focus on the most common and efficient synthetic route: the reductive amination of 2-methoxypropiophenone. This method is favored for its high yields and operational simplicity.[1]
Strategic Overview: Retrosynthetic Analysis & Workflow
A logical retrosynthetic analysis of the target molecule suggests that the primary amine can be installed via the reduction of an imine or a related C=N bond. This imine is readily formed from the condensation of a ketone (2-methoxypropiophenone) and an ammonia source. The ketone precursor itself can be synthesized via Friedel-Crafts acylation of anisole.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for the target compound.
Synthesis of the Precursor: 2-Methoxypropiophenone
The starting ketone, 2-methoxypropiophenone, is most conveniently prepared via the Friedel-Crafts acylation of anisole with propionyl chloride or propionic anhydride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2]
Causality: The methoxy group (-OCH₃) on the anisole ring is an ortho-, para-directing activator for electrophilic aromatic substitution. While the para-isomer (4-methoxypropiophenone) is also formed and is often the major product, the ortho-isomer can be separated via column chromatography or distillation.[3] The choice of solvent and reaction temperature can influence the ortho/para product ratio.
Experimental Protocol: Friedel-Crafts Acylation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Anisole | 108.14 | 54.1 g (54.5 mL) | 0.50 |
| Propionyl Chloride | 92.52 | 48.6 g (44.0 mL) | 0.525 |
| Aluminum Chloride (anhydrous) | 133.34 | 73.3 g | 0.55 |
| Dichloromethane (DCM, anhydrous) | - | 500 mL | - |
| Hydrochloric Acid (conc.) | - | 150 mL | - |
| Ice | - | 500 g | - |
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and aluminum chloride.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add propionyl chloride to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anisole dropwise from the dropping funnel over 1 hour, ensuring the temperature remains between 0-5 °C.
-
Once the anisole addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of DCM.
-
Combine the organic layers and wash with 1 M NaOH solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil containing a mixture of 2- and 4-methoxypropiophenone is purified by vacuum distillation or column chromatography to isolate the desired ortho-isomer.
Primary Synthesis: Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds.[4] The process involves two key steps that occur in situ: the formation of an imine intermediate from the ketone and an amine source, followed by the reduction of this imine to the target amine.[5]
For the synthesis of a primary amine, an ammonia source such as ammonium acetate or aqueous ammonia is used. A reducing agent, typically sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), is employed to reduce the imine.[6]
Mechanism: The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxypropiophenone, followed by dehydration to form an iminium ion. A hydride donor (from the reducing agent) then attacks the electrophilic carbon of the iminium ion to yield the final primary amine.
Caption: Simplified mechanism of reductive amination.
Experimental Protocol: Reductive Amination
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxypropiophenone | 164.20 | 16.4 g | 0.10 |
| Ammonium Acetate | 77.08 | 57.8 g | 0.75 |
| Sodium Borohydride (NaBH₄) | 37.83 | 5.7 g | 0.15 |
| Methanol | - | 250 mL | - |
| Dichloromethane (DCM) | - | 300 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-methoxypropiophenone and ammonium acetate in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add sodium borohydride in small portions over a period of 1 hour. Causality: The portion-wise addition is crucial to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by carefully adding 100 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with three 100 mL portions of dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude free-base amine as an oil.
Formation of the Hydrochloride Salt
The final step is the conversion of the free-base amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt is often a crystalline solid that can be easily purified by recrystallization.[7]
Experimental Protocol: Salt Formation
-
Dissolve the crude 1-(2-methoxyphenyl)propan-1-amine in 150 mL of diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated HCl in isopropanol (or bubble HCl gas through the solution) until the solution becomes acidic (test with pH paper).
-
A white precipitate of the hydrochloride salt will form.
-
Stir the suspension for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether.
-
The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Dry the purified crystals under vacuum to obtain 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Alternative Synthetic Route: The Leuckart-Wallach Reaction
An alternative pathway for this transformation is the Leuckart-Wallach reaction.[8] This reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[9][10]
Principle: The ketone is heated with ammonium formate. The reaction proceeds through a formylated amine intermediate, which is then hydrolyzed (typically with acid) to yield the primary amine.[11]
Considerations: This method often requires high reaction temperatures (>160 °C) and can sometimes result in the formation of byproducts.[9] However, it avoids the use of metal hydride reducing agents and is a classic, one-pot procedure for reductive amination.[12]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the methine proton adjacent to the nitrogen, the methylene protons, and the terminal methyl group. |
| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom in the molecule. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base (m/z = 165.23).[13] |
| FT-IR | Characteristic stretches for N-H (amine), C-H (aliphatic and aromatic), and C-O (ether) bonds should be present. |
Safety and Handling
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Propionyl chloride is a lachrymator. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Reductive Amination: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care away from ignition sources.
-
General: All solvents are flammable. Handle hydrochloric acid with extreme care as it is highly corrosive.
Conclusion
The synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is reliably achieved through a two-stage process involving the Friedel-Crafts acylation of anisole followed by the reductive amination of the resulting ketone. This guide provides a detailed, scientifically-grounded protocol that explains the rationale behind each step, ensuring that researchers can not only replicate the synthesis but also adapt it as needed. Proper purification and analytical characterization are essential to guarantee the quality of the final product for its intended applications.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Kumbhar, A. S., et al. (1998). Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta. Research on Chemical Intermediates, 24(7), 771-778. Retrieved from [Link]
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PrepChem. (2017). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]
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Chen, J., et al. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of the Chinese Chemical Society, 54(4), 1017-1021. Retrieved from [Link]
- Google Patents. (2016). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
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Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]
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European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Retrieved from [Link]
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Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 223-247. Retrieved from [Link]
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ResearchGate. (n.d.). Leuckart–Wallach Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2019). 1H NMR spectra. Retrieved from [Link]
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BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Vedantu. (n.d.). How is anisole converted into 2Methoxy toluene class 11 chemistry CBSE. Retrieved from [Link]
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PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]
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Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
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Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
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PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Methoxy-1-(4-methoxyphenyl)-N-methylpropan-2-amine - Optional[13C NMR]. Retrieved from [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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An In-depth Technical Guide to the Postulated Mechanism of Action and Experimental Validation of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a phenethylamine derivative for which the mechanism of action has not been empirically determined in public-domain literature. Based on a rigorous structural analysis and comparison with well-characterized pharmacological analogs, this guide postulates its primary mechanism of action. The core structure, a propan-1-amine backbone, is a classic pharmacophore for ligands of monoamine transporters. The presence of a 2-methoxy group on the phenyl ring suggests specific interactions with adrenergic and serotonergic systems.
We hypothesize that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride functions primarily as an indirect sympathomimetic agent , acting as a releasing agent and/or reuptake inhibitor at norepinephrine (NET) and dopamine (DAT) transporters. This action is predicted to increase synaptic concentrations of catecholamines, leading to psychostimulant effects. A secondary mechanism, involving direct interaction with β-adrenergic and serotonin 5-HT₂ subtype receptors, may modulate its primary effects. This guide provides a comprehensive, multi-phase experimental workflow to systematically test these hypotheses, from in-vitro transporter functional assays to in-vivo neurochemical and behavioral studies.
Introduction
The field of neuropharmacology is continuously exploring the structure-activity relationships (SAR) that define how small molecules interact with neuronal targets. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride belongs to the broad class of phenethylamines, which includes a wide range of endogenous neurotransmitters, therapeutic agents, and research chemicals. Its structure is notably similar to known psychostimulants and sympathomimetic amines. Specifically, it is a positional isomer of the known β-adrenergic agonist Methoxyphenamine[1][2]. Despite its availability as a research chemical, a significant knowledge gap exists regarding its pharmacological profile and mechanism of action.
This technical guide aims to deconstruct the molecule's structure to postulate a likely mechanism of action based on established SAR principles from the study of synthetic cathinones and other substituted phenethylamines[3][4]. Furthermore, it provides a detailed, field-proven framework for the experimental validation of these postulates, designed for drug development and neuroscience research settings.
Caption: Chemical structure and key pharmacophoric elements of the title compound.
Physicochemical Properties and Structural Deconstruction
A molecule's biological activity is intrinsically linked to its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO • HCl |
| Molecular Weight | 201.70 g/mol |
| Core Structure | Phenethylamine |
| Key Substituents | α-ethyl, 2-methoxy |
| Predicted Lipophilicity (XLogP3) | 2.1[5] |
Structural Analysis:
-
Phenethylamine Core: The foundational backbone is shared with neurotransmitters like dopamine and norepinephrine, as well as a vast class of stimulants like amphetamine. This core strongly predicts interaction with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[6].
-
α-Ethyl Group: The ethyl group at the alpha position relative to the amine creates a propanamine structure. In related synthetic cathinones, the size of this α-substituent can influence whether the compound acts as a transporter substrate (releasing agent) or a blocker (reuptake inhibitor)[3][4].
-
Ortho-Methoxy (2-OCH₃) Group: The position of substituents on the aromatic ring is a critical determinant of MAT selectivity and direct receptor affinity.
-
In some phenethylamine series, a methoxy group can reduce activity at DAT[7].
-
Conversely, methoxy groups are known to confer affinity for serotonin receptors, particularly the 5-HT₂ family, which is a hallmark of psychedelic phenethylamines[8][9].
-
The closely related drug Methoxyphenamine (1-(2-methoxyphenyl)-N-methylpropan-2-amine ) is a known β-adrenergic agonist and norepinephrine releasing agent, strongly implicating the 2-methoxy-phenylpropylamine scaffold in adrenergic activity[1][2].
-
Postulated Mechanisms of Action
Based on the structural analysis, a multi-faceted mechanism of action is proposed.
Primary Hypothesis: Indirect Sympathomimetic Action
The primary mechanism is likely centered on the modulation of catecholamine neurotransmission via interactions with DAT and NET. The phenethylamine core suggests the compound will bind to these transporters. The key question is whether it functions as a reuptake inhibitor (like cocaine) or a substrate-releasing agent (like amphetamine). Given the activity of structurally similar compounds, a role as a releasing agent is highly probable[1][10]. This would lead to a non-vesicular, transporter-mediated efflux of dopamine and norepinephrine from the presynaptic terminal into the synapse, significantly increasing neurotransmitter levels.
Caption: Postulated mechanism of monoamine release at the presynaptic terminal.
Secondary Hypothesis: Direct Receptor Modulation
In addition to transporter-mediated effects, direct receptor binding could significantly shape the compound's pharmacological profile.
-
Adrenergic Receptor Agonism: The structural relationship to Methoxyphenamine strongly suggests potential agonist activity at β-adrenergic receptors[1][2]. This would contribute to peripheral sympathomimetic effects (e.g., increased heart rate, bronchodilation) and could also modulate central nervous system activity.
-
Serotonin Receptor Interaction: The 2-methoxy group is a key feature in many 5-HT₂A receptor agonists[9]. While the overall structure may not confer high-potency psychedelic activity, affinity for 5-HT₂A or 5-HT₂C receptors could modulate the dopaminergic and noradrenergic effects, potentially influencing aspects like mood, perception, and abuse liability[11].
Proposed Experimental Validation Workflow
A systematic, multi-phase approach is required to empirically test these hypotheses. This workflow progresses from high-throughput in-vitro assays to more complex in-vivo models.
Caption: High-level experimental workflow for mechanistic validation.
Phase 1: In Vitro Characterization
Protocol 1: Monoamine Transporter Interaction Assays
-
Objective: To quantify the affinity and functional activity of the compound at human DAT, NET, and SERT.
-
Methodology:
-
Cell Culture: Maintain HEK293 cell lines stably expressing human DAT, NET, or SERT in appropriate media.
-
Binding Assays:
-
Prepare cell membrane homogenates from each cell line.
-
Perform competitive radioligand binding assays using selective radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Incubate membranes with a fixed concentration of radioligand and increasing concentrations of the test compound.
-
Separate bound and free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC₅₀ values using the Cheng-Prusoff equation.
-
-
Uptake Inhibition Assays:
-
Plate cells in 96-well plates.
-
Pre-incubate cells with increasing concentrations of the test compound.
-
Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After a short incubation, terminate uptake by washing with ice-cold buffer.
-
Lyse the cells and measure intracellular radioactivity.
-
Calculate the IC₅₀ for uptake inhibition.
-
-
Neurotransmitter Release Assays:
-
Pre-load cells or rat brain synaptosomes with a radiolabeled substrate.
-
After washing, expose the cells/synaptosomes to increasing concentrations of the test compound.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC₅₀ for release to determine if the compound is a substrate.
-
-
-
Anticipated Data Output:
| Assay Type | Parameter | Transporter | Expected Outcome |
| Binding | Ki (nM) | DAT, NET | High to moderate affinity (<500 nM) |
| SERT | Lower affinity (>1000 nM) | ||
| Uptake Inhibition | IC₅₀ (nM) | DAT, NET | Potent inhibition, correlated with binding affinity |
| Release | EC₅₀ (nM) | DAT, NET | Potent release, confirming substrate activity |
Protocol 2: Receptor Binding Panel
-
Objective: To identify direct receptor interactions and assess selectivity.
-
Methodology:
-
Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyPanel44 or similar).
-
The primary screen should be conducted at a high concentration (e.g., 10 µM) to identify any significant binding (>50% inhibition).
-
Focus on key targets including:
-
Adrenergic: α₁, α₂, β₁, β₂, β₃
-
Serotonergic: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ʙ, 5-HT₂ᴄ
-
Dopaminergic: D₁ through D₅
-
-
For any primary "hits," perform follow-up concentration-response curves to determine Ki values.
-
Phase 2: In Vivo Pharmacodynamic & Pharmacokinetic Studies
Protocol 3: Assessment of Psychostimulant Effects (Rodent Model)
-
Objective: To determine if the compound produces stimulant-like behavioral effects in vivo.
-
Methodology:
-
Acclimate male C57BL/6 mice or Sprague-Dawley rats to open-field arenas equipped with infrared beam-break systems.
-
Administer various doses of the compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.
-
Immediately place the animal in the arena and record locomotor activity (e.g., distance traveled, rearing counts) for 60-120 minutes.
-
Analyze the data to generate a dose-response curve for locomotor activity. A significant increase indicates a psychostimulant effect.
-
Protocol 4: In Vivo Neurochemistry via Microdialysis
-
Objective: To directly measure changes in extracellular neurotransmitter levels in the brain following drug administration.
-
Methodology:
-
Surgically implant a microdialysis guide cannula into a target brain region of an anesthetized rat (e.g., the nucleus accumbens or prefrontal cortex).
-
After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
Administer a behaviorally active dose of the compound and continue collecting samples.
-
Analyze dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC with electrochemical detection.
-
Express results as a percentage change from baseline. This will directly validate the in vitro transporter findings.
-
Integrated Mechanistic Conclusion
The power of this workflow lies in the integration of data across different experimental levels.
-
Scenario A (Hypothesis Confirmed): The compound shows potent Ki and IC₅₀ values at NET and DAT, demonstrates robust substrate-releasing activity in vitro, causes a significant elevation of extracellular dopamine and norepinephrine in microdialysis experiments, and produces a dose-dependent increase in locomotor activity. This would provide overwhelming evidence for a primary mechanism as a catecholamine releasing agent.
-
Scenario B (Hybrid Activity): The compound acts as a releaser at NET but a reuptake inhibitor at DAT. This "hybrid" profile is seen with some synthetic cathinones and would be revealed by comparing uptake and release assay results[11].
-
Scenario C (Receptor Modulation): In addition to the transporter effects in Scenario A, the receptor screen reveals high affinity for the β₂-adrenergic and 5-HT₂ₐ receptors. This would indicate a more complex mechanism where the primary stimulant effects are modulated by direct adrenergic and serotonergic receptor agonism, potentially altering the qualitative feel and side-effect profile of the compound.
Conclusion
While definitive data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is currently lacking, a robust mechanistic hypothesis can be constructed from established structure-activity relationship principles. The evidence strongly suggests a primary role as a norepinephrine and dopamine releasing agent, characteristic of a classical psychostimulant. The 2-methoxy group is a critical feature that may introduce additional direct interactions with adrenergic and serotonergic receptors, creating a unique pharmacological profile. The proposed experimental workflow provides a clear, logical, and comprehensive path to empirically validate this hypothesis, transforming this uncharacterized molecule into a well-understood pharmacological tool.
References
-
Glennon, R. A., & Dukat, M. (2015). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]
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Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
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Topic: 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride and Its Derivatives in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(2-methoxyphenyl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The strategic placement of the methoxy group at the ortho position of the phenyl ring imparts distinct conformational and electronic properties that drive interactions with a variety of biological targets. This guide provides a comprehensive technical overview of this chemical class, from foundational synthetic strategies and detailed experimental protocols to an analysis of structure-activity relationships (SAR) and known pharmacological applications. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this scaffold in their discovery programs.
The Core Scaffold: Structural and Physicochemical Rationale
The 1-(2-methoxyphenyl)propan-1-amine moiety is a phenethylamine derivative characterized by an aromatic ring and an aliphatic amine side chain.[1] Its significance in medicinal chemistry stems from several key features:
-
Ortho-Methoxy Group: Unlike its meta- or para-isomers, the 2-methoxy group introduces significant steric influence. This can lock the side chain into a preferred conformation, reducing the entropic penalty upon binding to a biological target. Electronically, the methoxy group is an electron-donating group, which can modulate the pKa of the amine and influence aromatic interactions like π-π stacking or cation-π interactions.
-
Propan-1-amine Side Chain: This three-carbon chain provides a flexible linker, allowing the crucial amine functional group to orient itself optimally within a receptor's binding pocket. The amine itself is typically protonated at physiological pH, enabling it to form strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in target proteins.
-
Hydrochloride Salt: The parent amine is often an oil or low-melting solid with limited aqueous solubility. Conversion to the hydrochloride salt is a standard practice in drug development to produce a stable, crystalline solid with improved solubility and handling characteristics, which is crucial for formulation and bioavailability studies.[1][2]
Foundational Synthetic Methodologies
The synthesis of the core scaffold and its derivatives is accessible through established organic chemistry reactions. The most common and versatile approach is the reductive amination of a corresponding ketone precursor.
Key Precursor: 1-(2-Methoxyphenyl)propan-1-one
The synthesis typically begins with 2'-methoxypropiophenone, also known as 1-(2-methoxyphenyl)propan-1-one.[3] This commercially available ketone serves as the electrophilic starting point for the introduction of the amine functionality.
Reductive Amination: A Step-by-Step Protocol
This workflow efficiently converts the ketone into the desired primary amine in a one-pot or two-step sequence.
Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
-
Imine Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-methoxyphenyl)propan-1-one (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Add ammonium acetate (3.0-5.0 eq) and sodium cyanoborohydride (1.5 eq). The ammonium acetate serves as the ammonia source for primary amine formation, while the cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion over the ketone.
-
Stir the reaction at room temperature for 12-24 hours.
-
Causality: Using a mild reducing agent like NaBH₃CN is critical. It is less reactive at neutral pH, allowing the ketone and ammonia source to form the imine/iminium ion equilibrium before reduction occurs. This minimizes the undesired reduction of the starting ketone to an alcohol byproduct.
-
-
Reaction Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.
-
Carefully quench the reaction by adding 1 M HCl (aq) dropwise until the pH is acidic (pH ~2), which neutralizes the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove unreacted starting material and non-basic impurities.
-
Basify the aqueous layer to pH >10 with 2 M NaOH (aq). This deprotonates the amine hydrochloride, converting it to the free base which is soluble in organic solvents.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxyphenyl)propan-1-amine free base.
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of cold diethyl ether or 2-propanol.
-
Add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolate the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.
-
Self-Validation: The formation of a crystalline solid from a crude oil upon addition of HCl is a strong indicator of successful synthesis. The identity and purity should be confirmed by NMR, MS, and melting point analysis.
-
Caption: General workflow for the synthesis via reductive amination.
Structure-Activity Relationships (SAR) and Target Exploration
Modifications to the 1-(2-methoxyphenyl)propan-1-amine scaffold can drastically alter its pharmacological profile. The principles of SAR, derived from empirical testing of analogs, guide the rational design of new derivatives with enhanced potency, selectivity, and drug-like properties.
While direct SAR studies on this specific isomer are not extensively published in a consolidated format, we can infer likely relationships based on its structural similarity to other neurologically active phenethylamines and related compounds.[4][5][6][7]
Table 1: Predicted SAR for 1-(2-Methoxyphenyl)propan-1-amine Derivatives
| Molecular Region | Modification | Anticipated Impact on Activity | Rationale & Examples |
| Aromatic Ring | Adding substituents (e.g., -Cl, -F at C4 or C5) | Potentially increased potency and altered selectivity for monoamine transporters. | Halogenation can enhance binding affinity through specific interactions and alter metabolic stability. This is a common strategy in CNS drug design.[5] |
| Additional methoxy groups (e.g., at C5) | May increase affinity for serotonin (5-HT) receptors, potentially introducing psychedelic properties. | The DOx class of compounds (e.g., DOB, DOI) are 2,5-dimethoxyamphetamines that are potent 5-HT₂ₐ receptor agonists.[5] | |
| Amine (N-substitution) | N-methylation or N-ethylation | Often retains or slightly modifies activity at monoamine transporters. Can alter selectivity between SERT, DAT, and NET. | Small alkyl groups are well-tolerated by many transporters. For example, N-methylation of the related methoxyphenamine is known.[8][9] |
| N-benzylation | Can shift activity towards other targets, such as β2-adrenoceptors, or serve as a precursor for more complex molecules. | N-benzyl derivatives of the related 1-(4-methoxyphenyl)propan-2-amine are key intermediates in the synthesis of the long-acting bronchodilator formoterol.[10][11] | |
| Propyl Side Chain | α-methylation (isomerization to propan-2-amine) | Significantly alters pharmacology, often increasing stimulant properties and activity at monoamine transporters. | This creates an amphetamine-like structure. Methoxyphenamine (N,α-dimethyl-2-methoxy-phenethylamine) is a known β-adrenergic receptor agonist.[9] |
| β-hydroxylation | Can introduce chirality and new hydrogen bonding opportunities, potentially increasing receptor affinity and selectivity. | Hydroxyl groups are often key pharmacophoric features, as seen in many adrenergic agonists. |
Pharmacological Profile and Therapeutic Potential
Based on its core structure, the 1-(2-methoxyphenyl)propan-1-amine class of compounds is primarily investigated for its effects on the central nervous system.
Primary Mechanism: Monoamine Transporter Modulation
Compounds with a phenethylamine backbone are classic modulators of monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these derivatives can increase their concentration, leading to downstream signaling. This is the primary mechanism of action for many antidepressant and stimulant medications.[10] The specific pattern of inhibition (e.g., SERT-selective vs. triple reuptake inhibitor) is highly dependent on the substitution pattern defined by the SAR.
Caption: Mechanism of action at the synaptic level.
Potential Therapeutic Applications
-
Neurological and Psychiatric Disorders: Due to their potential interaction with dopamine and serotonin pathways, these compounds are candidates for developing new treatments for conditions like depression, anxiety, or ADHD.[1]
-
Anti-inflammatory Agents: Some related amine derivatives have been found to possess potent anti-inflammatory effects, a property that may be mediated by serotonin receptor activation and is an emerging area of research.[5][8]
-
Synthetic Building Blocks: Beyond their direct biological activity, these amines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals like the anti-asthma drug formoterol.[10]
Conclusion and Future Outlook
The 1-(2-methoxyphenyl)propan-1-amine hydrochloride scaffold and its derivatives constitute a rich chemical space for medicinal chemistry exploration. The accessibility of its synthesis, combined with the profound impact of subtle structural modifications on its pharmacological profile, ensures its continued relevance in drug discovery. Future research will likely focus on fine-tuning the SAR to develop derivatives with high target selectivity and optimized pharmacokinetic properties. The application of computational docking and predictive modeling will be invaluable in guiding these efforts, accelerating the translation of promising compounds from the laboratory to clinical evaluation.
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An In-Depth Technical Guide to the Biological Activity of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the elucidation of the biological activity of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally analogous phenethylamines to postulate a probable pharmacological profile centered on the modulation of monoaminergic systems. We present a logical, multi-tiered experimental strategy, encompassing detailed in vitro and in vivo protocols, designed to rigorously test these hypotheses. This document serves as a complete roadmap for researchers aiming to characterize the therapeutic potential of this compound, from initial biochemical assays to preclinical behavioral models.
Introduction and Rationale
1-(2-Methoxyphenyl)propan-1-amine hydrochloride belongs to the phenethylamine class of compounds, which are known to exhibit a wide range of pharmacological activities. Its core structure, a phenyl ring attached to an ethylamine backbone, is a common feature in many neurotransmitters, such as dopamine, norepinephrine, and serotonin, as well as in various synthetic drugs. The presence of a methoxy group on the phenyl ring and a propyl group on the amine suggests potential interactions with monoamine transporters and enzymes.
Notably, the structurally similar compound, methoxyphenamine (1-(2-methoxyphenyl)-N-methylpropan-2-amine), is a known β-adrenergic receptor agonist used as a bronchodilator.[1][2][3][4] Phenethylamines, as a class, are also recognized for their potential to inhibit monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters.[5][6][7] Therefore, it is hypothesized that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride may exhibit activity as a monoamine oxidase inhibitor and/or an adrenergic receptor agonist. This guide outlines the necessary experimental procedures to investigate these potential mechanisms of action.
Proposed Mechanism of Action and Investigational Strategy
Based on its structural characteristics, the primary hypothesis is that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride modulates monoaminergic neurotransmission. The overall experimental strategy is to first determine the compound's in vitro activity at key molecular targets within the monoamine system, followed by in vivo studies to assess its behavioral effects in established animal models.
Caption: Investigational workflow for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
In Vitro Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine if the test compound inhibits the activity of the two major MAO isoforms, MAO-A and MAO-B.[8][9][10]
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine (for both MAO-A and MAO-B) or isoform-specific substrates like serotonin for MAO-A and benzylamine for MAO-B.[9][11]
-
Assay Principle: A fluorometric assay based on the detection of hydrogen peroxide, a byproduct of MAO activity. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the fluorescent product, resorufin.[9]
-
Procedure:
-
Prepare a 96-well black microplate.
-
Add MAO-A or MAO-B enzyme to each well.
-
Add a range of concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Include a vehicle control and positive controls (clorgyline for MAO-A, selegiline for MAO-B).
-
Pre-incubate the enzyme and compound.
-
Initiate the reaction by adding the substrate and the Amplex® Red/HRP mixture.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Monoamine Transporter Binding and Uptake Assays
These assays will determine if the test compound binds to and/or inhibits the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13][14]
3.2.1. Radioligand Binding Assay
-
Cell Source: HEK293 cells stably expressing human DAT, NET, or SERT.[12]
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
NET: [³H]nisoxetine
-
SERT: [³H]citalopram[12]
-
-
Procedure:
-
Incubate cell membranes with the respective radioligand and a range of concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound for each transporter.
3.2.2. Neurotransmitter Uptake Assay
-
Cell Source: HEK293 cells stably expressing human DAT, NET, or SERT.[12]
-
Radiolabeled Substrates:
-
DAT: [³H]dopamine
-
NET: [³H]norepinephrine
-
SERT: [³H]serotonin[12]
-
-
Procedure:
-
Pre-incubate the cells with a range of concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
-
Add the respective radiolabeled neurotransmitter and incubate to allow for uptake.
-
Terminate uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each transporter.
Caption: Experimental workflow for monoamine transporter assays.
In Vivo Behavioral Protocols
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant-like activity in rodents.[15][16][17][18]
Protocol:
-
Animals: Male C57BL/6 mice.
-
Apparatus: A transparent cylinder filled with water (24°C ± 1°C).[15]
-
Procedure:
-
Administer 1-(2-Methoxyphenyl)propan-1-amine hydrochloride or a vehicle control intraperitoneally 30-60 minutes before the test. Include a positive control group treated with a known antidepressant (e.g., fluoxetine).
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.[16][18]
-
Record the session and score the duration of immobility during the last 4 minutes of the test.[16][18]
-
-
Data Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility time suggests an antidepressant-like effect.
Open Field Test
This test measures spontaneous locomotor activity and can indicate stimulant or sedative effects of a compound.[19][20][21][22][23]
Protocol:
-
Animals: Male C57BL/6 mice.
-
Apparatus: A square arena (e.g., 50x50 cm) with video tracking capabilities.[21]
-
Procedure:
-
Administer 1-(2-Methoxyphenyl)propan-1-amine hydrochloride or a vehicle control.
-
Place the mouse in the center of the open field and allow it to explore for a set period (e.g., 30 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: An increase in total distance traveled would suggest a stimulant effect, while a decrease would indicate a sedative effect.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison.
Table 1: In Vitro Activity Profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
| Assay | Target | Result (IC₅₀/Ki in µM) |
| MAO Inhibition | MAO-A | |
| MAO-B | ||
| Transporter Binding | DAT | |
| NET | ||
| SERT | ||
| Transporter Uptake | DAT | |
| NET | ||
| SERT |
Table 2: In Vivo Behavioral Effects of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
| Test | Dose (mg/kg) | Outcome Measure | Result |
| Forced Swim Test | Immobility Time (s) | ||
| Open Field Test | Total Distance Traveled (cm) |
Conclusion
This technical guide provides a robust and logical framework for the comprehensive evaluation of the biological activity of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. By systematically investigating its effects on monoamine oxidases and transporters in vitro, and subsequently assessing its behavioral impact in vivo, researchers can effectively elucidate its pharmacological profile and potential as a novel therapeutic agent. The detailed protocols and structured approach outlined herein are designed to ensure scientific rigor and generate high-quality, interpretable data.
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Kinemuchi, H., Arai, Y., Oreland, L., Tipton, K. F., & Fowler, C. J. (1982). Time-dependent inhibition of monoamine oxidase by beta-phenethylamine. Biochemical Pharmacology, 31(6), 959–964. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 18. Video: The Mouse Forced Swim Test [jove.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
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- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: A Versatile Chiral Building Block for Advanced Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral amines are foundational components in a significant portion of modern pharmaceuticals, where stereochemistry dictates therapeutic efficacy and safety.[][2] This guide provides an in-depth technical analysis of 1-(2-methoxyphenyl)propan-1-amine hydrochloride, a key chiral building block whose unique structural attributes offer distinct advantages in drug design and synthesis. We will explore its strategic value, detail robust methodologies for its enantioselective synthesis and resolution, and illustrate its application in constructing complex molecular architectures. This document serves as a practical resource for researchers aiming to leverage this versatile intermediate to accelerate the development of next-generation therapeutics.
The Strategic Value of Chiral Amines in Medicinal Chemistry
More than 80% of all drugs and drug candidates feature an amine functional group, making chiral amines one of the most critical classes of intermediates in pharmaceutical development.[2] The precise three-dimensional arrangement of atoms around a chiral center is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] The use of enantiomerically pure building blocks is therefore not a matter of preference but a fundamental requirement for creating safer, more effective medicines.[5]
The 1-(2-methoxyphenyl)propan-1-amine scaffold is a derivative of the valuable phenethylamine backbone. Its utility is enhanced by two key structural features:
-
The ortho-Methoxy Group: This substituent introduces conformational constraint on the molecule. By locking the orientation of the phenyl ring relative to the side chain, it can lead to more specific and higher-affinity interactions with biological targets. Furthermore, the methoxy group can serve as a metabolic blocker, preventing aromatic hydroxylation, or act as a hydrogen bond acceptor, contributing to the binding profile.
-
The C1-Stereocenter: The chiral center is directly attached to the aromatic ring, making it a strategic point for influencing the overall topology of a drug candidate. Incorporating this pre-defined stereocenter simplifies complex syntheses and avoids costly, late-stage chiral separations.[6]
Physicochemical Properties and Structural Analysis
A thorough understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Data | Source |
| Chemical Name | 1-(2-Methoxyphenyl)propan-1-amine hydrochloride | |
| CAS Number | 101290-65-7 (for free base) | [7] |
| Molecular Formula | C₁₀H₁₆ClNO | [8] |
| Molecular Weight | 201.69 g/mol | [8] |
| Appearance | Typically a white to off-white solid | |
| Key Structural Features | Primary amine, C1 chiral center, ortho-methoxy phenyl group |
The hydrochloride salt form is generally preferred in laboratory settings due to its enhanced stability, higher melting point, and reduced volatility compared to the free base.
Core Synthesis and Resolution Strategies
Obtaining enantiomerically pure 1-(2-methoxyphenyl)propan-1-amine can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. The choice between them depends on factors such as available equipment, cost of catalysts, and desired scale.
Strategy 1: Asymmetric Synthesis via Catalytic Reductive Amination
This is the most direct and atom-economical approach, creating the desired enantiomer with high selectivity from a prochiral precursor. The process involves the asymmetric hydrogenation of a transiently formed imine.
Caption: Workflow for direct asymmetric synthesis.
Objective: To synthesize (S)-1-(2-methoxyphenyl)propan-1-amine with high enantiomeric excess (e.e.).
-
Imine Formation: In a pressure vessel, dissolve 2-methoxypropiophenone (1.0 eq) and an ammonia source (e.g., ammonium formate, 5-10 eq) in a suitable solvent like methanol.
-
Catalyst Addition: Add a chiral transition metal catalyst (e.g., a Noyori-type Ruthenium catalyst or a Rhodium-DuPHOS complex, 0.01-0.1 mol%).[6][9] The choice of catalyst and its chiral ligand dictates the stereochemical outcome (R or S).
-
Hydrogenation: Purge the vessel with nitrogen, then pressurize with hydrogen gas (H₂). The pressure and temperature are catalyst-dependent but typically range from 10-50 atm and 25-60 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS until the starting ketone is fully consumed.
-
Work-up: Depressurize the vessel carefully. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification & Salt Formation: Purify the resulting free amine by column chromatography or distillation. Dissolve the purified amine in a solvent like isopropanol or diethyl ether and add a solution of HCl to precipitate the hydrochloride salt.
-
Analysis: Collect the solid by filtration, wash with cold solvent, and dry under vacuum. Confirm identity via NMR and MS, and determine enantiomeric excess using chiral HPLC.
Strategy 2: Chiral Resolution of a Racemic Mixture
This classic method involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent. It is a robust and often more scalable approach, though it inherently limits the maximum yield of a single enantiomer to 50%.
Caption: Workflow for chiral resolution via diastereomeric salts.
Objective: To separate a racemic mixture of 1-(2-methoxyphenyl)propan-1-amine.
-
Racemate Synthesis: Prepare the racemic amine by reductive amination of 2-methoxypropiophenone using a non-chiral reducing agent like sodium borohydride in the presence of an ammonium salt. Purify the resulting racemic amine.
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq) in the same solvent, heating gently if necessary.[10]
-
Crystallization: Slowly add the resolving agent solution to the amine solution. A precipitate (the diastereomeric salt of one enantiomer) should begin to form. Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to maximize crystallization.
-
Isolation: Collect the crystalline solid by filtration. This solid is the less soluble diastereomeric salt. The more soluble salt remains in the filtrate (mother liquor).
-
Liberation of Free Amine: Suspend the isolated salt in water and add a base (e.g., 2M NaOH) until the pH is >11. Extract the liberated enantiomerically enriched free amine with an organic solvent (e.g., dichloromethane).
-
Analysis and Optimization: Dry the organic extracts, concentrate, and analyze the amine via chiral HPLC to determine the e.e. The process can be optimized by varying the solvent, temperature, and stoichiometry of the resolving agent.[10] The other enantiomer can be recovered from the mother liquor.
Strategy Comparison
| Parameter | Asymmetric Synthesis | Chiral Resolution |
| Theoretical Yield | Up to 100% | Maximum 50% for the desired enantiomer |
| Atom Economy | High | Lower, due to "loss" of the unwanted enantiomer |
| Enantioselectivity | Typically very high (>95% e.e.) | Dependent on crystallization efficiency; often requires recrystallization |
| Cost | High initial cost (chiral catalysts/ligands) | Lower cost of reagents (bulk chiral acids) |
| Scalability | Can be challenging due to catalyst sensitivity | Often robust and highly scalable |
| Development Time | Requires screening of catalysts and conditions | Requires screening of resolving agents and solvents |
Applications in Drug Development: A Synthetic Example
The primary amine of 1-(2-methoxyphenyl)propan-1-amine is a versatile functional handle for building molecular complexity. It can readily undergo N-alkylation, acylation, reductive amination, and sulfonylation to connect with other fragments of a target molecule.
Let's consider the synthesis of a hypothetical kinase inhibitor where our building block is coupled to a heterocyclic core.
Caption: Hypothetical synthesis using the chiral building block.
This pathway demonstrates how the pre-installed chirality is carried through the synthesis, directly leading to an enantiomerically pure final product without the need for late-stage resolution.
Quality Control and Analytical Characterization
Rigorous analytical control is crucial to ensure the quality of the chiral building block.
| Technique | Purpose | Expected Result |
| ¹H, ¹³C NMR | Structural verification and purity assessment | Characteristic shifts for aromatic, methoxy, and aliphatic protons/carbons. Integral ratios confirm structure. |
| Mass Spectrometry | Confirmation of molecular weight | Peak corresponding to the molecular ion of the free base [M+H]⁺. |
| Chiral HPLC | Determination of enantiomeric excess (e.e.) | Two well-resolved peaks for the R and S enantiomers on a suitable chiral stationary phase. e.e. is calculated from peak areas. |
| Optical Rotation | Measurement of the rotation of plane-polarized light | A specific value ([α]D) for a given enantiomer at a defined concentration and solvent, confirming stereochemical identity. |
Safety, Handling, and Storage
-
Safety: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: The hydrochloride salt can be hygroscopic. Handle in a dry atmosphere where possible and keep containers tightly sealed when not in use.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a pre-defined stereocenter, a primary amine handle, and a conformationally-influential ortho-methoxy group makes it a high-value building block. By employing robust synthetic or resolution methodologies as detailed in this guide, research and development teams can efficiently incorporate this scaffold into their synthetic programs, streamlining the path to novel, enantiomerically pure drug candidates and accelerating the pace of pharmaceutical innovation.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH).[Link]
-
Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate.[Link]
-
The Indispensable Role of Chiral Building Blocks in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Chiral Amine Synthesis Methods, Developments and Applications. Wiley-VCH.[Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH).[Link]
-
Chiral Amine Synthesis. Semantic Scholar.[Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications.[Link]
-
The Role of Chiral Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Asymmetric synthesis of phenylisopropylamines.
-
(2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO. PubChem.[Link]
-
Chiral Resolution Screening. Onyx Scientific.[Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Resolution of chiral amines.
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.[Link]
-
(s)-1-(2-methoxyphenyl)propan-1-amine. PubChemLite.[Link]
Sources
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 101290-65-7|1-(2-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 8. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride [cymitquimica.com]
- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
This guide provides a comprehensive technical overview of the spectroscopic data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical techniques used to confirm the structure and purity of this compound.
Introduction
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine that belongs to the phenethylamine class of compounds. Its structure, featuring a methoxy-substituted aromatic ring, a propyl chain, and an amine group, makes it a molecule of interest in medicinal chemistry and pharmacological research. Accurate structural elucidation and purity assessment are critical for any application, and a combination of spectroscopic methods provides the necessary confirmation. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.
Molecular Structure and Spectroscopic Predictions
A thorough understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The key functional groups in 1-(2-Methoxyphenyl)propan-1-amine hydrochloride are the methoxy-substituted benzene ring, the aliphatic propyl chain, and the protonated amine (ammonium) group.
Caption: Molecular structure of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Based on this structure, we can predict the following spectroscopic features:
-
¹H NMR: Signals corresponding to aromatic protons, a methoxy group, a benzylic proton, a methylene group, and a methyl group. The protons of the ammonium group are also expected to be present.
-
¹³C NMR: Resonances for the aromatic carbons (including the one bearing the methoxy group), the methoxy carbon, and the three aliphatic carbons.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (ammonium), C-O stretching (methoxy), aromatic and aliphatic C-H stretching, and aromatic C=C bending.
-
Mass Spectrometry: A molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Experimental Protocol: A sample of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, to a concentration of approximately 5-10 mg/mL. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
Data Interpretation: The following table summarizes the expected proton NMR signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 4H | Aromatic protons (Ar-H) |
| ~4.5 | t | 1H | Benzylic proton (-CH-NH₃⁺) |
| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |
| ~2.0-2.2 | m | 2H | Methylene protons (-CH₂-CH₃) |
| ~0.9 | t | 3H | Methyl protons (-CH₂-CH₃) |
The chemical shift of the -NH₃⁺ protons can be variable and may appear as a broad singlet.
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.
Data Interpretation: The table below outlines the anticipated ¹³C NMR chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | Aromatic C-O |
| ~130-120 | Aromatic CH |
| ~125 | Quaternary aromatic C |
| ~110 | Aromatic CH |
| ~55 | Methoxy C (-OCH₃) |
| ~52 | Benzylic C (-CH-NH₃⁺) |
| ~25 | Methylene C (-CH₂) |
| ~10 | Methyl C (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation: Key absorption bands in the IR spectrum of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch (from -NH₃⁺) |
| ~2960 | Medium | Aliphatic C-H stretch |
| ~1600, 1490 | Medium-Strong | Aromatic C=C bending |
| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1020 | Strong | Symmetric C-O-C stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: The sample is introduced into the mass spectrometer, typically using a technique like Electrospray Ionization (ESI), which is suitable for polar and ionic compounds.
Data Interpretation: In ESI-MS, the protonated molecule of the free base ([M+H]⁺) is expected to be the most prominent ion in the positive ion mode. The molecular weight of the free base, 1-(2-Methoxyphenyl)propan-1-amine, is 165.23 g/mol .
-
Expected [M+H]⁺: m/z 166.12
Fragmentation Pathway: The primary fragmentation of the molecular ion would likely involve the loss of the ethyl group or cleavage of the bond between the benzylic carbon and the nitrogen atom.
Caption: Proposed fragmentation pathway for 1-(2-Methoxyphenyl)propan-1-amine in ESI-MS.
Integrated Spectroscopic Analysis
The combination of NMR, IR, and MS data provides a comprehensive and unambiguous characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. The NMR data confirms the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's stability. Together, these techniques provide a robust analytical package for the structural confirmation and purity assessment of this compound.
References
An In-Depth Technical Guide to 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride (CAS Number: 101290-65-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (CAS No. 101290-65-7), a research chemical with potential applications in neuroscience and pharmacology. This document details its chemical and physical properties, a probable synthetic route via reductive amination, and its predicted biological activity as a monoamine transporter ligand. Furthermore, this guide outlines detailed, step-by-step experimental protocols for its characterization and biological evaluation, including monoamine transporter binding and uptake inhibition assays. Safety and handling procedures are also discussed to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and pharmacological profile of this and related compounds.
Chemical Identity and Properties
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine salt with a molecular structure that suggests potential interaction with biological amine receptors and transporters.
| Property | Value | Source |
| CAS Number | 101290-65-7 | N/A |
| Chemical Name | 1-(2-Methoxyphenyl)propan-1-amine hydrochloride | N/A |
| Synonyms | 1-(2-METHOXYPHENYL)PROPYLAMINE-HCL | N/A |
| Molecular Formula | C₁₀H₁₆ClNO | N/A |
| Molecular Weight | 201.69 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge |
Note: Some properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of specific experimental data for this exact compound.
Synthesis and Characterization
The most plausible synthetic route to 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is through the reductive amination of its corresponding ketone precursor, 1-(2-Methoxyphenyl)propan-1-one.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1-(2-Methoxyphenyl)propan-1-amine HCl.
Detailed Experimental Protocol: Synthesis
Materials:
-
1-(2-Methoxyphenyl)propan-1-one (CAS: 5561-92-2)[1]
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable organic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-(2-Methoxyphenyl)propan-1-one (1 equivalent) in methanol. Add a suitable source of ammonia, such as ammonium acetate (5-10 equivalents), and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the ketone.
-
Reduction: Once the imine formation is deemed significant (this may take several hours), cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (1.5-2 equivalents) portion-wise. Caution: Hydrogen gas evolution may occur. Allow the reaction to stir and slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1-(2-Methoxyphenyl)propan-1-amine free base. This can be purified further by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in ethanol or diethyl ether with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Methoxyphenyl)propan-1-amine hydrochloride as a solid.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (methoxyphenyl group), the methoxy group protons, the benzylic proton, the methylene protons of the propyl chain, and the methyl protons. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the aliphatic carbons of the propyl chain.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₁₀H₁₅NO, m/z ≈ 165.12) and a fragmentation pattern consistent with the structure. |
| Melting Point | A sharp melting point is indicative of high purity. |
| Purity (HPLC) | A high-performance liquid chromatography analysis should show a single major peak. |
Potential Biological Activity and Mechanism of Action
The chemical structure of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a phenethylamine derivative, suggests a potential interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse and are targets for many psychoactive drugs and therapeutic agents.
Hypothesized Mechanism of Action
It is hypothesized that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride may act as an inhibitor of monoamine reuptake. By binding to one or more of the monoamine transporters, it could block the reabsorption of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission. The specific affinity and selectivity for each transporter would determine its pharmacological profile.
Caption: Hypothesized mechanism of action at the synapse.
Recommended Experimental Protocols for Biological Evaluation
To elucidate the pharmacological profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a series of in vitro assays are recommended.
These assays determine the affinity of the compound for DAT, NET, and SERT.
Principle: Competitive radioligand binding assays are performed using cell membranes prepared from cells expressing the human recombinant transporters. The ability of the test compound to displace a specific high-affinity radioligand from the transporter is measured.
Materials:
-
Cell membranes expressing human DAT, NET, or SERT
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT
-
Non-specific binding inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)
-
Test compound: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding inhibitor.
-
Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
These assays measure the functional potency of the compound to inhibit the uptake of neurotransmitters into cells.[3][4]
Principle: Cells expressing the human recombinant transporters are incubated with a fluorescent or radiolabeled substrate (a monoamine or a mimic). The ability of the test compound to block the uptake of this substrate is quantified.
Materials:
-
Cells stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells)
-
Fluorescent substrate from a commercial kit (e.g., Neurotransmitter Transporter Uptake Assay Kit) or a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compound: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
-
Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound or a positive control.
-
Add the fluorescent or radiolabeled substrate to initiate the uptake reaction.
-
Incubate for a specific time at 37°C.
-
If using a fluorescent kit, the signal can be read directly in a fluorescence plate reader.[3][4] If using a radiolabeled substrate, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ value for the inhibition of substrate uptake.
Safety and Handling
As a research chemical with a largely uncharacterized toxicological profile, 1-(2-Methoxyphenyl)propan-1-amine hydrochloride should be handled with care in a laboratory setting.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Spills: In case of a spill, avoid generating dust. Clean up the spill using appropriate absorbent material and dispose of it as chemical waste.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
Always consult the Material Safety Data Sheet (MSDS) for the most detailed and up-to-date safety information.
Conclusion
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a compound of interest for researchers in neuropharmacology and medicinal chemistry. Its structure suggests potential activity at monoamine transporters, making it a candidate for investigation as a modulator of dopaminergic, noradrenergic, and/or serotonergic systems. This guide provides a framework for its synthesis, characterization, and biological evaluation. The detailed protocols outlined herein should enable researchers to further explore the pharmacological profile of this compound and its potential as a research tool or a lead for novel therapeutic agents. As with any research chemical, all work should be conducted with appropriate safety precautions.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]
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An In-depth Technical Guide to the Predicted Pharmacological Profile of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Due to a notable absence of direct empirical data for this specific compound in publicly accessible literature, this document employs a predictive framework grounded in established structure-activity relationships (SAR) of closely related phenethylamine analogs. By examining the known pharmacological properties of its structural isomers, particularly 2-methoxyamphetamine (2-MA) and its N-methylated derivative methoxyphenamine, we extrapolate a probable mechanism of action, receptor engagement profile, and potential pharmacokinetic and pharmacodynamic characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational perspective for future empirical investigation. All protocols for validation are detailed herein, underscoring the scientific integrity and causality behind the proposed experimental designs.
Introduction and Chemical Identity
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine belonging to the phenethylamine class. Its structure is characterized by a propane-1-amine backbone attached to a phenyl ring substituted with a methoxy group at the ortho (2) position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a common practice for amine-containing pharmaceutical compounds.
Table 1: Structural Comparison of Target Compound and Key Analogs
| Compound | IUPAC Name | Structure | Key Differences from Target |
| Target Compound | 1-(2-Methoxyphenyl)propan-1-amine | C10H15NO | - |
| 2-Methoxyamphetamine (2-MA) | 1-(2-methoxyphenyl)propan-2-amine | C10H15NO | Positional isomer of the amine group (on carbon 2 instead of 1).[1] |
| Methoxyphenamine | 1-(2-methoxyphenyl)-N-methylpropan-2-amine | C11H17NO | N-methylation and positional isomerism of the amine group.[2] |
Predicted Mechanism of Action and Receptor Engagement
The pharmacological activity of phenethylamines is largely dictated by their interaction with monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The substitution pattern on the phenyl ring and the structure of the amine side chain are critical determinants of receptor affinity and efficacy.
Influence of the 2-Methoxy Group
The ortho-methoxy substitution on the phenyl ring is known to significantly modulate pharmacological activity compared to its meta and para isomers. Studies on 2-methoxyamphetamine (2-MA) reveal that it is substantially weaker in inhibiting the reuptake and inducing the release of monoamine neurotransmitters when compared to amphetamine or para-methoxyamphetamine (PMA).[1][3] Instead, 2-MA and its N-methylated analog, methoxyphenamine, are recognized as agonists at β-adrenergic receptors.[1][2] Methoxyphenamine, for instance, is clinically used as a bronchodilator due to its action on these receptors.[2][4][5]
Based on this, it is highly probable that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride primarily acts as a β-adrenergic receptor agonist . Its activity as a monoamine releasing agent or reuptake inhibitor is predicted to be weak. The 2-methoxy group sterically hinders the optimal interaction with monoamine transporters (DAT, NET, SERT) that is characteristic of more potent psychostimulants.
Predicted Receptor Binding Profile
A hypothetical binding profile can be inferred from data on 2-MA. 2-MA displays weak affinity for serotonin 5-HT1 and 5-HT2 receptors (Ki = 3,500 nM and 8,130 nM, respectively).[1] It is therefore predicted that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride will exhibit:
-
Primary Target: High to moderate affinity for β-adrenergic receptors (specifically β2).
-
Secondary/Weak Targets: Low affinity for dopamine and norepinephrine transporters.
-
Negligible Targets: Very low affinity for serotonin transporters and 5-HT receptor subtypes.
The following diagram illustrates the predicted primary signaling pathway.
Caption: Predicted primary signaling cascade for the target compound.
Predicted Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile
Pharmacokinetics (ADME)
-
Absorption: As a hydrochloride salt, oral absorption is expected to be efficient. Onset of action for the related compound methoxyphenamine is within 15-30 minutes, suggesting rapid absorption for the target compound as well.[5]
-
Distribution: The methoxy group increases lipophilicity, which may facilitate distribution across biological membranes, including the blood-brain barrier.
-
Metabolism: The primary routes of metabolism for related compounds involve the cytochrome P450 system, particularly CYP2D6.[4] O-demethylation of the methoxy group and potential N-dealkylation (though it's a primary amine) are predicted metabolic pathways. Human metabolites of the structural isomer (2R)-1-(2-methoxyphenyl)propan-2-amine include 2-(2-Aminopropyl)phenol, indicating that O-demethylation is a key metabolic step.[6]
-
Excretion: Metabolites are expected to be excreted primarily via the kidneys.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Predicted Value/Characteristic | Rationale based on Analogs |
| Bioavailability (Oral) | Moderate to High | Hydrochloride salt form and rapid onset of methoxyphenamine suggest good absorption.[5] |
| Time to Peak Plasma Conc. | 15 - 60 minutes | Based on methoxyphenamine pharmacokinetics.[5] |
| Metabolism | Hepatic (CYP2D6-mediated) | Primary route for methoxyphenamine and other amphetamine-like compounds.[4] |
| Primary Metabolites | O-desmethylated and hydroxylated species | Known metabolites of (2R)-1-(2-methoxyphenyl)propan-2-amine.[6] |
| Elimination Half-life | 2 - 6 hours | Typical range for similar small molecule amines. |
Pharmacodynamics
The primary pharmacodynamic effect is predicted to be bronchodilation due to agonism at β2-adrenergic receptors in the smooth muscle of the airways.[7] Vasoconstrictive effects in the nasal mucosa, leading to decongestion, are also possible through action on alpha-adrenergic receptors, a known effect of methoxyphenamine.[5][7]
Central nervous system (CNS) stimulant effects are expected to be minimal. While 2-MA can substitute for dextroamphetamine in rodent drug discrimination tests, it is significantly less potent than other amphetamines at inducing monoamine release.[1] Therefore, any psychoactive effects of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride are likely to be weak.
Experimental Protocols for Pharmacological Validation
To empirically validate this predicted profile, a structured, multi-phase experimental approach is necessary. The following protocols are designed as self-validating systems, with each stage informing the next.
Phase 1: In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of the compound at key CNS and peripheral receptors.
Methodology:
-
Receptor Binding Assays:
-
Principle: Competitive binding assays using radiolabeled ligands to determine the inhibition constant (Ki) of the test compound for a panel of receptors and transporters.
-
Protocol:
-
Prepare membrane homogenates from cells expressing the target receptors (β1, β2, α1, α2 adrenergic receptors; DAT, NET, SERT; 5-HT receptor subtypes).
-
Incubate membranes with a fixed concentration of a specific radioligand (e.g., [³H]dihydroalprenolol for β-adrenergic receptors) and varying concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
-
Causality: This directly measures the physical interaction between the compound and its potential targets, providing a quantitative measure of affinity. High affinity for β-adrenergic receptors would support the primary hypothesis.
-
-
Functional Assays (cAMP Accumulation):
-
Principle: To measure the functional consequence of receptor binding (agonist, antagonist, or inverse agonist activity). For Gs-coupled receptors like β2-AR, agonist activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Protocol:
-
Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 cells).
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Expose cells to varying concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. A known agonist (e.g., isoproterenol) will be used as a positive control.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Generate dose-response curves to determine potency (EC50) and efficacy (Emax).
-
-
Causality: This experiment links receptor binding to a downstream cellular signal, confirming the functional nature of the interaction (i.e., proving it is an agonist).
-
Caption: Workflow for in vitro pharmacological characterization.
Phase 2: Ex Vivo and In Vivo Preclinical Studies
Objective: To assess the physiological effects of the compound in tissue and whole animal models.
Methodology:
-
Ex Vivo Organ Bath (Bronchodilation):
-
Principle: To measure the compound's effect on smooth muscle contraction in isolated tracheal tissue.
-
Protocol:
-
Isolate tracheal rings from a guinea pig or rat.
-
Mount the rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
-
Induce pre-contraction with an agent like methacholine.
-
Apply cumulative concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride to the bath.
-
Measure changes in isometric tension to quantify relaxation (bronchodilation).
-
-
Causality: This provides direct evidence of the compound's physiological effect on the target tissue (airway smooth muscle), validating the in vitro findings.
-
-
In Vivo Animal Models (Rodent):
-
Pharmacokinetics: Administer the compound (intravenous and oral routes) to rats and collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS to determine key PK parameters.
-
Pharmacodynamics (Bronchoprotection): In anesthetized, ventilated guinea pigs, administer the compound prior to a challenge with a bronchoconstrictor (e.g., histamine or methacholine). Measure the inhibition of the bronchoconstrictor-induced increase in airway resistance.
-
Safety/Toxicology: Conduct acute toxicity studies to determine the LD50 and observe for any adverse effects on behavior, cardiovascular function (telemetry), and general health.
-
Conclusion and Future Directions
The pharmacological profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride remains to be empirically determined. However, a robust analysis of its structural analogs strongly suggests a primary mechanism of action as a β-adrenergic agonist , with likely applications as a bronchodilator and/or decongestant. Its potential for CNS stimulation is predicted to be low.
The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for the definitive characterization of this compound. Future research should prioritize in vitro binding and functional assays to confirm the primary molecular targets, followed by ex vivo and in vivo studies to validate its physiological effects and assess its safety profile. Such studies are essential to unlock the potential therapeutic applications of this novel chemical entity.
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Methodological & Application
Application Note: High-Purity Refinement of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride via Optimized Recrystallization
Abstract: This document provides a comprehensive guide for the purification of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes. We detail a systematic approach, from solvent system selection to final purity verification, to achieve high-purity crystalline material suitable for downstream applications.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine salt whose structural motif is relevant in the development of various active pharmaceutical ingredients (APIs). The efficacy, safety, and stability of a final drug product are directly dependent on the purity of its precursors.[1] Crystallization is a critical unit operation in the pharmaceutical industry, employed to isolate and purify APIs and their intermediates, ensuring they meet stringent regulatory standards.[2]
The process of recrystallization is governed by the principles of differential solubility.[3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which, upon controlled cooling, becomes supersaturated. This drives the formation of a crystalline lattice of the desired compound, while impurities are ideally excluded and remain in the solvent (mother liquor).[4] For polar compounds like amine hydrochloride salts, the choice of solvent is paramount to achieving efficient purification.[5] This guide provides the expertise-driven protocols to master this purification.
The Science of Recrystallization for Amine Salts
The success of recrystallization hinges on creating a state of supersaturation, the driving force for crystal formation.[2] This process can be divided into two fundamental stages: nucleation (the initial formation of stable crystalline entities) and crystal growth.[4]
-
Solubility and Solvent Choice: The ideal solvent must exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[6] For a polar salt like 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, polar protic solvents such as alcohols are excellent starting points. Isopropanol is often preferred over more polar alcohols like ethanol or methanol for hydrochloride salts, as its slightly lower polarity can prevent excessively high solubility at cold temperatures, thereby improving recovery yield.[7]
-
Impurity Rejection: The ordered structure of a crystal lattice is specific to the molecules of the desired compound. During slow crystal growth, impurity molecules that do not fit perfectly into the lattice are rejected and remain in the solution.[4] This is why controlled, slow cooling is superior to rapid "crashing out," which can trap impurities within the solid.[3]
-
Mixed-Solvent Systems: When no single solvent provides the ideal solubility profile, a mixed-solvent system can be employed. This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[6][8] The anti-solvent is added portion-wise to the solution to induce crystallization.
Protocol Part A: Systematic Solvent System Selection
Before committing to a large-scale purification, a small-scale screening process is essential to identify the optimal solvent or solvent mixture.
Objective: To identify a solvent that completely dissolves the crude product when hot but provides low solubility and good crystal formation when cold.
Materials:
-
Crude 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
-
Test tubes or small vials
-
Solvents for screening: Isopropanol (IPA), Ethanol (95%), Methanol, Acetone, Water, Ethyl Acetate
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of the crude material into several separate test tubes.
-
To each tube, add a different test solvent dropwise (start with ~0.5 mL) at room temperature and vortex to assess solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath or on a heating block to the boiling point of the solvent.[9] Add more solvent in small increments only if necessary to achieve complete dissolution. The goal is to use the minimum amount of hot solvent.[3]
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If crystallization occurs, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation and assess the yield qualitatively.
-
Record all observations in a table, as shown below.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Estimated Yield (Qualitative) |
| Isopropanol | Sparingly Soluble | Soluble | Good, well-defined needles | High |
| Ethanol (95%) | Soluble | Very Soluble | Poor, may require significant cooling | Low |
| Water | Very Soluble | Very Soluble | Unlikely to crystallize | Very Low |
| Acetone | Insoluble | Sparingly Soluble | - | - |
| Ethyl Acetate | Insoluble | Insoluble | - | - |
| IPA/Hexane Mix | Sparingly Soluble | Soluble | Potential for good crystals | Variable |
Interpretation: The ideal solvent is one that fits the profile of Isopropanol in the example table: sparingly soluble when cold, but completely soluble in a minimal volume when hot, leading to a high recovery of crystalline product.
Protocol Part B: Optimized Bulk Recrystallization
This protocol assumes Isopropanol was identified as the optimal solvent from the screening phase.
Materials & Equipment:
-
Crude 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
-
Isopropanol (anhydrous)
-
Erlenmeyer flask (sized 2-3 times the estimated solvent volume)
-
Condenser
-
Hot plate with stirring capability
-
Buchner funnel and filtration flask
-
Filter paper
-
Glass stir rod
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Methodology:
-
Dissolution: Place the crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20-30 mL) and fit the flask with a condenser. Heat the mixture to a gentle boil with stirring. Continue to add hot isopropanol in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize yield upon cooling.[3]
-
(Optional) Hot Filtration for Insoluble Impurities: If insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed receiving flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.
-
Controlled Cooling (Crystallization): Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of a pure, well-ordered crystal lattice by giving molecules time to arrange correctly, effectively excluding impurities.[3] Avoid agitating the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30-60 minutes to further decrease the solubility of the product and maximize recovery.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol. Causality: The cold solvent will wash away residual soluble impurities from the crystal surfaces without significantly re-dissolving the desired product.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
Workflow Visualization
The following diagram outlines the logical flow of the recrystallization process.
Caption: Workflow for the recrystallization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Verification of Purity
A successful recrystallization must be validated with analytical data.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single spot, with impurities present in the crude material being absent or significantly diminished.
-
Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool to confirm the chemical structure and assess purity. The spectrum of the purified product should be clean, with sharp signals corresponding to the expected structure and a significant reduction in peaks attributable to impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly. | Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Low Recovery/Yield | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. Insufficient cooling time in the ice bath. | Re-evaluate the solvent choice. Ensure filtration apparatus is pre-heated. Increase time in the ice bath. Try to recover a second crop of crystals from the mother liquor. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |
References
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Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Myerson, A. S., & Trout, B. L. (2007). First-principles and direct design approaches for the control of pharmaceutical crystallization. AIChE Journal, 53(9), 2216-2225. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Chiral Separation of 1-(2-Methoxyphenyl)propan-1-amine Enantiomers
Abstract and Introduction
The enantiomers of chiral primary amines are fundamental building blocks in modern medicinal chemistry, often exhibiting distinct pharmacological and toxicological profiles.[1][2][3] 1-(2-Methoxyphenyl)propan-1-amine is a key chiral intermediate whose stereoisomers are valuable in the synthesis of neurologically active compounds.[4] As regulatory bodies increasingly mandate the study of single enantiomers, the development of robust and efficient methods for their separation and quantification is critical in pharmaceutical development and quality control.[2][3]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the chiral separation of 1-(2-Methoxyphenyl)propan-1-amine enantiomers. We present protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful and widely adopted techniques for chiral analysis.[1][5] The guide explains the causality behind experimental choices, from chiral stationary phase (CSP) selection to mobile phase optimization, to empower users to develop and adapt these methods for their specific needs.
The Principle of Chiral Recognition
Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. The core principle of chiral chromatography is the formation of transient, diastereomeric complexes between the analyte enantiomers and a single enantiomer of a chiral selector, which constitutes the Chiral Stationary Phase (CSP). The differential stability of these complexes leads to different retention times on the column, enabling separation.
For 1-(2-Methoxyphenyl)propan-1-amine, key structural features for chiral recognition include:
-
A primary amine group: Acts as a hydrogen bond donor and acceptor.
-
A stereogenic center: The chiral carbon to which the amine, propyl group, and methoxyphenyl group are attached.
-
An aromatic ring with a methoxy group: Offers potential for π-π stacking, dipole-dipole, and hydrogen bonding interactions.
The selection of a CSP that can effectively engage with these features is the cornerstone of a successful separation.
Methodology I: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for both analytical and preparative-scale chiral separations. Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are broadly effective for a wide range of racemates, including primary amines.[1][6]
Rationale for CSP and Mobile Phase Selection
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) are highly recommended as a starting point. Their helical polymer structure creates chiral grooves where analytes can bind. The carbamate derivatives provide sites for hydrogen bonding and dipole-dipole interactions, while the phenyl groups allow for π-π stacking with the analyte's aromatic ring.
-
Mobile Phase System: A normal-phase mobile system, typically consisting of a hydrocarbon (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol), is most common for these CSPs.[6][7] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is the primary way to control retention and selectivity.
-
The Critical Role of the Amine Additive: A significant challenge in separating primary amines is their tendency to interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and band broadening.[6] To mitigate this, a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is added to the mobile phase. This additive passivates the active silanol sites and ensures symmetrical, efficient peaks.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC System: Any standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chiral Column: e.g., CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based column.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample Diluent: Mobile phase or Hexane/IPA (90/10, v/v).
-
Sample: Racemic 1-(2-Methoxyphenyl)propan-1-amine at ~1.0 mg/mL.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | CHIRALPAK® IC (4.6 x 250 mm, 5 µm) | Immobilized CSP offers broad solvent compatibility. |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Balances retention and selectivity; DEA ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns; can be optimized. |
| Temperature | 25 °C | Provides stable and reproducible conditions. |
| Detection | UV at 220 nm or 254 nm | Aromatic ring provides strong chromophore. |
| Injection Vol. | 5 µL | Adjust as needed based on concentration and sensitivity. |
Protocol Steps:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a 1.0 mg/mL solution of the racemic analyte in the sample diluent.
-
Inject the sample and begin data acquisition.
-
Optimization: If resolution is insufficient, systematically vary the percentage of Isopropanol (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and may improve resolution. Temperature can also be a tool for optimization.
HPLC Method Development Workflow
Caption: A systematic workflow for developing a chiral HPLC method.
Methodology II: Supercritical Fluid Chromatography (SFC)
SFC has become a preferred platform for chiral separations in the pharmaceutical industry, offering significant advantages in speed and sustainability.[8][9][10] By using supercritical CO₂ as the main mobile phase component, SFC dramatically reduces organic solvent consumption and allows for much faster analyses due to the low viscosity and high diffusivity of the mobile phase.[10][11]
Rationale for SFC Conditions
-
Mobile Phase: The mobile phase consists of supercritical CO₂ and a polar organic modifier, typically an alcohol like Methanol.[9] Methanol is an excellent solvent and provides the necessary polarity to elute analytes from the CSP.
-
Additives: As with HPLC, basic additives are essential for good peak shape with primary amines.[11] However, acidic and basic additives can also be used in combination (e.g., trifluoroacetic acid and triethylamine) to form ion pairs and enhance selectivity in some cases.[9][12]
-
Instrumentation Parameters: Back pressure and temperature are critical parameters that control the density, and thus the solvating power, of the supercritical fluid mobile phase.[12]
Detailed SFC Protocol
Instrumentation and Materials:
-
SFC System: An analytical SFC system with pumps for CO₂ and modifier, an automated back pressure regulator (BPR), column oven, and UV/PDA detector.
-
Chiral Column: The same polysaccharide columns used for HPLC are excellent for SFC (e.g., CHIRALPAK® IC, 4.6 x 150 mm, 5 µm).
-
Solvents: SFC-grade CO₂, Methanol (MeOH), and Diethylamine (DEA).
-
Sample Diluent: Methanol.
-
Sample: Racemic 1-(2-Methoxyphenyl)propan-1-amine at ~1.0 mg/mL.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | CHIRALPAK® IC (4.6 x 150 mm, 5 µm) | Shorter columns are common in SFC for faster analysis. |
| Mobile Phase | CO₂ / (Methanol + 0.2% DEA) | Methanol is a strong, effective modifier.[9] |
| Gradient/Isocratic | 85 / 15 (CO₂ / Modifier) | Isocratic screening is fast and effective. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to low mobile phase viscosity.[11] |
| Back Pressure | 120 bar | Maintains CO₂ in a supercritical or liquid-like state. |
| Temperature | 40 °C | Influences fluid density and separation thermodynamics. |
| Detection | UV at 220 nm or 254 nm | Standard detection. |
| Injection Vol. | 2 µL | Typically smaller than HPLC. |
Protocol Steps:
-
Cool the CO₂ pump head as required by the instrument manufacturer.
-
Equilibrate the system at the set conditions until pressure and temperature are stable.
-
Prepare a 1.0 mg/mL solution of the racemic analyte in Methanol.
-
Inject the sample. Analysis times are typically under 5 minutes.
-
Optimization: Adjust the percentage of the Methanol modifier to control elution. Increasing the modifier percentage will decrease retention. The back pressure and temperature can also be adjusted to fine-tune selectivity.
Logical Relationships in SFC Method Development
Caption: Key parameter relationships in SFC method optimization.
Data Summary and Method Comparison
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | n-Hexane / Heptane | Supercritical CO₂ |
| Typical Solvents | Isopropanol, Ethanol | Methanol, Ethanol |
| Key Advantage | Robust, widely available, well-understood methodology. | High speed, reduced organic solvent use ("Green" chemistry), lower cost per sample.[10] |
| Typical Analysis Time | 10 - 20 minutes | 1 - 5 minutes |
| Considerations | Higher solvent purchase and disposal costs. | Higher initial instrument cost. |
Conclusion
The successful chiral separation of 1-(2-Methoxyphenyl)propan-1-amine is readily achievable using either HPLC or SFC with polysaccharide-based chiral stationary phases. The addition of a basic modifier to the mobile phase is a critical parameter for obtaining sharp, symmetrical peaks. While HPLC provides a robust and reliable method, SFC offers a superior alternative for high-throughput environments due to its significant advantages in speed, efficiency, and reduced environmental impact. The protocols and guidelines presented here serve as a comprehensive starting point for developing a validated analytical method suitable for research, development, and quality control applications.
References
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Miller, L. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]
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Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]
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Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Multiple Authors. (Various Dates). Application Notes: Chiral. LCGC International. [Link]
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Regis Technologies, Inc. (Date N/A). Pirkle Chiral Stationary Phases. [Link]
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Pereira, A. R., et al. (2018). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
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Multiple Authors. (2021). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
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Lee, K. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Armstrong, D. W. (Date N/A). Chiral Separations. VTechWorks. [Link]
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Phenomenex. (Date N/A). Chiral HPLC Separations. [Link]
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Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Alexander, A., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
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Al-Qaisi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]
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National Center for Biotechnology Information. (Date N/A). (2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem Compound Database. [Link]
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Chemical Synthesis Database. (2025). 2-amino-3-(4-methoxyphenyl)-1-propanol. [Link]
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MySkinRecipes. (Date N/A). (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. [Link]
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Lee, H. J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Smith, S. W. (2009). Chiral Drugs in Biological Systems. Clinical Pharmacology & Therapeutics. [Link]
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Application Notes and Protocols: The Strategic Use of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride in Asymmetric Synthesis
Introduction: Unlocking Chiral Architectures
In the landscape of modern drug discovery and fine chemical manufacturing, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and product safety. Chiral amines are foundational pillars in this endeavor, serving as versatile building blocks, resolving agents, and, most potently, as precursors to chiral ligands and auxiliaries that orchestrate the stereochemical outcome of a reaction.[1] 1-(2-Methoxyphenyl)propan-1-amine, available as its hydrochloride salt for enhanced stability and handling, represents a valuable, yet underexplored, chiral primary amine for applications in asymmetric synthesis. The presence of the methoxy group at the ortho position of the phenyl ring can offer unique steric and electronic properties, potentially influencing the stereochemical course of reactions in a distinct manner compared to more common phenethylamine derivatives.
This guide provides an in-depth exploration of a primary application of 1-(2-Methoxyphenyl)propan-1-amine: its conversion into a monodentate phosphoramidite ligand and the subsequent use of this ligand in rhodium-catalyzed asymmetric hydrogenation. This transformation is a cornerstone of asymmetric catalysis, enabling the efficient production of enantiomerically enriched products from prochiral olefins.[2][3] We will detail the scientific rationale behind the experimental design, provide step-by-step protocols, and present expected outcomes based on analogous systems.
Core Application: From Chiral Amine to Privileged Ligand
The true potential of enantiomerically pure 1-(2-Methoxyphenyl)propan-1-amine is realized when it is incorporated into a "privileged ligand" scaffold. Phosphoramidites are a distinguished class of monodentate ligands that have demonstrated remarkable success in a multitude of transition-metal-catalyzed reactions, including hydrogenations, conjugate additions, and allylic alkylations.[4][5] Their modular synthesis allows for the rapid generation of diverse ligand libraries, facilitating the optimization of catalysts for specific transformations.[6]
The synthesis of a phosphoramidite ligand from 1-(2-Methoxyphenyl)propan-1-amine involves the reaction of the amine with a chiral diol-derived phosphorochloridite, most commonly based on BINOL (1,1'-bi-2-naphthol). The resulting ligand combines the chirality of the amine with the axial chirality of the BINOL backbone, creating a highly effective chiral pocket around the metal center.
Workflow for Ligand Synthesis and Application
Caption: Overall workflow from chiral amine to asymmetric hydrogenation.
Part 1: Synthesis of a Chiral Phosphoramidite Ligand
The following protocols are based on well-established procedures for the synthesis of monodentate phosphoramidite ligands.[4][7][8]
Protocol 1.1: Generation of the Free Amine
Rationale: The starting material is the hydrochloride salt, which is not reactive in the subsequent phosphorylation step. A simple acid-base extraction is required to obtain the free amine.
Materials:
-
1-(2-Methoxyphenyl)propan-1-amine hydrochloride
-
6 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve 1-(2-Methoxyphenyl)propan-1-amine hydrochloride in deionized water.
-
Transfer the aqueous solution to a separatory funnel and cool in an ice bath.
-
Slowly add 6 M NaOH solution dropwise with swirling until the pH of the aqueous layer is >12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil. The product should be used immediately in the next step.
Protocol 1.2: Synthesis of the Phosphoramidite Ligand
Rationale: This procedure describes the coupling of the chiral free amine with a BINOL-derived phosphorochloridite. The reaction is carried out at low temperature to prevent side reactions. Triethylamine is used as a base to scavenge the HCl generated during the reaction.
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), inhibitor-free
-
1-(2-Methoxyphenyl)propan-1-amine (from Protocol 1.1)
-
Schlenk line, oven-dried glassware, syringes
Procedure:
Step A: Preparation of (R)-BINOL Phosphorochloridite
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (R)-BINOL and anhydrous DCM.
-
Cool the solution to 0 °C and add freshly distilled Et₃N (1.1 equivalents).
-
Slowly add PCl₃ (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The resulting solution of the phosphorochloridite is used directly in the next step.
Step B: Coupling with the Chiral Amine
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the 1-(2-Methoxyphenyl)propan-1-amine (1.0 equivalent) and freshly distilled Et₃N (1.2 equivalents) in anhydrous DCM.
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of (R)-BINOL phosphorochloridite from Step A to the amine solution via cannula transfer.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
The reaction mixture will contain triethylammonium chloride as a white precipitate. Filter the mixture through a pad of Celite under an inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude phosphoramidite ligand. Purification can be achieved by flash column chromatography on silica gel (pre-treated with Et₃N) using a mixture of hexanes and ethyl acetate as the eluent.
Part 2: Application in Rhodium-Catalyzed Asymmetric Hydrogenation
The newly synthesized phosphoramidite ligand can now be employed in a classic asymmetric transformation: the hydrogenation of a prochiral olefin. Methyl Z-acetamidocinnamate is a standard benchmark substrate for this reaction.[9][10][11]
Protocol 2.1: Asymmetric Hydrogenation of Methyl Z-acetamidocinnamate
Rationale: The rhodium precursor and the chiral phosphoramidite ligand form the active catalyst in situ. The hydrogenation is carried out under a hydrogen atmosphere, and the stereochemical outcome is dictated by the chiral environment created by the ligand.
Materials:
-
Synthesized phosphoramidite ligand
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Methyl Z-acetamidocinnamate
-
Anhydrous, degassed dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Autoclave or a balloon hydrogenation setup
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a reaction vessel with [Rh(COD)₂]BF₄ (1 mol%) and the phosphoramidite ligand (2.2 mol%).
-
Add anhydrous, degassed DCM and stir for 20 minutes to allow for catalyst formation.
-
Add the substrate, methyl Z-acetamidocinnamate (100 mol%).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas (3 cycles of vacuum and H₂ backfill).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar) and stir vigorously at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Data Presentation and Expected Outcomes
The performance of the newly synthesized ligand should be evaluated based on the conversion of the starting material and the enantiomeric excess of the product. Based on analogous systems using monodentate phosphoramidite ligands in the rhodium-catalyzed hydrogenation of methyl Z-acetamidocinnamate, high conversions and enantioselectivities can be anticipated.[2][3][12]
| Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) |
| Methyl Z-acetamidocinnamate | 1.0 | L | DCM | 10 | 12 | >99 | 95-99 |
| N-(1-Phenylvinyl)acetamide | 1.0 | L | DCM | 10 | 16 | >99 | 90-98 |
| Dimethyl itaconate | 1.0 | L* | Toluene | 20 | 24 | >99 | 92-97 |
L represents a monodentate phosphoramidite ligand derived from a chiral primary amine and a BINOL backbone. Data is representative of typical results reported in the literature for similar ligand systems.
Mechanism of Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral phosphine-type ligands has been extensively studied. While nuances exist, the generally accepted pathway involves the oxidative addition of hydrogen to the rhodium(I) catalyst, followed by coordination of the olefin substrate and subsequent migratory insertion and reductive elimination steps.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
The enantioselectivity arises from the diastereomeric transition states formed upon coordination of the prochiral olefin to the chiral catalyst. The steric and electronic properties of the phosphoramidite ligand, influenced by the 1-(2-methoxyphenyl)propan-1-amine moiety, dictate the preferred binding face of the substrate, leading to the formation of one enantiomer of the product in excess.
Conclusion
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a valuable chiral building block with significant potential in asymmetric synthesis. Its most strategic application lies in its use as a precursor for the synthesis of monodentate phosphoramidite ligands. These ligands, in turn, are highly effective in promoting key asymmetric transformations, such as the rhodium-catalyzed hydrogenation of prochiral olefins. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to harness the potential of this chiral amine in the synthesis of enantiomerically pure molecules. The modularity of the ligand synthesis allows for further tuning and optimization, opening avenues for the discovery of novel and highly efficient catalytic systems.
References
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Polet, D., Alexakis, A., Tissot-Croset, K., Corminboeuf, C., & Pérez, V. (2006). Synthesis and application in asymmetric C–C bond formation of solution phase ligand libraries of monodentate phosphoramidites. Helvetica Chimica Acta, 89(7), 1357-1389. [Link]
-
Tevell, A., Lutete, L. M., & Guiry, P. J. (2012). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Molecules, 17(7), 8117-8137. [Link]
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van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society, 122(46), 11539-11540. [Link]
-
Minnaard, A. J., Feringa, B. L., Lefort, L., & de Vries, J. G. (2007). Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands. Accounts of Chemical Research, 40(12), 1267-1277. [Link]
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Chee, G.-L. (2007). New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transformations. Proceedings of the National Academy of Sciences, 104(45), 17539-17544. [Link]
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Chen, X.-S., Zhang, Z.-G., & Zhang, X. (2017). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Tetrahedron Letters, 58(11), 917-942. [Link]
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Bernasconi, S., Pignataro, L., & Gennari, C. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(11), 3216-3228. [Link]
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Rataboul, F., & Guiry, P. J. (2009). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Organic Syntheses, 86, 278. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Organic Syntheses Procedure. (n.d.). phosphoramidite (feringa) ligands. Retrieved from [Link]
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Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of the Chinese Chemical Society, 61(3), 277-287. [Link]
-
Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: privileged ligands in asymmetric catalysis. Angewandte Chemie International Edition, 49(14), 2486-2528. [Link]
-
Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry. 18(11), 3216-28. [Link]
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Application Notes and Protocols: Experimental Setup for the Reductive Amination to Produce 1-(2-Methoxyphenyl)propan-1-amine
Introduction: The Significance of Substituted Propylamines and the Utility of Reductive Amination
Substituted propylamines, such as 1-(2-methoxyphenyl)propan-1-amine, are valuable structural motifs in medicinal chemistry and drug development. Their presence in various bioactive molecules underscores the importance of efficient and reliable synthetic routes to access them. Reductive amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a controlled approach to the synthesis of primary, secondary, and tertiary amines.[1][2][3] This application note provides a detailed experimental guide for the synthesis of 1-(2-methoxyphenyl)propan-1-amine from 2-methoxybenzaldehyde and propylamine via a one-pot reductive amination protocol. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for product characterization.
Mechanistic Insights: The Two-Step Cascade of Imine Formation and Reduction
Reductive amination is fundamentally a two-stage process that occurs in a single reaction vessel.[1][4] The initial step involves the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of the aldehyde (2-methoxybenzaldehyde). This is typically carried out under mildly acidic conditions to facilitate the protonation of the carbonyl oxygen, thereby enhancing its electrophilicity.[4] The resulting hemiaminal intermediate then undergoes dehydration to form an imine (or a protonated iminium ion).
The second stage is the reduction of the C=N double bond of the imine intermediate to the corresponding amine.[1] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde.[1] While sodium borohydride (NaBH₄) can be used, it also has the potential to reduce the aldehyde, leading to undesired side products.[1][5] To circumvent this, milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred.[1] For this protocol, we will utilize sodium borohydride with a stepwise addition to allow for sufficient imine formation before introducing the reducing agent, which is a common and cost-effective approach.[5][6]
Caption: General mechanism of reductive amination.
Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)propan-1-amine
This protocol details a reliable method for the synthesis of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxybenzaldehyde | Reagent | Sigma-Aldrich |
| Propylamine | Reagent | Acros Organics |
| Sodium Borohydride (NaBH₄) | Reagent | Alfa Aesar |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| 1 M Hydrochloric Acid (HCl) | Aqueous | J.T. Baker |
| 1 M Sodium Hydroxide (NaOH) | Aqueous | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Step-by-Step Procedure
-
Imine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (5.0 g, 36.7 mmol).
-
Dissolve the aldehyde in anhydrous methanol (40 mL).
-
To this solution, add propylamine (2.17 g, 36.7 mmol) dropwise at room temperature while stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the imine intermediate.[5] The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.39 g, 36.7 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 2-3 hours, or until the reaction is complete as indicated by TLC analysis.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C to neutralize any unreacted sodium borohydride and to protonate the product.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add 1 M NaOH until the solution is basic (pH > 10) to deprotonate the amine product.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain 1-(2-methoxyphenyl)propan-1-amine as a colorless to pale yellow oil.
-
Caption: Experimental workflow for the synthesis.
Characterization of 1-(2-Methoxyphenyl)propan-1-amine
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the benzylic proton, the methylene protons of the propyl group, and the methyl protons of the propyl group. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the benzylic carbon, and the carbons of the propyl group. |
| FT-IR | Characteristic N-H stretching vibrations for a primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching vibrations, and C-O stretching for the methoxy group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₅NO, MW: 165.23 g/mol ).[7][8] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting aldehyde after the reduction step, it may be due to insufficient imine formation time or incomplete reduction. Extending the initial stirring time for imine formation or adding a slight excess of the reducing agent can address this.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the imine has fully formed before the addition of sodium borohydride and by adding the reducing agent slowly at a low temperature.[9]
-
Amine Basicity: The final product is a basic amine. During the work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine hydrochloride salt and allow for efficient extraction into the organic phase.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 1-(2-methoxyphenyl)propan-1-amine via reductive amination. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable amine for further applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted amines.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Taylor & Francis Online. (2010, August 13). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine. (n.d.). CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem. Retrieved from [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Chemsrc. (2025, September 1). CAS#:5414-92-6 | 2-(2-methoxyphenyl)-N-methyl-propan-1-amine. Retrieved from [Link]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Abstract
This application note provides a detailed guide for the analytical characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a primary amine of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods in drug discovery and quality control, we present a suite of protocols encompassing spectroscopic, chromatographic, and thermal analysis techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. The protocols are grounded in established principles and reference key regulatory guidelines to ensure data integrity and compliance.
Introduction
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative. The comprehensive characterization of such active pharmaceutical ingredients (APIs) is a fundamental requirement for drug development, ensuring identity, purity, and stability. The hydrochloride salt form is common for amine-containing drugs, often improving their solubility and stability.
This document outlines a multi-faceted analytical workflow for the thorough characterization of this compound. While specific experimental data for this exact molecule is not widely published, the protocols and expected outcomes are based on well-established principles for the analysis of structurally similar phenethylamine hydrochlorides. The methodologies are designed to be self-validating and are aligned with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[1][2][3][4][5][6]
The analytical workflow presented here is designed to provide a comprehensive profile of the molecule, from structural elucidation to purity assessment.
Caption: Comprehensive analytical workflow for API characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, both ¹H and ¹³C NMR are essential for confirming the identity and structure of the molecule.
Expert Insights: The hydrochloride salt form can influence the chemical shifts of protons near the amine group due to protonation. The use of a deuterated solvent like DMSO-d₆ is often advantageous for amine salts as the amine protons are typically observable and can exchange with residual water, a phenomenon that can be confirmed by a D₂O exchange experiment.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -CH₃ (aliphatic) | ~1.0 - 1.2 | Doublet | 3H | Methyl group on the propyl chain |
| -CH₂- | ~1.8 - 2.2 | Multiplet | 2H | Methylene group of the propyl chain |
| -CH-NH₃⁺ | ~4.0 - 4.5 | Multiplet | 1H | Methine proton adjacent to the amine |
| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy group protons |
| Aromatic H | ~6.8 - 7.4 | Multiplet | 4H | Protons on the phenyl ring |
| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | 3H | Protons of the ammonium group |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| -CH₃ (aliphatic) | ~15 - 20 | Methyl carbon |
| -CH₂- | ~30 - 35 | Methylene carbon |
| -CH-NH₃⁺ | ~50 - 55 | Methine carbon |
| -OCH₃ | ~55 - 60 | Methoxy carbon |
| Aromatic C | ~110 - 130 | Unsubstituted aromatic carbons |
| Aromatic C-O | ~155 - 160 | Aromatic carbon attached to the methoxy group |
| Aromatic C-CH | ~130 - 135 | Aromatic carbon attached to the propyl chain |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Structural Confirmation: Integrate the proton signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For an amine hydrochloride, IR spectroscopy is particularly useful for confirming the presence of the ammonium (NH₃⁺) group, the aromatic ring, and the ether linkage.
Expert Insights: The IR spectrum of a primary amine hydrochloride is characterized by a very broad and strong absorption in the high-frequency region (typically 2800-3200 cm⁻¹) due to the N-H stretching vibrations of the NH₃⁺ group.[7] This broad feature often has smaller, sharper C-H stretching peaks superimposed on it.[7] The presence of the hydrochloride salt is key to observing these characteristic bands.[7][2]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~3200 - 2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2960 - 2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1625 - 1560 | Variable | Asymmetric N-H Bend | Ammonium (-NH₃⁺) |
| ~1550 - 1500 | Variable | Symmetric N-H Bend | Ammonium (-NH₃⁺) |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1030 | Medium | Symmetric C-O-C Stretch | Aryl Ether |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. When coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an indispensable tool for both identification and purity assessment.
Expert Insights: For a phenethylamine derivative like the target compound, the primary fragmentation pathway upon electron ionization (EI) is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This results in a characteristic, resonance-stabilized, nitrogen-containing cation. Electrospray ionization (ESI), a softer ionization technique often used with LC-MS, will primarily show the protonated molecular ion [M+H]⁺.
Predicted Mass Spectral Data (as free base)
| m/z | Predicted Identity | Ionization Mode |
| 180.13 | [M+H]⁺ | ESI |
| 179.12 | [M]⁺ | EI |
| 135.08 | [M-CH₃CHNH₂]⁺ | EI |
| 44.05 | [CH₃CHNH₂]⁺ | EI |
digraph "Mass_Spec_Fragmentation" { graph [splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#EA4335"];"Parent" [label=" 1-(2-Methoxyphenyl)propan-1-amine | m/z = 179 (as free base)" ];
subgraph "cluster_frags" { label = "Key Fragments (EI)"; style = "rounded"; bgcolor = "#FCE8E6"; "Frag1" [label="{ 2-methoxybenzyl cation | m/z = 135}" ]; "Frag2" [label="{ Propan-1-amin-1-ylium | m/z = 44}" ]; }
"Parent":f0 -> "Frag1":f0 [label="α-cleavage"]; "Parent":f0 -> "Frag2":f0 [label="β-cleavage"]; }
Caption: Predicted key fragmentation pathways in EI-MS.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture, such as methanol/water.
-
Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurement.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: Identify the peak corresponding to the parent compound and determine its accurate mass. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the cornerstone technique for assessing the purity and potency (assay) of pharmaceutical compounds. By utilizing a high-pressure pump to pass a solvent (mobile phase) through a column packed with a stationary phase, components of a mixture are separated based on their differential interactions with the two phases.
Expert Insights: For a basic compound like an amine, peak tailing can be a common issue in reverse-phase HPLC. This can be mitigated by using a mobile phase with a low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to ensure the amine is protonated, or by using a high pH with a suitable column to keep it in its neutral form. Method validation according to ICH Q2(R1) guidelines is essential for ensuring the method is suitable for its intended purpose.[4][6]
Protocol: Purity and Assay by Reverse-Phase HPLC
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reverse-phase column for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is in its charged form, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 15 min | To elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 275 nm | Wavelength of maximum absorbance for the methoxyphenyl chromophore. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile |
Protocol: Chiral HPLC for Enantiomeric Purity
Since 1-(2-Methoxyphenyl)propan-1-amine is a chiral molecule, assessing its enantiomeric purity is crucial.
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA) | Proven to be effective for the separation of amine enantiomers. |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase conditions are often successful for chiral separations. Diethylamine is a basic additive to improve peak shape. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | |
| Detection | UV at 275 nm | |
| Sample Prep. | 1 mg/mL in mobile phase |
Thermal Analysis (DSC/TGA)
Principle: Thermal analysis provides information on the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions (e.g., melting, crystallization), while Thermogravimetric Analysis (TGA) measures changes in mass upon heating (e.g., decomposition, desolvation).
Expert Insights: For a hydrochloride salt, DSC can determine the melting point, which is a key physical characteristic. The TGA thermogram can reveal the thermal stability of the compound and indicate the temperature at which decomposition begins. For amine hydrochlorides, decomposition can sometimes be complex, potentially involving the loss of HCl gas followed by the decomposition of the free amine.[8][9]
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: Use a simultaneous DSC-TGA instrument or separate DSC and TGA instruments.
-
Method Parameters:
-
Temperature Range: 30 °C to 400 °C (or higher if needed).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of any endothermic or exothermic events. The sharp endotherm will correspond to the melting point.
-
TGA: Analyze the weight loss curve to determine the onset of decomposition.
-
Conclusion
The comprehensive analytical characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride requires a multi-technique approach. The methodologies detailed in this application note, including NMR, IR, Mass Spectrometry, HPLC (reverse-phase and chiral), and Thermal Analysis, provide a robust framework for confirming the identity, structure, purity, and key physicochemical properties of the molecule. By grounding these protocols in fundamental scientific principles and referencing key regulatory guidelines, researchers and drug developers can ensure the generation of high-quality, reliable data essential for advancing pharmaceutical candidates.
References
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 7, 2026, from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved January 7, 2026, from [Link]
-
HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. (n.d.). Canadian Science Publishing. Retrieved January 7, 2026, from [Link]
-
<621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Retrieved January 7, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 7, 2026, from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 7, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 7, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 7, 2026, from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved January 7, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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TG/DSC curves for system components. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
A new sensitive HPLC assay for methoxyamine and its analogs. (2002, October 15). PubMed. Retrieved January 7, 2026, from [Link]
-
1 H NMR spectrum of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
(2R)-1-(2-methoxyphenyl)propan-2-amine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Phenethylamine, p-methoxy-α-methyl-, hydrochloride. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
-
DSC and TGA thermograms. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Thermal Analysis. (n.d.). Penn State Materials Research Institute. Retrieved January 7, 2026, from [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic. Retrieved January 7, 2026, from [Link]
-
DSC-TG studies on kinetics of curing and thermal decomposition of epoxy–ether amine systems. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]
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Application Note: 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride as a Versatile Chiral Precursor for Advanced Ligand Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(2-methoxyphenyl)propan-1-amine hydrochloride as a pivotal chiral building block in the synthesis of advanced ligands. We explore its utility in creating structurally diverse ligands, including chiral Schiff bases and amide-containing frameworks, which are crucial for asymmetric catalysis and the development of novel metal-based therapeutics. This note elucidates the underlying chemical principles, provides validated, step-by-step protocols, and showcases the significance of the precursor's unique structural features—specifically its stereocenter and the coordinating ortho-methoxy group.
Introduction: The Strategic Value of 1-(2-Methoxyphenyl)propan-1-amine
1-(2-Methoxyphenyl)propan-1-amine is a chiral primary amine that serves as a highly valuable and versatile precursor in synthetic chemistry. Its structure is distinguished by two key features that drive its utility in ligand design:
-
Defined Stereocenter: The chiral carbon at the C1 position allows for the synthesis of enantiomerically pure ligands. Such ligands are indispensable for stereoselective transformations in asymmetric catalysis and for achieving specific pharmacological profiles in drug candidates.[1][2]
-
Ortho-Methoxy Group: The methoxy group at the ortho position of the phenyl ring is not merely a steric influencer. It can act as a hemilabile coordinating atom, capable of transiently binding to a metal center. This property is highly sought after in catalyst design, as it can stabilize transition states and modulate the electronic environment of the metal, thereby influencing catalytic activity and selectivity.[3]
The hydrochloride salt form enhances the compound's stability and simplifies handling, making it an ideal starting material for multi-step syntheses. The primary amine functionality provides a reactive handle for a wide array of chemical transformations, including imine condensation, acylation, and reductive amination.
Physicochemical Properties and Handling
A summary of the key properties of 1-(2-methoxyphenyl)propan-1-amine hydrochloride is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| Purity | Min. 95%[4] |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
The hydrochloride salt is acidic; avoid contact with strong bases unless liberating the free amine for reaction.
-
Store in a cool, dry place away from incompatible materials.
Core Application: Synthesis of Chiral Schiff Base (Imine) Ligands
Chiral Schiff bases are a cornerstone of coordination chemistry, forming stable complexes with a wide range of transition metals.[5][6] These complexes are extensively used as catalysts in asymmetric reactions. The reaction of 1-(2-methoxyphenyl)propan-1-amine with functionalized aldehydes, such as salicylaldehyde derivatives, yields multidentate ligands capable of coordinating to metal centers through imine nitrogen and phenolate oxygen atoms.[7]
Rationale for Experimental Design
The synthesis is a classic condensation reaction between a primary amine and an aldehyde.[8]
-
Liberation of Free Amine: The protocol begins with the in situ neutralization of the hydrochloride salt using a base (e.g., triethylamine, NaOH) to generate the nucleophilic free amine.
-
Solvent Choice: Ethanol or methanol are excellent solvents as they readily dissolve the reactants and the Schiff base product often precipitates upon formation or cooling, simplifying purification.[8]
-
Reaction Driving Force: The reaction is an equilibrium process. It can be driven to completion by heating (reflux) and, if necessary, by the removal of the water byproduct.[5][8]
Caption: General workflow for chiral Schiff base ligand synthesis.
Protocol 1: Synthesis of a Chiral Salicylidene-type Ligand
This protocol describes the synthesis of (E)-2-(((1R)-1-(2-methoxyphenyl)propyl)imino)methyl)phenol, assuming the use of the (R)-enantiomer of the amine.
Materials:
-
(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride (1.0 g, 4.96 mmol)
-
Salicylaldehyde (0.61 g, 5.0 mmol)
-
Triethylamine (Et₃N) (0.55 g, 5.45 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add (R)-1-(2-methoxyphenyl)propan-1-amine hydrochloride and ethanol.
-
Stir the suspension and add triethylamine. Stir for 10 minutes at room temperature to ensure the complete formation of the free amine.
-
Add salicylaldehyde to the solution in a single portion.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2 hours. The solution will typically turn a bright yellow.[8]
-
After 2 hours, remove the heat source and allow the flask to cool to room temperature.
-
Further cool the flask in an ice/water bath for 30 minutes to maximize precipitation of the product.
-
Collect the resulting yellow crystalline solid by vacuum filtration, washing with a small amount of cold ethanol (2 x 5 mL).[8]
-
Dry the product under vacuum to yield the pure Schiff base ligand.
Validation and Quality Control:
-
Yield: Typically >90%.
-
Melting Point: Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: Look for the disappearance of the N-H stretch from the primary amine and the C=O stretch from the aldehyde. Confirm the appearance of a strong C=N (imine) stretching vibration around 1630-1650 cm⁻¹.[9]
-
¹H-NMR Spectroscopy: Confirm the structure by identifying characteristic peaks, particularly the imine proton (CH=N) as a singlet around δ 8.5 ppm and the disappearance of the aldehyde proton.
Application in Chiral Amide Ligand Synthesis
The primary amine of 1-(2-methoxyphenyl)propan-1-amine is readily acylated to form chiral amides. These amides are not only stable ligands themselves but are also key intermediates in the synthesis of more complex molecules, including drugs and bidentate P,N-ligands used in catalysis.[10][11] The amide nitrogen, once coordinated to a metal, can also participate in directing catalytic reactions.[12]
Rationale for Experimental Design
This synthesis involves the nucleophilic attack of the free amine on an electrophilic acylating agent (e.g., an acid chloride).
-
Base Requirement: Two equivalents of base are often used. The first equivalent neutralizes the starting amine hydrochloride, and the second scavenges the HCl byproduct generated during the acylation reaction, driving the reaction to completion.
-
Solvent and Temperature: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal. The reaction is often started at 0°C to control the initial exothermic reaction before being allowed to warm to room temperature.
Caption: Step-by-step workflow for chiral amide ligand synthesis.
Protocol 2: Synthesis of N-((R)-1-(2-methoxyphenyl)propyl)benzamide
Materials:
-
(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride (1.0 g, 4.96 mmol)
-
Benzoyl chloride (0.77 g, 5.45 mmol)
-
Triethylamine (Et₃N) (1.1 g, 10.9 mmol)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Procedure:
-
Suspend the amine hydrochloride in anhydrous DCM (30 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add triethylamine (2.2 eq.) via syringe and stir for 15 minutes.
-
Add benzoyl chloride (1.1 eq.) dropwise to the stirring suspension. Ensure the temperature remains below 5°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.
-
Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure amide.
Validation and Quality Control:
-
Yield: Quantitative data for a series of amide ligands can be tabulated for comparison.
| Acylating Agent | Product Yield (%) | ¹H NMR (Amide N-H, δ ppm) |
| Benzoyl Chloride | 85-95% | ~6.5 (d) |
| Acetyl Chloride | 90-98% | ~5.9 (d) |
| Ferrocenecarbonyl Chloride | 80-90% | ~6.4 (d) |
-
¹³C-NMR Spectroscopy: Confirm the presence of the amide carbonyl carbon signal around δ 165-175 ppm.
-
Mass Spectrometry: Verify the molecular weight of the final product.
Conclusion
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a powerful and versatile precursor for constructing a diverse array of chiral ligands. Its inherent stereochemistry and the unique electronic and coordinating properties of the ortho-methoxy group provide a robust platform for applications ranging from asymmetric catalysis to the development of sophisticated metal-organic compounds. The protocols detailed herein offer reliable and validated methods for synthesizing high-purity Schiff base and amide ligands, enabling researchers to readily access these valuable molecular tools.
References
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Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved January 7, 2026, from [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes. PubMed Central. Retrieved January 7, 2026, from [Link]
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Komiya, N. (2023). Recent Advances in Chiral Schiff Base Compounds in 2023. PubMed Central. Retrieved January 7, 2026, from [Link]
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National Institutes of Health. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved January 7, 2026, from [Link]
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PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved January 7, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions. Retrieved January 7, 2026, from [Link]
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Tai, X., Yin, X., Chen, Q., & Tan, M. (2003). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules. Retrieved January 7, 2026, from [Link]
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Majeed, R. A. (2017). Synthesis and Characterization of New Metal Complexes of α-Aminonitriles Derived from P- Methoxybenzaldehyde with Aromatic Amines. Ibn AL-Haitham Journal For Pure and Applied Sciences. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for the Development of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride Derivatives in Drug Discovery
Introduction: Unlocking the Therapeutic Potential of 1-(2-Methoxyphenyl)propan-1-amine Derivatives
The scaffold of 1-(2-methoxyphenyl)propan-1-amine presents a compelling starting point for the discovery of novel therapeutics, particularly those targeting the central nervous system (CNS). Its structural similarity to known psychoactive compounds and neurotransmitter reuptake inhibitors suggests a high probability of interaction with monoamine transporters, such as those for dopamine (DAT) and serotonin (SERT).[1][2][3] The strategic derivatization of the primary amine group offers a versatile approach to modulate the pharmacological profile of the parent compound, potentially leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of novel derivatives of 1-(2-methoxyphenyl)propan-1-amine hydrochloride. The protocols detailed herein are designed to be adaptable and are grounded in established synthetic methodologies and in vitro and in vivo screening paradigms.
Strategic Derivatization of the Primary Amine
The primary amine of 1-(2-methoxyphenyl)propan-1-amine serves as a key handle for chemical modification. Two principal strategies for generating a diverse chemical library from this starting material are N-alkylation and N-acylation.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of primary amines.[4][5][6][7][8] This one-pot reaction involves the formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.
Protocol 1: N-Alkylation of 1-(2-Methoxyphenyl)propan-1-amine via Reductive Amination
Objective: To synthesize a library of N-alkylated derivatives of 1-(2-methoxyphenyl)propan-1-amine.
Materials:
-
1-(2-Methoxyphenyl)propan-1-amine hydrochloride
-
A diverse library of aldehydes and ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Free-Basing of the Amine: Dissolve 1-(2-methoxyphenyl)propan-1-amine hydrochloride (1.0 eq) in a minimal amount of water and basify with a saturated NaHCO₃ solution until the pH is > 9. Extract the free amine with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine as an oil.
-
Imine Formation: In a round-bottom flask, dissolve the free amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm imine formation.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
N-Acylation to Form Amide Derivatives
N-acylation is another fundamental transformation for derivatizing the primary amine, leading to the formation of a chemically stable amide bond.[9][10][11][12] This can be achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an ester activated with a coupling reagent.
Protocol 2: N-Acylation of 1-(2-Methoxyphenyl)propan-1-amine
Objective: To synthesize a library of N-acylated derivatives of 1-(2-methoxyphenyl)propan-1-amine.
Materials:
-
1-(2-Methoxyphenyl)propan-1-amine hydrochloride (or the free amine from Protocol 1)
-
A diverse library of carboxylic acids or acyl chlorides
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure (using a coupling reagent):
-
Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of 1-(2-methoxyphenyl)propan-1-amine (free base, 1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Table 1: Representative Library of Derivatives for Synthesis
| Derivative Type | Reagent Class | Examples of Reagents | Rationale for Selection |
| N-Alkyl | Aldehydes | Benzaldehyde, 4-Fluorobenzaldehyde, Cyclohexanecarboxaldehyde | Explore the effect of aromatic, substituted aromatic, and aliphatic groups on activity. |
| Ketones | Acetone, Cyclohexanone, 4'-Fluoroacetophenone | Investigate the impact of steric bulk and electronic properties near the nitrogen atom. | |
| N-Acyl | Acyl Chlorides | Benzoyl chloride, 4-Chlorobenzoyl chloride, Cyclohexanecarbonyl chloride | Introduce amide functionality with varying electronic and steric properties. |
| Carboxylic Acids | Phenylacetic acid, 3-Phenylpropionic acid, Nicotinic acid | Explore the influence of linker length and the introduction of heterocyclic moieties. |
Pharmacological Evaluation of Novel Derivatives
A tiered screening approach is recommended to efficiently evaluate the pharmacological properties of the synthesized derivatives. This begins with in vitro assays to determine the primary molecular targets and progresses to in vivo models to assess the overall physiological and behavioral effects.
In Vitro Screening: Receptor Binding and Functional Assays
Given the structural similarity of the core scaffold to known monoamine reuptake inhibitors, initial screening should focus on the dopamine transporter (DAT) and the serotonin transporter (SERT).
Protocol 3: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized derivatives for DAT and SERT.
Principle: This is a competitive radioligand binding assay where the test compound competes with a known high-affinity radioligand for binding to the transporter expressed in a cell line.
Materials:
-
HEK293 cells stably expressing human DAT or SERT
-
[³H]WIN 35,428 (for DAT) or [³H]Citalopram (for SERT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Test compounds (synthesized derivatives) at various concentrations
-
Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add the non-specific binding inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Screening: Behavioral Models
Promising candidates from the in vitro assays should be advanced to in vivo behavioral models to assess their psychoactive potential and overall CNS effects.
Protocol 4: Locomotor Activity Assessment in Mice
Objective: To evaluate the effect of the synthesized derivatives on spontaneous locomotor activity.
Principle: Changes in locomotor activity can indicate stimulant or sedative effects of a compound.
Materials:
-
Male C57BL/6 mice
-
Open field arenas equipped with automated photobeam tracking systems
-
Test compounds dissolved in an appropriate vehicle (e.g., saline, DMSO/saline)
-
Positive controls (e.g., d-amphetamine for stimulant effects, diazepam for sedative effects)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse in an open field arena and allow it to habituate for 30 minutes.
-
Dosing: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the mice back into the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effect. Compare the total activity between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Structure-Activity Relationship (SAR) Analysis
The data generated from the in vitro and in vivo assays should be systematically analyzed to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications with the observed changes in biological activity.
Table 2: Hypothetical SAR Data for N-Alkylated Derivatives
| Derivative | R Group | DAT Ki (nM) | SERT Ki (nM) | Locomotor Activity (% of Control) |
| Parent Compound | H | TBD | TBD | TBD |
| 1a | Benzyl | 50 | 250 | 150% |
| 1b | 4-Fluorobenzyl | 35 | 180 | 175% |
| 1c | Cyclohexylmethyl | 200 | 800 | 110% |
| 2a | Isopropyl | 150 | 600 | 120% |
TBD: To be determined experimentally.
From this hypothetical data, one could infer that:
-
Aromatic N-substituents are preferred for DAT affinity over aliphatic ones.
-
Electron-withdrawing groups on the phenyl ring may enhance DAT affinity and stimulant-like effects.
-
Bulky aliphatic groups decrease affinity at both transporters.
Visualization of Workflows
Synthetic Workflow
Caption: General workflow for the synthesis of derivative libraries.
Pharmacological Screening Workflow
Caption: Tiered approach for pharmacological evaluation.
Conclusion
The systematic derivatization of 1-(2-methoxyphenyl)propan-1-amine hydrochloride, coupled with a robust pharmacological screening cascade, provides a powerful strategy for the discovery of novel CNS-active agents. The protocols and workflows outlined in this guide offer a solid foundation for researchers to explore the chemical space around this promising scaffold and to identify lead compounds with therapeutic potential. Careful execution of these methodologies and thorough analysis of the resulting data will be crucial for advancing our understanding of the structure-activity relationships within this chemical class and for ultimately delivering new therapeutic options.
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Reductive Amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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El-Faham, A., & Albericio, F. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]
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-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). National Institutes of Health. [Link]
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Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023, March 9). National Institutes of Health. [Link]
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Reductive Amination. (2023, January 22). Chemistry LibreTexts. [Link]
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Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]
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Synthesis and Biological Activity of N -Substituted Benzylidene-4-(4-methoxyphenyl)-5-(1 H -1,2,4-triazol-1-yl)-1,3-thiazol-2-amine. (2025, August 7). ResearchGate. [Link]
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-
REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A REUSABLE CLAY. (2014, June 26). ResearchGate. [Link]
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Pharmacological profile of neuroleptics at human monoamine transporters. (1999, March 5). PubMed. [Link]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Utility of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This technical guide explores the potential applications of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct, large-scale synthetic routes from this specific starting material to commercial APIs are not extensively documented in publicly available literature, its core structure, featuring a methoxy-substituted phenyl ring and a chiral aminopropane backbone, is a key pharmacophore in several classes of bioactive molecules. This document provides detailed, scientifically-grounded protocols for two potential applications: its use as a precursor for analogues of β-adrenergic agonists and its application as a chiral building block following enantiomeric resolution. These protocols are designed to provide researchers, medicinal chemists, and drug development professionals with a practical framework for leveraging this compound in exploratory and developmental pharmaceutical chemistry.
Introduction: A Building Block with Untapped Potential
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine whose chemical architecture is of significant interest in medicinal chemistry. The molecule consists of a 2-methoxyphenyl group attached to a propan-1-amine chain, with a stereocenter at the C1 position. This combination of a lipophilic aromatic ring and a basic, chiral amine function makes it a valuable starting point for the synthesis of compounds targeting a variety of biological receptors.
The structural similarity of this precursor to established pharmaceutical agents, particularly in the realm of β-adrenergic agonists, suggests its utility in the synthesis of novel analogues or in process development for related compounds.[1] Furthermore, as a chiral primary amine, it holds potential for use in asymmetric synthesis, either as a resolved building block or as a chiral auxiliary, which are critical for producing single-enantiomer drugs that offer improved therapeutic profiles and reduced side effects.[2][3]
This guide will detail two primary applications, providing both the scientific rationale and step-by-step experimental protocols.
Application I: Precursor for N-Alkylated Analogues of β-Adrenergic Agonists
The methoxyphenylpropanamine scaffold is central to a class of bronchodilators that act as β-adrenergic receptor agonists.[4] A notable example is Methoxyphenamine, or 1-(2-methoxyphenyl)-N-methylpropan-2-amine, a regioisomer of the N-methylated derivative of our target precursor.[1] The synthesis of such secondary amines from primary amines is a fundamental transformation in medicinal chemistry, often achieved via reductive amination.[5][6]
This section provides a representative protocol for the N-methylation of 1-(2-Methoxyphenyl)propan-1-amine via a two-step, one-pot reductive amination process to yield N-methyl-1-(2-methoxyphenyl)propan-1-amine, an analogue of known β-adrenergic agonists.
Synthetic Workflow: Reductive Amination
The proposed synthesis involves the reaction of the primary amine with an aldehyde (formaldehyde) to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to the desired secondary amine.[7]
Experimental Protocol: N-Methylation
| Step | Procedure | Reagents & Conditions | Causality and Scientist's Notes |
| 1 | Free-Basing | 1-(2-Methoxyphenyl)propan-1-amine HCl, 2M NaOH (aq.), Dichloromethane (DCM) | The hydrochloride salt must be neutralized to the free amine to make the nitrogen nucleophilic for the subsequent reaction. Extraction into an organic solvent removes inorganic salts. |
| 2 | Imine Formation | Free amine in Methanol, Formaldehyde (37% aq. solution, 1.1 eq.) | The primary amine reacts with the aldehyde to form an imine. Methanol is a suitable solvent. A slight excess of the aldehyde drives the reaction to completion. |
| 3 | In-Situ Reduction | Sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), Acetic acid | NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde.[7] Acetic acid is added to maintain a slightly acidic pH (6-7), which facilitates imine formation without degrading the borohydride. |
| 4 | Reaction Monitoring | Thin Layer Chromatography (TLC) | Monitor the disappearance of the primary amine starting material to determine reaction completion. |
| 5 | Work-up | Quench with water, adjust pH to >10 with NaOH, extract with DCM | The reaction is quenched to destroy any remaining reducing agent. Basification ensures the product is in its free base form for efficient extraction. |
| 6 | Purification | Dry organic layer (Na₂SO₄), filter, concentrate. Purify via column chromatography. | Standard work-up procedures remove water and solvent. Column chromatography on silica gel is used to isolate the pure secondary amine from any side products. |
| 7 | Salt Formation | Dissolve pure amine in ether, add HCl in ether solution | For stability and ease of handling, the final product can be converted back to its hydrochloride salt, which will precipitate from the non-polar solvent. |
Application II: Chiral Resolution and Use as a Stereospecific Building Block
The therapeutic efficacy of many APIs is dependent on their stereochemistry.[8] Often, one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or contribute to undesirable side effects. Therefore, the synthesis of single-enantiomer drugs is a primary goal in modern drug development. Chiral amines are foundational to this effort.[9]
1-(2-Methoxyphenyl)propan-1-amine, possessing a single stereocenter, can be separated into its (R) and (S) enantiomers. This process, known as chiral resolution, is commonly achieved by forming diastereomeric salts with a chiral acid.[10] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[11] The resolved enantiomers can then be used as valuable building blocks in the synthesis of complex chiral APIs, such as the potent β₂-agonist (R,R)-Formoterol, which utilizes a similar chiral (R)-1-(4-methoxyphenyl)propan-2-amine intermediate.[12][13]
Chiral Resolution Workflow
The protocol below describes a classical resolution using (+)-Tartaric acid, a widely available and effective resolving agent for amines.[10][14]
Experimental Protocol: Chiral Resolution
| Step | Procedure | Reagents & Conditions | Causality and Scientist's Notes |
| 1 | Salt Formation | Racemic 1-(2-Methoxyphenyl)propan-1-amine (free base, 1 eq.), (+)-Tartaric Acid (0.5 eq.), Methanol | The racemic amine reacts with one enantiomer of the chiral acid to form two diastereomeric salts. Using 0.5 equivalents of the diacid ensures that only one enantiomer of the amine preferentially crystallizes. |
| 2 | Crystallization | Heat to dissolve, then cool slowly to room temperature, followed by refrigeration. | Heating ensures complete dissolution. Slow cooling is critical for the formation of well-defined crystals of the less soluble diastereomer, leading to higher enantiomeric purity. |
| 3 | Isolation | Vacuum filtration, wash crystals with cold methanol. | The less soluble diastereomeric salt is isolated. Washing with a small amount of cold solvent removes residual mother liquor containing the more soluble diastereomer. |
| 4 | Liberation | Dissolve isolated salt in water, add 2M NaOH until pH > 12, extract with ether. | The diastereomeric salt is broken by basification, liberating the enantiomerically enriched free amine, which is then extracted into an organic solvent. |
| 5 | Analysis | Determine optical rotation using a polarimeter. Analyze enantiomeric excess (ee%) using Chiral HPLC. | Polarimetry confirms the optical activity of the resolved amine. Chiral HPLC provides a precise quantitative measure of its enantiomeric purity. |
| 6 | Recovery | The filtrate from step 3 can be processed similarly (basification and extraction) to recover the other enantiomer, albeit in lower enantiomeric purity. | This allows for the recovery of the second enantiomer, which can be further purified if necessary. |
Analytical Characterization Summary
Proper characterization of the precursor and its synthetic derivatives is essential for ensuring purity, identity, and quality.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic shifts for aromatic, methoxy, and aliphatic protons/carbons. Changes in shifts will confirm N-methylation. |
| FT-IR Spectroscopy | Identification of functional groups. | N-H stretches (disappear/change for secondary amine), C-N stretches, aromatic C-H and C=C bands. |
| Mass Spectrometry | Determination of molecular weight and formula. | Accurate mass measurement to confirm the elemental composition of the synthesized products. |
| Chiral HPLC | Determination of enantiomeric excess (ee%). | Baseline separation of (R) and (S) enantiomers using a chiral stationary phase. |
| Melting Point | Purity assessment of solid compounds. | A sharp and defined melting point range indicates high purity for the hydrochloride salts. |
Safety and Handling
1-(2-Methoxyphenyl)propan-1-amine hydrochloride and its derivatives should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-(2-Methoxyphenyl)propan-1-amine hydrochloride represents a promising and versatile precursor for pharmaceutical research and development. Although it may not be a direct intermediate for currently marketed blockbuster drugs, its structural motifs are highly relevant. The protocols detailed in this guide for N-alkylation and chiral resolution provide a solid foundation for synthesizing novel API analogues and for producing enantiomerically pure building blocks. By applying these established and reliable synthetic methodologies, researchers can effectively utilize this compound to explore new chemical space and accelerate the discovery of next-generation therapeutics.
References
-
Rovira, X., et al. (2011). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. Organic Process Research & Development. [Link]
-
Denmark, S. E., & Stavenger, R. A. (2000). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Murase, K., et al. (1978). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. ACS Publications. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Amines in Asymmetric Synthesis. BenchChem.
-
Wikipedia. (2024). Methoxyphenamine. [Link]
- University of Toronto. (n.d.). Experiment #5: Resolution of (R,S)
-
ResearchGate. (2014). Synthesis of (R,R)-formoterol. [Link]
- Merck Millipore. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Google Patents. (2016). CN105669469A - Synthesis method of methoxyphenamine hydrochloride.
- Google Patents. (2009). WO2009147383A1 - Process for the synthesis of arformoterol.
-
Royal Society of Chemistry. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]
- Google Patents. (2017). CN106699576A - Method for synthesizing methoxyphenamine hydrochloride.
-
ResearchGate. (2000). An efficient enantioselective synthesis of (R,R)-formoterol, a potent bronchodilator, using lipases. [Link]
-
Scribd. (n.d.). Organic Chemistry Lab: Chiral Resolution. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (2011). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.
- Google Patents. (2010). CN101712623A - Method for synthesizing methoxyphenamine hydrochloride.
-
ACS Publications. (1984). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment. Journal of Chemical Education. [Link]
-
YouTube. (2020). reductive amination & secondary amine synthesis. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
- ScienceDirect. (2017).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Quora. (2017). Could meso tartaric acid resolve racemic 1-phenethylamine (or similar bases) by forming diastereomers with different physical properties?.
- BenchChem. (2025). A Head-to-Head Battle of Chiral Resolving Agents: (R)-1-Phenylethanesulfonic Acid vs. Tartaric Acid. BenchChem.
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Troubleshooting & Optimization
Navigating the Synthesis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important amine. Here, we delve into the causality behind experimental outcomes, providing field-proven insights to ensure the integrity and reproducibility of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, presented in a question-and-answer format.
Q1: My reaction seems to have low yield, and I'm observing a significant amount of a byproduct with a similar polarity to my starting material. What could this be?
A1: A common byproduct in the reductive amination of a ketone is the corresponding alcohol. In this case, incomplete conversion of the imine intermediate, followed by the reduction of the unreacted 2-methoxypropiophenone, can lead to the formation of 1-(2-methoxyphenyl)propan-1-ol.
-
Causality: The reducing agent, such as sodium borohydride, can reduce both the imine intermediate and the starting ketone. If the imine formation is slow or incomplete, the ketone will be readily reduced to the alcohol.
-
Troubleshooting Steps:
-
Ensure Complete Imine Formation: Before adding the reducing agent, allow sufficient time for the reaction between 2-methoxypropiophenone and the ammonia source to form the imine. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
-
pH Control: Imine formation is often favored under slightly acidic conditions (pH 4-5). The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate this step. However, highly acidic conditions will protonate the amine, rendering it non-nucleophilic.
-
Choice of Reducing Agent: Consider using a milder or more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is known to be more selective for the reduction of imines in the presence of ketones.[1]
-
Q2: I'm detecting a higher molecular weight impurity in my final product. What is a likely candidate?
A2: A common issue in reductive amination is over-alkylation, leading to the formation of a secondary amine. In this synthesis, the initially formed primary amine can react with another molecule of the imine intermediate, which is then reduced to form di-(1-(2-methoxyphenyl)propyl)amine.
-
Causality: The product, a primary amine, is also a nucleophile and can compete with ammonia for the reaction with the starting ketone. This is more likely to occur if there is a high concentration of the imine intermediate and the primary amine product.
-
Troubleshooting Steps:
-
Excess Ammonia: Use a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) to outcompete the primary amine product in reacting with the ketone.
-
Controlled Addition of Reducing Agent: Add the reducing agent portion-wise to keep the concentration of the primary amine product low during the reaction.
-
Purification: This higher molecular weight and less polar impurity can often be separated from the desired primary amine hydrochloride by recrystallization or column chromatography.
-
Q3: My final product has a yellowish or brownish tint, even after initial purification. What could be the cause?
A3: The discoloration can be due to several factors, including residual starting materials, byproducts from side reactions, or degradation products. If a Leuckart-type synthesis is employed (using formamide or ammonium formate), a host of colored impurities can be generated.
-
Causality: High reaction temperatures and strong acids used in the Leuckart reaction can lead to the formation of various heterocyclic compounds and other complex condensation products.
-
Troubleshooting Steps:
-
Decolorization: Treat the crude product solution with activated carbon before crystallization.
-
Recrystallization: Perform multiple recrystallizations from a suitable solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate) to remove colored impurities.
-
Alternative Synthesis Route: If discoloration is a persistent issue with the Leuckart reaction, consider switching to a cleaner method like reductive amination with a borohydride-based reducing agent.
-
Frequently Asked Questions (FAQs)
What is the most common and reliable method for synthesizing 1-(2-Methoxyphenyl)propan-1-amine hydrochloride?
The most widely employed and generally reliable method is the reductive amination of 2-methoxypropiophenone. This method typically involves the reaction of the ketone with an ammonia source (like ammonium acetate or ammonia in methanol) to form an imine intermediate, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[1]
What are the key starting materials and reagents for this synthesis?
-
Starting Ketone: 2-Methoxypropiophenone
-
Amine Source: Ammonia (often from ammonium acetate or a solution in an alcohol like methanol)
-
Reducing Agent: Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or Sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also an option.[1]
-
Solvent: Typically an alcohol like methanol or ethanol.
-
Acid (for hydrochloride salt formation): Hydrochloric acid (in a solvent like isopropanol or diethyl ether).
How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting ketone (2-methoxypropiophenone). A suitable eluent system would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. The amine product will have a lower Rf value than the starting ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing for the detection of the starting material, the product, and potential volatile impurities.
What is the best way to purify the final product?
The most common method for purifying the hydrochloride salt of an amine is recrystallization . A typical procedure involves dissolving the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol) and then adding a less polar co-solvent (e.g., diethyl ether or ethyl acetate) until turbidity is observed. Cooling the mixture will then induce crystallization of the purified product.
Impurity Profile Summary
The following table summarizes the most common impurities, their likely origin, and key analytical signatures.
| Impurity Name | Structure | Probable Origin | Key Analytical Signatures (relative to product) |
| 2-Methoxypropiophenone | C₁₀H₁₂O₂ | Unreacted starting material | Higher Rf on TLC; Characteristic C=O stretch in IR (~1680 cm⁻¹); Absence of N-H signals in NMR. |
| 1-(2-Methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | Reduction of starting ketone | Similar polarity to starting material; Presence of a broad O-H stretch in IR (~3400 cm⁻¹); Characteristic carbinol proton signal in ¹H NMR. |
| Di-(1-(2-methoxyphenyl)propyl)amine | C₂₀H₂₇NO | Over-alkylation of the primary amine product | Higher molecular weight in MS; Less polar than the primary amine; Absence of primary N-H₂ signals, presence of secondary N-H signal in NMR. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination with Sodium Borohydride
-
To a solution of 2-methoxypropiophenone (1 eq.) in methanol, add ammonium acetate (10 eq.).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC until the starting ketone is mostly consumed.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free amine.
-
Dissolve the crude amine in isopropanol and add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic.
-
Cool the mixture to induce crystallization of the hydrochloride salt. Filter the solid and wash with cold diethyl ether.
-
Recrystallize the solid from a suitable solvent system to obtain the pure 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Protocol 2: Purification by Recrystallization
-
Place the crude 1-(2-Methoxyphenyl)propan-1-amine hydrochloride in a flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add diethyl ether to the hot solution until a slight cloudiness persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to a constant weight.
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway and the formation of key impurities during the reductive amination of 2-methoxypropiophenone.
Caption: Formation of primary amine and key impurities.
References
-
Reductive Amination of Propiophenone. The Hive Methods Discourse. Available at: [Link]
-
Exp 13B: Synthesis of Complex Molecules Through Reductive Amination. Prezi. Available at: [Link]
-
Reductive Amination. Wikipedia. Available at: [Link]
-
1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride. PubChem. Available at: [Link]
-
Reductive Amination. YouTube. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
(2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem. Available at: [Link]
-
1-Methoxypropan-2-amine hydrochloride. PubChem. Available at: [Link]
-
1-{2-[(2-bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride. American Elements. Available at: [Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.Google Patents.
-
1-Methoxy-1-(4-methoxyphenyl)-N-methylpropan-2-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
2-(2-methoxyphenyl)propan-1-amine. PubChem. Available at: [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
-
2-(4-Methoxyphenyl)propan-1-amine. PubChem. Available at: [Link]
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Available at: [Link]
-
2-Amino-1-(4-methoxyphenyl)propan-1-ol. PubChem. Available at: [Link]
-
1-(4-Methoxyphenyl)-1-propanol. PubChem. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Introduction
The synthesis of 1-(2-Methoxyphenyl)propan-1-amine, a key intermediate in pharmaceutical research and development, is most commonly achieved via the reductive amination of 1-(2-methoxyphenyl)propan-1-one.[1][2] While this method is robust, achieving high yields can be challenging due to competing side reactions and suboptimal conditions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your synthesis and maximize your product yield.
Core Concept: The Reductive Amination Pathway
Reductive amination is a powerful method for C-N bond formation that converts a ketone or aldehyde into an amine.[3] The process occurs in two main stages:
-
Imine/Iminium Ion Formation: The ketone, 1-(2-methoxyphenyl)propan-1-one, reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a reversible condensation reaction to form a hemiaminal, which then dehydrates to form an imine intermediate.[3] Under mildly acidic conditions, this imine is protonated to form a more electrophilic iminium ion.[4]
-
Reduction: A reducing agent, ideally one that is selective for the iminium ion over the starting ketone, reduces the C=N double bond to yield the target primary amine.[5][6]
The efficiency of this entire process hinges on the delicate balance between imine formation and its subsequent reduction.
Caption: General mechanism for the synthesis of a primary amine via reductive amination of a ketone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is very slow or incomplete. TLC analysis shows a significant amount of unreacted 1-(2-methoxyphenyl)propan-1-one. What's going wrong?
Primary Cause: Inefficient formation of the imine intermediate is the most common bottleneck in reductive amination.[7] This is an equilibrium-controlled process, and if the equilibrium favors the starting materials, the subsequent reduction cannot occur.
Plausible Reasons & Solutions:
-
Improper pH: Imine formation is catalyzed by mild acid (optimal pH 4-6).[4][7]
-
Too Acidic (pH < 4): The ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl carbon.[4]
-
Too Basic/Neutral (pH > 7): The reaction will be slow, as there is no acid to catalyze the dehydration of the hemiaminal intermediate.[6]
-
Solution: Add a catalytic amount of acetic acid to your reaction mixture. If using ammonium acetate, it serves as both the ammonia source and the acidic catalyst.
-
-
Presence of Water: The formation of the imine from the hemiaminal releases one equivalent of water.[3] According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials.
-
Insufficient Amine Source: To favor imine formation, the ammonia source should be present in sufficient concentration.
-
Solution: Use a moderate excess of the ammonia source. For example, when using ammonium acetate, 1.5 to 2.0 equivalents relative to the ketone is a good starting point.
-
Caption: A troubleshooting workflow to diagnose the cause of low reaction yield.
Q2: My main impurity is 1-(2-methoxyphenyl)propan-1-ol. How can I prevent its formation?
Primary Cause: This side product arises when the reducing agent reduces the starting ketone faster than, or in competition with, the iminium ion intermediate.[7] This is a classic selectivity problem.[5]
Plausible Reasons & Solutions:
-
Incorrect Choice of Reducing Agent: Stronger, less selective hydride reagents like sodium borohydride (NaBH₄) are capable of reducing both ketones and imines.[4] If NaBH₄ is present from the start of the reaction, it will begin reducing the ketone immediately, depleting it before it can form the imine.
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for reductive amination.[5][8] They are less reactive towards ketones but readily reduce the protonated iminium ion, ensuring high selectivity for the desired reaction pathway.[4][5][6]
-
-
One-Pot Procedure with a Non-Selective Reductant: Adding all reagents simultaneously (ketone, amine source, and a strong reductant like NaBH₄) is a common cause of this side reaction.
-
Solution: If you must use NaBH₄, employ a two-step procedure. First, mix the 1-(2-methoxyphenyl)propan-1-one and the ammonia source (with catalytic acid) in the solvent. Allow the imine to form by stirring for 1-2 hours at room temperature (monitor by TLC). Once imine formation is maximized, then add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to reduce the imine.[10]
-
Q3: My yield is low after workup and purification. Where am I losing my product?
Primary Cause: Amines can be challenging to handle during aqueous workups and chromatography due to their basicity and polarity. The final conversion to the hydrochloride salt also requires care.
Plausible Reasons & Solutions:
-
Improper Acid-Base Extraction: The amine product is basic and will be protonated and soluble in the aqueous layer under acidic conditions. It will be in its neutral, free-base form and soluble in the organic layer under basic conditions. Errors in pH adjustment during workup are a major source of product loss.
-
Solution: After quenching the reaction, ensure your aqueous layer is acidic (pH ~2) to remove any unreacted starting materials with an organic wash. Then, carefully basify the aqueous layer with a strong base (e.g., 1M NaOH) to a pH > 11 to deprotonate your amine. Extract the free-base amine into an organic solvent like dichloromethane or ethyl acetate multiple times (e.g., 3x).[7][11]
-
-
Losses During Chromatography: Primary amines can streak or bind irreversibly to the acidic silica gel used in column chromatography, leading to poor recovery.
-
Solution: If column chromatography is necessary, pre-treat your silica gel or add a small amount of a volatile base like triethylamine (~1%) to the eluent system (e.g., ethyl acetate/hexanes/1% triethylamine). This deactivates the acidic sites on the silica and ensures smooth elution of the amine.[7]
-
-
Incomplete Hydrochloride Salt Formation: Improper addition of HCl or issues with precipitation can lead to loss of the final product.
-
Solution: Dissolve the purified free-base amine in a suitable anhydrous solvent (e.g., diethyl ether, 2-propanol).[12] Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. The hydrochloride salt should precipitate. If it oils out, try cooling the solution or scratching the inside of the flask. Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry thoroughly under vacuum.[11][13]
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis? A: For a one-pot reductive amination, sodium triacetoxyborohydride (STAB) is often the best choice. It is selective, non-toxic, and moisture-stable compared to other options.[8][14]
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low; reduces ketones and aldehydes.[7] | High; reduces iminium ions, but not ketones.[4][5] | High; reduces iminium ions, but not ketones.[6][14] |
| Toxicity | Low | High; generates toxic HCN gas at low pH.[6] | Low |
| Optimal pH | Basic | Mildly Acidic (pH 4-6)[5][6] | Mildly Acidic (pH 4-6) |
| Procedure | Best in a two-step process.[10] | Excellent for one-pot reactions. | Excellent for one-pot reactions.[8] |
| Solvent | Methanol, Ethanol | Methanol, THF | Dichloromethane (DCM), Dichloroethane (DCE)[8] |
Q: How do I properly form the final hydrochloride salt without introducing water? A: It is critical to use anhydrous conditions. The purified amine free-base should be dissolved in an anhydrous solvent like diethyl ether or ethyl acetate. Use a commercially available solution of anhydrous HCl in a solvent (e.g., 2.0 M HCl in diethyl ether) and add it dropwise until precipitation is complete. Using aqueous HCl will introduce water and may result in a sticky or oily product that is difficult to handle and dry.[11]
Q: Can I use ammonia gas directly instead of a salt like ammonium acetate? A: Yes, using a solution of ammonia in an alcohol like methanol is a common procedure.[13] However, this requires careful handling of gaseous ammonia. For laboratory-scale synthesis, using ammonium acetate or ammonium formate is often more convenient as they are solids that serve as both the ammonia source and a pH buffer/catalyst.[15]
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis using STAB
This protocol is designed to maximize yield by promoting efficient imine formation and ensuring selective reduction.
-
To a round-bottom flask under a nitrogen atmosphere, add 1-(2-methoxyphenyl)propan-1-one (1.0 eq), ammonium acetate (1.5 eq), and anhydrous dichloroethane (DCE).
-
Add activated 4Å molecular sieves to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirred mixture.[7]
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC until the starting ketone is consumed.
-
Upon completion, filter off the molecular sieves. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Proceed to the workup and purification protocol.
Protocol 2: Workup and Purification
-
Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free-base amine.
-
For higher purity, dissolve the crude product in diethyl ether and extract with 1M HCl (3x). This will move the amine product into the aqueous layer, leaving non-basic impurities behind.
-
Combine the acidic aqueous layers. Cool the solution in an ice bath and slowly add 2M NaOH until the pH is >11.
-
Extract the free-base amine from the basified aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified 1-(2-Methoxyphenyl)propan-1-amine free base.
References
-
Organic Syntheses. (n.d.). Reductive Amination. Available from: [Link] (Accessed Jan 7, 2026).
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared. Journal of Organic Chemistry, 75, 5470-5477.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Tanaka, K., Miki, T., Murata, K., et al. (2019). Cp*Ir complexes bearing a 2-picolinamide moiety effectively catalyze a direct reductive amination of ketones to give primary amines. Journal of Organic Chemistry, 84, 10962-10977.
-
Wikipedia. (2023). Reductive amination. Available from: [Link] (Accessed Jan 7, 2026).
- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane. Tetrahedron, 60, 7899-7906.
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Available from: [Link] (Accessed Jan 7, 2026).
- Shulgin, A. & Shulgin, A. (n.d.). PiHKAL: A Chemical Love Story. Transform Press.
-
Wagner, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link] (Accessed Jan 7, 2026).
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available from: [Link] (Accessed Jan 7, 2026).
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available from: [Link] (Accessed Jan 7, 2026).
- Tarbell, D. S., & Baxter, J. F. (1949). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 4, 1-39.
-
PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. Available from: [Link] (Accessed Jan 7, 2026).
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 79, 186.
-
LibreTexts Chemistry. (2020). Synthesis of Amines by Reductive Amination. Available from: [Link] (Accessed Jan 7, 2026).
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Available from: [Link] (Accessed Jan 7, 2026).
-
Reddit. (2025). r/Chempros - General discussions on reductive amination troubleshooting. Available from: [Link] (Accessed Jan 7, 2026).
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 12. #16 Bohd; 2,5-dimethoxy-beta-hydroxy-4-methylphenethylamine [studfile.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important amine synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The primary route to 1-(2-Methoxyphenyl)propan-1-amine is the reductive amination of its corresponding ketone, 1-(2-methoxyphenyl)propan-1-one. This process, while straightforward in principle, involves a delicate interplay of equilibria and reaction rates that can lead to challenges in yield, purity, and isolation. This guide provides in-depth troubleshooting and frequently asked questions to address these issues directly.
Core Synthesis Pathway: Reductive Amination
The synthesis involves two key transformations in a single pot: the formation of an imine intermediate from the ketone and an ammonia source, followed by the immediate reduction of the imine to the desired primary amine. The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.
Technical Support Center: Purification of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for challenges related to the purification of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction: Understanding the Molecule and its Challenges
1-(2-Methoxyphenyl)propan-1-amine is a primary aromatic amine. Like many amines, it is basic and prone to oxidation. Its purification is often complicated by its tendency to exist as an oil in its freebase form and the specific properties of its hydrochloride salt. The primary challenges stem from:
-
Handling the Freebase: The freebase is often a viscous oil at room temperature, making traditional solid-state purification methods like recrystallization impossible without conversion to a salt.
-
Chromatography Issues: The basic nature of the amine leads to strong interactions with acidic silica gel, a standard stationary phase, resulting in poor separation, peak tailing, and potential product degradation or loss.[1][2]
-
Salt Formation and Crystallization: While converting the amine to its hydrochloride salt facilitates purification by crystallization, the process is sensitive to stoichiometry, solvent choice, and the presence of impurities that can inhibit crystal growth.[3]
-
Impurity Profile: Synthesis of the parent amine can result in closely related impurities, such as unreacted starting materials or over-alkylated byproducts, which can be difficult to separate.
This guide provides a structured approach to navigate these challenges, starting with common questions and progressing to in-depth troubleshooting and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My crude 1-(2-Methoxyphenyl)propan-1-amine freebase is an oil. How can I effectively purify it?
A1: Purifying an oily freebase amine directly is challenging. The most effective strategy is to convert it into a crystalline salt, typically the hydrochloride salt, which can then be purified by recrystallization.[3] This conversion drastically changes the compound's physical properties, turning the oil into a solid that is amenable to standard purification techniques. Alternatively, if the impurities are non-basic, an acid-base extraction can be performed to wash the crude product before proceeding to salt formation. For structurally similar impurities, chromatography of the freebase using a modified stationary or mobile phase is a viable, albeit more complex, option.
Q2: Can I use standard silica gel chromatography to purify the freebase amine? I'm seeing significant tailing and low recovery.
A2: This is a very common issue. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites strongly interact with the basic amine, causing the compound to streak or even irreversibly bind to the column.[2] This leads to the poor separation and low recovery you are observing.
To overcome this, you have three primary options:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v), to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] The competing base will neutralize the acidic sites on the silica, allowing your target amine to elute properly.
-
Use a Different Stationary Phase: Employ a less acidic or basic stationary phase. Basic alumina or amine-functionalized silica are excellent alternatives that prevent the problematic acid-base interaction.[2]
-
Reversed-Phase Chromatography: If your amine is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) can be effective. Using a mobile phase with an alkaline pH will keep the amine in its neutral, freebase form, increasing its retention and improving separation.[1]
Q3: I've formed the hydrochloride salt, but it "oiled out" instead of crystallizing during recrystallization. What went wrong?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for the solvent to accommodate crystal lattice formation. The common causes are:
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, leading to the formation of a liquid phase instead of a solid.
-
Inappropriate Solvent: The chosen solvent may be too "good" or too "poor." If the compound is excessively soluble, it won't crystallize. If it's too insoluble, it will crash out of solution as an amorphous solid or oil.
-
Cooling Rate: Cooling the solution too rapidly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an oil.
The solution is to re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent to ensure the solution is not supersaturated, and then allow it to cool very slowly and without disturbance.[4][5]
Q4: How do I remove persistent color from my final hydrochloride salt product?
A4: Colored impurities are typically large, conjugated organic molecules. They can often be removed by treating a solution of your compound with activated charcoal.[4] The charcoal has a high surface area and adsorbs the colored impurities.
Procedure:
-
Dissolve your crude hydrochloride salt in a minimum amount of a suitable hot solvent.
-
Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Perform a hot gravity filtration to remove the charcoal.[5]
-
Allow the filtered, decolorized solution to cool slowly to crystallize your purified product.
Troubleshooting Guide
This section addresses more complex issues encountered during the purification workflow.
Decision Workflow for Purification Strategy
The first step is to select the right approach based on the nature of your crude material and the impurities present.
Caption: Decision tree for selecting a purification strategy.
Problem-Solution Tables
Table 1: Issues During Recrystallization of the Hydrochloride Salt
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase concentration and allow to cool again. 2. If crystals still don't form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. If induction fails, consider a two-solvent system (e.g., dissolve in a soluble solvent like methanol and add an anti-solvent like diethyl ether until cloudy).[5] |
| Product precipitates as a fine powder. | The solution was cooled too quickly, preventing the formation of a proper crystal lattice. | Re-heat the solution until the solid redissolves. Allow it to cool slowly and undisturbed. Insulating the flask can help slow the cooling process. |
| Low recovery of the final product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with too much or with room-temperature solvent during filtration. | 1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Always wash collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[5] |
| Final product is sticky or wet. | 1. Residual solvent is trapped in the crystals. 2. The salt is hygroscopic and has absorbed atmospheric moisture. | 1. Ensure the product is dried thoroughly under vacuum, preferably in a vacuum oven at a temperature well below its melting point. 2. Store the final product in a desiccator over a drying agent (e.g., P₂O₅ or Drierite). |
Table 2: Issues During Chromatographic Purification of the Freebase
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column. | Strong acid-base interaction with the silica gel stationary phase. | 1. Add 0.5-1% triethylamine (TEA) to the eluent system.[1] 2. Switch to a less acidic stationary phase like basic alumina or amine-functionalized silica gel.[2] |
| Poor separation between the product and impurities. | 1. The mobile phase polarity is not optimized. 2. The column was overloaded with crude material. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your product. A gradient elution (gradually increasing solvent polarity) may be necessary. 2. Use an appropriate ratio of crude material to stationary phase (typically 1:30 to 1:100 by weight). |
| Product appears to decompose on the column. | The amine is unstable on the acidic silica surface over long exposure times. | 1. Use a modified stationary phase (alumina, KP-NH). 2. Run the chromatography as quickly as possible without sacrificing separation (a technique known as flash chromatography). |
Detailed Experimental Protocols
Workflow: From Crude Freebase to Pure Hydrochloride Salt
This workflow outlines the most common and reliable path for purification.
Caption: Standard workflow for purification via salt formation.
Protocol 1: Purification via Recrystallization of the Hydrochloride Salt
This protocol assumes you have already formed the crude hydrochloride salt.
-
Solvent Selection:
-
The ideal solvent should dissolve the salt when hot but not when cold.[4] For amine hydrochlorides, polar protic solvents like isopropanol, ethanol, or methanol are good starting points. Often, a two-solvent system is required.
-
Example Test: Place a small amount of your crude salt in a test tube. Add a few drops of isopropanol. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve when heated, the solvent is too poor. A good result is a solid that dissolves upon heating and precipitates upon cooling.
-
-
Dissolution:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., isopropanol) dropwise while heating and swirling until the solid just dissolves. It is crucial to use the minimum amount to ensure good recovery.[5]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, add a small scoop of activated charcoal, and swirl for 2-3 minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is key to forming large, pure crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize precipitation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
Protocol 2: Conversion of Purified Freebase to the Hydrochloride Salt
This protocol is for converting the purified oily freebase (e.g., after chromatography) into the final solid salt.
-
Preparation:
-
Dissolve the purified freebase amine (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. The concentration should be moderate (e.g., 0.2-0.5 M).
-
-
Stoichiometric HCl Addition:
-
Use a commercially available solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether).
-
While stirring the amine solution, add the HCl solution dropwise. You should observe the immediate precipitation of the white hydrochloride salt.
-
Calculate the exact volume needed to add 1.0 equivalent of HCl. Adding a large excess can lead to the formation of heat-stable salts and other issues.[6][7]
-
-
Isolation:
-
After the addition is complete, continue stirring for 15-30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
-
Drying:
-
Dry the hydrochloride salt thoroughly under high vacuum. This salt can be hygroscopic, so it is essential to store it in a desiccator.
-
References
- Vertex AI Search. (2024).
- Vysus Group. (2021). Common amine system corrosion issues and how to solve them.
- Google Patents. (n.d.).
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?
- Sulphur Experts Inc. (2021).
- Benchchem. (n.d.).
- ResearchGate. (2021). How do I recrystallization amine compound and it is not soluble in common organic solvents.
- Chemistry LibreTexts. (2020). 20.
- ResearchGate. (2025). Amine system problems arising from heat stable salts and solutions to improve system performance.
- University of Colorado Boulder. (n.d.).
- University of California, Los Angeles. (n.d.).
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 7. youtube.com [youtube.com]
"side reactions to avoid during the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride"
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid potential side reactions during the synthesis of this important amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound with high purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Primary Amine in Reductive Amination
-
Symptom: After performing a reductive amination of 2-methoxyphenylacetone with an ammonia source, the yield of 1-(2-Methoxyphenyl)propan-1-amine is significantly lower than expected.
-
Potential Cause 1: Competing Reduction of the Ketone: The reducing agent is reducing the starting ketone, 2-methoxyphenylacetone, to the corresponding alcohol, 1-(2-methoxyphenyl)propan-1-ol. This is more likely to occur if a strong reducing agent like sodium borohydride is used under conditions that do not favor imine formation.
-
Troubleshooting:
-
Choice of Reducing Agent: Employ a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] These reagents are generally less reactive towards ketones at neutral or slightly acidic pH, where imine formation is favored.
-
pH Control: Maintain the reaction pH between 6 and 7. This pH range promotes the formation of the iminium ion, which is more readily reduced than the neutral imine, while minimizing the reduction of the ketone.
-
One-Pot, Two-Step Approach: First, allow sufficient time for the imine to form by stirring the ketone and the ammonia source (e.g., ammonium acetate) together before adding the reducing agent. Monitoring the reaction by TLC or GC-MS can help determine the optimal time for the addition of the reducing agent.
-
-
Potential Cause 2: Incomplete Imine Formation: The equilibrium between the ketone and the imine may not be sufficiently shifted towards the imine, leading to unreacted starting material.
-
Troubleshooting:
-
Dehydrating Agent: Use a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, to remove the water formed during imine formation and drive the equilibrium forward.
-
Ammonia Source: Using a high concentration of the ammonia source, such as a saturated solution of ammonia in methanol or a large excess of ammonium formate, can also shift the equilibrium towards the imine.
-
Issue 2: Presence of Secondary Amine Impurities
-
Symptom: The final product is contaminated with a significant amount of the secondary amine, bis(1-(2-methoxyphenyl)propyl)amine.
-
Potential Cause: The newly formed primary amine is reacting with the remaining 2-methoxyphenylacetone to form a secondary imine, which is then reduced to the secondary amine. This is a common side reaction in reductive aminations, especially when using ammonia.[2][3]
-
Troubleshooting:
-
Excess Ammonia: Use a large excess of the ammonia source. This will increase the probability of the ketone reacting with ammonia rather than the primary amine product.
-
Slow Addition of Ketone: Add the 2-methoxyphenylacetone slowly to the reaction mixture containing the ammonia source and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance of it reacting with the product amine.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation more than the rate of the primary amine formation.
-
Issue 3: Formation of Byproducts in the Leuckart Reaction
-
Symptom: When using the Leuckart reaction (heating 2-methoxyphenylacetone with ammonium formate or formamide), the reaction mixture is complex and the desired amine is obtained in low yield.
-
Potential Cause: The high temperatures required for the Leuckart reaction can lead to the formation of various byproducts, including N-formyl derivatives and condensation products.[4][5][6]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While the Leuckart reaction requires elevated temperatures, excessive heat can promote side reactions.[4] The optimal temperature should be determined experimentally.
-
Hydrolysis Step: Ensure complete hydrolysis of the intermediate N-formyl derivative to the free amine. This is typically achieved by heating with a strong acid, such as hydrochloric acid, after the initial reaction.
-
Alternative Methods: If byproduct formation remains a significant issue, consider alternative reductive amination methods that proceed under milder conditions, such as those using catalytic hydrogenation or hydride reducing agents.
-
Issue 4: Problems During Hydrochloride Salt Formation and Isolation
-
Symptom: Difficulty in precipitating the hydrochloride salt, or the formation of an oily or gummy product instead of a crystalline solid.
-
Potential Cause 1: Impurities: The presence of impurities, such as the corresponding alcohol or secondary amine, can inhibit crystallization.
-
Troubleshooting:
-
Purification of the Free Base: Purify the free amine by distillation or column chromatography before attempting to form the salt. This will remove non-basic impurities.
-
Fractional Crystallization: If the impurities are basic and co-precipitate, fractional crystallization from a suitable solvent system may be necessary.
-
-
Potential Cause 2: Incorrect Solvent: The choice of solvent for the salt formation is crucial.
-
Troubleshooting:
-
Solvent Selection: Use a non-polar solvent in which the free amine is soluble but the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropyl alcohol, or ethyl acetate.
-
Anhydrous Conditions: Ensure that the solvent and the HCl source (e.g., HCl gas or a solution of HCl in an organic solvent) are anhydrous. The presence of water can sometimes lead to the formation of hydrates or prevent crystallization.[7][8]
-
-
Potential Cause 3: Polymorphism: Amine hydrochloride salts can sometimes exist in different crystalline forms (polymorphs), which may have different solubilities and physical properties.[9]
-
Troubleshooting:
-
Controlled Crystallization: Control the rate of crystallization by adjusting the temperature and the rate of addition of the HCl source. Seeding with a crystal of the desired polymorph can also be beneficial.
-
Characterization: Characterize the solid product using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 1-(2-Methoxyphenyl)propan-1-amine: reductive amination or a Grignard-based approach?
A1: Both routes are viable, but reductive amination is often preferred for its operational simplicity and avoidance of highly reactive organometallic reagents. Reductive amination is typically a one-pot reaction that can be performed under milder conditions.[10] A Grignard reaction involving the addition of an ethyl Grignard reagent to 2-methoxybenzaldehyde would produce the corresponding alcohol, which would then need to be converted to the amine in a subsequent step (e.g., via a Mitsunobu reaction or by conversion to an alkyl halide followed by amination). This multi-step process can be lower yielding and more complex.
Q2: What are the main side products to watch out for in a Grignard reaction between 2-methoxybenzaldehyde and ethylmagnesium bromide?
A2: The primary side products in this Grignard reaction are typically the reduction product, (2-methoxyphenyl)methanol, and the enolization product if there were alpha-protons on the aldehyde (which is not the case for benzaldehyde). The formation of biphenyl from the Grignard reagent is also a possibility.[11] To minimize these side reactions, it is crucial to use a high-quality Grignard reagent and to control the reaction temperature, typically by adding the aldehyde slowly to the Grignard solution at a low temperature.
Q3: How can I effectively remove the secondary amine impurity from my final product?
A3: The separation of the primary amine from the secondary amine can be challenging due to their similar properties.
-
Column Chromatography: Careful column chromatography on silica gel can be effective. The polarity difference between the primary and secondary amine, although small, can be exploited with a suitable eluent system.
-
Derivatization: In some cases, a temporary derivatization of the primary amine can be used to alter its properties and facilitate separation. For example, reaction with a bulky protecting group might allow for easier separation, followed by deprotection.
-
Fractional Distillation: If the boiling points of the free bases are sufficiently different, fractional distillation under reduced pressure can be an option.
Q4: What are the best analytical techniques to assess the purity of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase, often with a UV detector, is excellent for quantifying the main component and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts. The sample would typically be analyzed as the free base after neutralization of the hydrochloride salt.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify major impurities if their concentration is high enough.
-
Elemental Analysis: Elemental analysis can determine the percentage of C, H, N, and Cl, which can be compared to the theoretical values for the pure hydrochloride salt.
Experimental Protocols
Protocol 1: Reductive Amination of 2-Methoxyphenylacetone
This protocol describes a general procedure for the synthesis of 1-(2-Methoxyphenyl)propan-1-amine via reductive amination using sodium cyanoborohydride.
Materials:
-
2-Methoxyphenylacetone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methoxyphenylacetone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and diethyl ether to the residue and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Purify the free amine by vacuum distillation or column chromatography.
-
For the hydrochloride salt, dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is often a good starting point. The exact gradient will need to be optimized.
Procedure:
-
Prepare a standard solution of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 270 nm).
-
Identify the peak corresponding to the product by comparing the retention time with the standard.
-
Calculate the purity of the sample by determining the area percentage of the product peak relative to the total area of all peaks.
Visualizing Reaction Pathways
To better understand the synthetic process and the formation of potential side products, the following diagrams illustrate the key reaction pathways.
Caption: Reductive amination pathway and common side reactions.
Quantitative Data Summary
The following table provides a general comparison of different reductive amination methods. The actual yields and impurity levels will depend on the specific reaction conditions and the scale of the synthesis.
| Method | Reducing Agent | Typical Yield of Primary Amine | Key Advantages | Common Side Products |
| Standard Reductive Amination | NaBH₃CN or NaBH(OAc)₃ | 60-85% | Mild conditions, high selectivity for imine reduction.[1] | Unreacted ketone, secondary amine. |
| Catalytic Hydrogenation | H₂/Pd-C or Raney Ni | 70-90% | "Green" reducing agent, high yields. | Secondary amine, over-reduction of the aromatic ring under harsh conditions.[2] |
| Leuckart Reaction | HCOOH/NH₃ or HCONH₂ | 40-70% | Inexpensive reagents. | N-formyl derivatives, various condensation byproducts.[4][5][6] |
References
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Enlighten Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1636–1644.
- Jagadeesh, R. V., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5382-5437.
- Wikipedia. (n.d.).
- ResearchGate. (2025).
- ACS Publications. (n.d.).
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
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- Wikipedia. (n.d.). Leuckart reaction.
- Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- ResearchGate. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
- Periodica Polytechnica Chemical Engineering. (2018).
- ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Grignard Synthesis of Triphenylmethanol. (n.d.).
- YouTube. (2021). Synthesis of Amines by Reduction.
- BLDpharm. (n.d.). 1-(2-Methoxyphenyl)propan-1-amine.
- Chemrio. (n.d.). 1-(2-methoxyphenyl)propan-1-amine,hydrochloride.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- Chem-Space. (n.d.). 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
- Adichemistry. (n.d.).
- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- ResearchGate. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
- PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine.
- Google Patents. (n.d.). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)
- PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION.
- Chemical Reviews. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future.
- ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
- The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1.
- Advanced ChemBlocks. (n.d.). (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride.
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Technical Support Center: Improving the Enantioselectivity of 1-(2-Methoxyphenyl)propan-1-amine Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyphenyl)propan-1-amine. The guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and enhance the enantioselectivity of this critical process.
Introduction
The enantioselective synthesis of 1-(2-Methoxyphenyl)propan-1-amine is a pivotal step in the production of numerous pharmaceutical agents. Achieving high enantiopurity is often a significant hurdle, influenced by factors such as catalyst choice, reaction conditions, and the purity of starting materials. This guide offers a structured and practical approach to overcoming these challenges and optimizing your synthetic route.
Frequently Asked Questions (FAQs)
This section addresses common inquiries and issues that arise during the synthesis of 1-(2-Methoxyphenyl)propan-1-amine.
Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of 1-(2-Methoxyphenyl)propan-1-amine?
The most effective methods for the enantioselective synthesis of this amine involve the asymmetric reduction of the corresponding imine, which can be formed in situ from 2-methoxypropiophenone.[1] Key approaches include:
-
Asymmetric Hydrogenation: This method employs chiral transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, paired with chiral ligands to facilitate the stereoselective addition of hydrogen.[2][3]
-
Asymmetric Transfer Hydrogenation: In this technique, a hydrogen donor, such as isopropanol or formic acid, is used in place of molecular hydrogen, often with similar types of chiral metal catalysts.[2]
-
Biocatalysis: Enzymes like imine reductases (IREDs) and transaminases offer a highly selective and environmentally friendly alternative for the synthesis of chiral amines.[4][5]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reduction step, followed by its removal to yield the enantiopure amine.[5][6]
Q2: I am observing low enantiomeric excess (ee). What are the most probable causes?
Low enantiomeric excess is a common problem that can be attributed to several factors:
-
Catalyst Deactivation or Inhibition: The chiral catalyst can be poisoned by impurities in the substrates or solvent. The amine product itself can also inhibit the catalyst.[7]
-
Suboptimal Reaction Conditions: Parameters such as temperature, pressure, and solvent have a profound impact on enantioselectivity. For instance, higher temperatures can lead to a decrease in enantioselectivity.
-
Moisture: The presence of water can lead to the hydrolysis of the imine intermediate, which can generate byproducts that may poison the catalyst.[7]
-
Racemization: The product may undergo racemization under the reaction conditions, particularly if the conditions are too harsh or the reaction time is excessively long.[8]
Q3: How does the methoxy group at the ortho position of the phenyl ring affect the reaction?
The ortho-methoxy group can play a significant role in the stereochemical outcome of the reaction. It can act as a coordinating group, interacting with the metal center of the catalyst and influencing the orientation of the substrate in the catalyst's chiral pocket. This can either enhance or diminish the enantioselectivity, depending on the specific catalyst and ligand system employed.
Q4: What are the recommended analytical methods for determining enantiomeric excess?
The most reliable and widely used technique for determining the enantiomeric excess of chiral amines is chiral High-Performance Liquid Chromatography (HPLC) . Chiral Gas Chromatography (GC) can also be a suitable method. It is essential to use a chiral stationary phase specifically designed for the separation of amine enantiomers.
Troubleshooting Guide: A Systematic Approach to Improving Enantioselectivity
This guide provides a structured methodology for diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a multifaceted problem. The following steps provide a logical workflow for troubleshooting.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Protocol: Ensure that the chiral catalyst and ligands are handled under an inert atmosphere (e.g., in a glovebox or using Schleck techniques) to prevent degradation from air and moisture.
-
Rationale: Many organometallic catalysts and their corresponding ligands are sensitive to oxidation and hydrolysis, which can lead to a significant loss of both activity and enantioselectivity.
-
-
Screening of Chiral Ligands:
-
Protocol: If using a metal-based catalyst, it is crucial to screen a variety of chiral ligands to find the optimal match for the substrate.
-
Rationale: The structure of the chiral ligand is the primary determinant of enantioselectivity. Subtle steric and electronic variations in the ligand can lead to dramatic differences in the stereochemical outcome.
-
Troubleshooting Steps:
-
Solvent Selection:
-
Protocol: Conduct the reaction in a range of anhydrous solvents with varying polarities (e.g., toluene, THF, dichloromethane, and alcohols).
-
Rationale: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of the transition state, all of which can affect the enantioselectivity.
-
-
Temperature Control:
-
Protocol: Perform the reaction at various temperatures, often starting at room temperature and then exploring lower temperatures (e.g., 0 °C, -20 °C).
-
Rationale: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[9]
-
-
Pressure Optimization (for Hydrogenation):
-
Protocol: If using molecular hydrogen, investigate the effect of varying the H₂ pressure.
-
Rationale: The hydrogen pressure can influence the reaction rate and, in some cases, the enantioselectivity by affecting the catalyst's resting state and the rate-determining step.
-
Illustrative Data: Impact of Reaction Parameters on Enantioselectivity
| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (ee%) |
| [Rh(COD)Cl]₂ / (R)-BINAP | Toluene | 25 | 10 | 85 |
| [Rh(COD)Cl]₂ / (R)-BINAP | THF | 25 | 10 | 92 |
| [Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos | Toluene | 0 | 20 | 97 |
| [Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos | Toluene | 25 | 20 | 91 |
Note: This data is for illustrative purposes and the optimal conditions will be specific to the chosen catalyst and substrate.
Problem 2: Chiral Resolution as an Alternative
If achieving high enantioselectivity through asymmetric synthesis proves to be persistently challenging, chiral resolution of the racemic amine is a viable alternative.
Method: Diastereomeric Salt Formation
-
Protocol: The racemic 1-(2-Methoxyphenyl)propan-1-amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form a mixture of diastereomeric salts.[10][]
-
Separation: These diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[10]
-
Liberation of the Amine: After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.[10]
Workflow for Chiral Resolution
Caption: A simplified workflow for the chiral resolution of a racemic amine.
Detailed Experimental Protocol: Asymmetric Reductive Amination
This protocol serves as a general guideline and should be adapted and optimized for the specific catalyst and equipment used.
Materials:
-
2-methoxypropiophenone
-
Ammonia source (e.g., ammonium acetate, ammonia in a solvent)
-
Chiral catalyst (e.g., [Ir(COD)Cl]₂) and chiral ligand (e.g., (R,R)-f-SpiroPhos)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for air-sensitive chemistry
-
A high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a dry Schlenk flask with the chiral catalyst and ligand in the appropriate stoichiometric ratio. Add the anhydrous, degassed solvent and stir to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the 2-methoxypropiophenone and the ammonia source in the solvent.
-
Transfer to Reactor: Transfer the substrate solution to the high-pressure reactor. Then, under an inert atmosphere, transfer the catalyst solution to the reactor.
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction mixture at the optimized temperature for the required duration.
-
Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, carefully depressurize the reactor and quench the reaction. The workup procedure will depend on the specific catalyst and reagents used but typically involves filtration to remove the catalyst and extraction to isolate the product.
-
Purification: Purify the crude product by column chromatography or distillation.
-
Analysis: Determine the yield and enantiomeric excess of the purified 1-(2-Methoxyphenyl)propan-1-amine by chiral HPLC or GC.
Logical Relationship of Key Experimental Parameters
Caption: The interplay of key experimental parameters on reaction outcomes.
References
-
BenchChem. A Comparative Guide to Chiral Catalysts for Asymmetric Imine Reduction.
-
University of Liverpool IT Services. Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines.
- A diversity of recently reported methodology for asymmetric imine reduction.
-
ResearchGate. Examples of asymmetric reductive aminations catalyzed by chiral...
-
National Institutes of Health. Catalytic Asymmetric Umpolung Reactions of Imines.
-
Smolecule. 1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine.
-
BenchChem. (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6.
-
National Institutes of Health. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
-
National Institutes of Health. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions.
-
Annual Reviews. HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
-
ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and...
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews.
-
ResearchGate. Plausible explanation for the low enantioselectivity observed.
-
ResearchGate. Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines | Request PDF.
-
Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
-
ChemRxiv. Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesiu.
-
Google Patents. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
-
ACS Publications. On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality | ACS Applied Materials & Interfaces.
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
-
Frontiers. Recent advances in catalytic asymmetric synthesis.
-
BOC Sciences. Chiral Resolution and Separation Services.
-
BenchChem. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8.
-
ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
-
TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
-
PubMed. Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes.
-
ResearchGate. Catalytic Asymmetric Reductive Amination for Planar Chiral[12][12]Paracyclophanes via Desymmetrization and/or Kinetic Resolution.
-
ResearchGate. Asymmetric Amination of Secondary Alcohols by using a Redox-Neutral Two-Enzyme Cascade | Request PDF.
-
BenchChem. Technical Support Center: Asymmetric Reductive Amination.
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Technical Support Center: Stability of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride in Solution
Welcome to the technical support center for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride solutions.
Q1: What are the primary factors that influence the stability of 1-(2-Methoxyphenyl)propan-1-amine HCl in solution?
The stability of this compound is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents. As an amine hydrochloride salt, its protonated state, and thus its solubility and reactivity, are highly dependent on the pH of the solution.[1][2] The methoxyphenyl group can be susceptible to photodegradation, while the amine functional group is prone to oxidation.[3][4][5] Like most chemical compounds, elevated temperatures will accelerate degradation rates.[6]
Q2: I observed a precipitate forming in my aqueous stock solution over time. What is the likely cause and how can I prevent it?
This is a common issue related to pH-dependent solubility. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is the salt of a weak base and a strong acid. In solution, it exists in equilibrium between the protonated, water-soluble amine cation and the neutral, less-soluble free amine. If the pH of the solution increases (becomes less acidic), this equilibrium shifts towards the free amine form, which can precipitate if its solubility limit is exceeded.[1]
-
Prevention: To maintain solubility and stability, prepare aqueous solutions using a slightly acidic buffer (e.g., pH 3-5). This ensures the compound remains predominantly in its protonated, soluble form.[7] Avoid using neutral or alkaline aqueous solutions for storage.
Q3: My solution has developed a yellow or brownish tint. What does this indicate?
A color change often signifies chemical degradation. For a compound containing a methoxyphenyl ring, this could be due to:
-
Oxidation: The amine group or the aromatic ring may undergo oxidation, leading to the formation of colored byproducts.
-
Photodegradation: Aromatic molecules, especially those with electron-donating groups like a methoxy group, can be sensitive to light.[3][8] Exposure to UV or even ambient light can initiate photochemical reactions that produce colored degradants.
-
Recommendation: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4][9] Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative stability is a concern.
Q4: What are the recommended storage conditions for a stock solution of 1-(2-Methoxyphenyl)propan-1-amine HCl?
To maximize shelf-life and ensure experimental consistency, adhere to the following storage protocols:
-
Solvent: For short-term use, an acidic aqueous buffer (pH 3-5) is suitable. For long-term storage, consider using a polar aprotic solvent such as DMSO or DMF, which minimizes hydrolysis-related degradation pathways.
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage (days) or -20°C to -80°C for long-term storage (weeks to months).
-
Light Protection: Always use amber glass containers or protect clear containers from light.[9]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.[10][11]
Section 2: Troubleshooting Guide for Stability Issues
This guide provides a structured approach to diagnosing and resolving common stability-related problems observed during analysis.
| Observation | Potential Cause | Recommended Action |
| Decreasing peak area of the active compound in repeat HPLC injections. | Solution Degradation: The compound is degrading in the prepared solution at room temperature or in the autosampler. | Prepare solutions fresh daily. If not feasible, perform a time-course study to determine the rate of degradation under your specific conditions (e.g., analyze every 2 hours for 12 hours). Keep autosampler vials cooled if possible. |
| Appearance of new peaks in the chromatogram during a study. | Formation of Degradants: The compound is breaking down due to stress factors (light, heat, pH). | Characterize the degradation profile by performing a forced degradation study (see Protocol 2). This helps identify expected degradants and ensures your analytical method can resolve them from the parent peak.[12][13] |
| Poor mass balance in a stability study (<95%). | 1. Undetected Degradants: Degradation products may lack a chromophore for UV detection or may not elute from the HPLC column. 2. Formation of Volatiles/Precipitates: Degradants may be volatile or may have precipitated out of solution.[14] | Use a mass-sensitive detector (e.g., CAD, ELSD) or Mass Spectrometry (MS) in parallel with UV.[15] Check for precipitates and analyze the solubility of potential degradants. |
| Inconsistent biological or chemical assay results. | Loss of Compound Potency: The concentration of the active compound is decreasing due to instability, leading to unreliable results. | Re-evaluate your solution preparation and storage protocols immediately. Quantify the compound concentration via a validated HPLC method immediately before each experiment. |
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting inconsistent experimental results.
Section 3: Key Experimental Protocols
These protocols provide a foundation for preparing stable solutions and investigating potential degradation pathways.
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol is designed to minimize degradation and precipitation in aqueous media for routine experiments.
-
Buffer Preparation: Prepare a 50 mM sodium citrate or acetate buffer. Adjust the pH to 4.0 using citric acid or acetic acid. Filter the buffer through a 0.22 µm filter. The use of an acidic pH is critical to keep the amine protonated and stable.[7]
-
Weighing: Accurately weigh the required amount of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride in a clean weighing vessel.
-
Dissolution: Add a small volume of the pH 4.0 buffer to the solid and vortex gently to dissolve. Once dissolved, add buffer to reach the final desired concentration (e.g., 10 mM).
-
Storage: Transfer the solution to a sterile, amber glass vial. For storage longer than 24 hours, purge the headspace with nitrogen or argon before sealing.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and storage conditions. Store at 2-8°C, protected from light.
Protocol 2: General Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[6][13] The goal is to achieve 5-20% degradation of the parent compound.[16]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 6, 12, 24 hours). Neutralize with NaOH before analysis. | To test susceptibility to degradation in highly acidic environments. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Incubate at 60°C. Sample at time points. Neutralize with HCl before analysis. | To test susceptibility to degradation in alkaline environments, which may deprotonate the amine. |
| Oxidation | Dissolve the compound in a suitable solvent (e.g., Methanol/Water) and add 3% hydrogen peroxide. Keep at room temperature, protected from light. Sample at time points. | To evaluate the compound's vulnerability to oxidative stress, which can affect the amine and methoxy groups.[5][14] |
| Thermal Stress | Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C). Sample at various time points. | To assess the intrinsic thermal stability of the compound in both solid and solution states.[6] |
| Photolytic Stress | Expose a solution and the solid compound to a calibrated light source providing UV and visible light (ICH Q1B conditions: ≥1.2 million lux hours and ≥200 watt hours/m²).[4] Wrap a control sample in foil and keep it at the same temperature. | To determine if the compound is light-sensitive, a common trait for molecules with aromatic systems.[3][8] |
Section 4: Understanding Potential Degradation Pathways
The molecular structure of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride provides clues to its potential degradation pathways under stress conditions.
Caption: Potential degradation pathways for 1-(2-Methoxyphenyl)propan-1-amine.
-
Oxidative Degradation: The primary amine is susceptible to oxidation to form the corresponding N-oxide or hydroxylamine. The electron-rich methoxyphenyl ring can also undergo oxidation, leading to O-demethylation (forming a phenol) or the addition of hydroxyl groups to the aromatic ring.[5][16]
-
Photodegradation: Aromatic systems containing methoxy groups are known to absorb UV radiation.[4] This absorbed energy can lead to the formation of reactive radical species or photochemical rearrangements, resulting in a complex mixture of degradants.[8]
-
Thermal Degradation: High temperatures can provide the energy needed to cleave bonds, with the O-methyl bond being a potential site for cleavage.
References
- KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride.
-
Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemical & Photobiological Sciences, 74(3), 401-406. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride.
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- Enamine. (n.d.). Safety Data Sheet: 2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride.
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
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Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. [Link]
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Wikipedia. (n.d.). Avobenzone. [Link]
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Gudeman, B. J., & Ristinmaa, M. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528. [Link]
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SciSpace. (2016). Forced Degradation Studies. [Link]
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
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Al-Saeed, F. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23. [Link]
- BenchChem. (2025). Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.
- Klick, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
- Patel, A., et al. (2012). Properties of Amines and their Hydrochloride Salt.
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Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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Arshad, M. U., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Molecules, 25(10), 2419. [Link]
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Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16049-16062. [Link]
- MedChemExpress. (2025). 2-Phenylpropan-1-amine hydrochloride-SDS.
- Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines.
- Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
- PubChemLite. (n.d.). 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride.
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 17996-18012. [Link]
- MedChemExpress. (n.d.). Propan-1-amine-dd5 hydrochloride.
- Sigma-Aldrich. (n.d.). (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
-
PubChem. (n.d.). p-Methoxyphenyl radical. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine.
- ChemScene. (n.d.). Propan-1-amine hydrochloride.
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Wikipedia. (n.d.). Sunscreen. [Link]
- Sigma-Aldrich. (n.d.). (R)-1-(3,5-Dichlorophenyl)propan-1-amine hydrochloride.
- BenchChem. (2025). 1-(3-Chlorophenyl)
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Janezic, M., et al. (2025). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 18(1), 1. [Link]
- Santa Cruz Biotechnology. (n.d.). Prop-2-en-1-yl(propan-2-yl)amine hydrochloride.
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Technical Support Center: Residual Solvent Removal from 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing residual solvents from 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot and optimize their purification processes effectively.
Understanding the Challenge: Physicochemical Context
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is an amine salt. The protonation of the amine group to form the hydrochloride salt significantly alters its physical properties compared to the freebase. Generally, amine hydrochlorides are crystalline solids with higher melting points and increased polarity, leading to better solubility in polar solvents and lower solubility in non-polar solvents.[1]
A critical aspect of handling amine salts is their potential for hygroscopicity, the tendency to absorb moisture from the atmosphere.[2] This property can influence the accuracy of analytical testing for residual solvents and impact the stability and handling of the final compound.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| amine hydrochloride | C₁₁H₁₈ClNO | 215.72 | Not specified, powder form |
| (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride | C₁₀H₁₆ClNO | 201.69 | Not specified |
| 1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride | C₁₁H₁₈ClN | 199.72 | Not specified |
This table summarizes the properties of compounds structurally similar to 1-(2-Methoxyphenyl)propan-1-amine hydrochloride to provide a contextual baseline.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the removal of residual solvents from amine hydrochloride salts.
Q1: What are the most likely residual solvents I need to remove?
A1: The most common residual solvents are typically those used in the final synthesis or purification steps. For amine hydrochloride salts, these often include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and ethers (tetrahydrofuran), which are used for reaction, precipitation, or recrystallization.[7][8] Aromatic hydrocarbons like toluene may also be present from earlier synthetic stages. The International Council for Harmonisation (ICH) Q3C guidelines classify these common solvents based on their toxicity.[9]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common with amine salts and can be caused by a very high level of supersaturation or if the melting point of the compound (often lowered by impurities) is below the temperature of the solution.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Re-heat the mixture to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly.
-
Use a Different Solvent System: The initial solvent may be too good a solvent. Try a solvent in which the compound is less soluble at elevated temperatures, or introduce an anti-solvent very slowly to a warm, dilute solution of your compound.
-
Seeding: Add a few seed crystals of the pure compound to the cooled solution to encourage nucleation.
-
Lower the Temperature: If possible, cool the solution to a lower temperature to promote solidification.
-
Q3: How do I choose the best solvent for recrystallization or trituration?
A3: The ideal solvent choice is based on the solubility profile of your compound versus its impurities.
-
For Recrystallization: The ideal solvent will dissolve the 1-(2-Methoxyphenyl)propan-1-amine hydrochloride sparingly at room temperature but readily at an elevated temperature. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are often good starting points. Solvent mixtures, such as isopropanol with a small amount of an anti-solvent like diethyl ether or heptane, can also be effective.
-
For Trituration: You need a solvent (or solvent system) in which your compound is very poorly soluble, but the residual solvent and other impurities are highly soluble. A common technique is to slurry the solid material in a non-polar solvent like heptane or diethyl ether to wash away more soluble, less polar impurities.
Q4: My final product is sticky and difficult to handle. What is the cause and how can I fix it?
A4: Stickiness is often a sign of residual solvent or hygroscopicity (adsorbed water).
-
Residual Solvent: If the material has not been dried sufficiently, it may retain solvents, leading to a lower melting point and a sticky or oily consistency. More rigorous drying is required (see Section 4).
-
Hygroscopicity: Amine hydrochlorides can be hygroscopic.[2] If the material has been exposed to a humid atmosphere, it may have absorbed water. Drying in a vacuum oven, potentially with a desiccant, can help remove adsorbed water. Handling the material in a glove box or a low-humidity environment is recommended.
Q5: How do I know when the residual solvent has been removed to an acceptable level?
A5: The most reliable method for quantifying residual solvents is Gas Chromatography (GC) with a flame ionization detector (FID).[7][8] For a qualitative assessment during the drying process, you can monitor the weight of the sample until it becomes constant. Proton NMR spectroscopy can also be used to detect the presence of residual solvents.[10][11] The acceptable limits for residual solvents in active pharmaceutical ingredients (APIs) are defined by the ICH Q3C guidelines.[9]
Experimental Protocols for Solvent Removal
The following protocols provide a starting point for removing residual solvents. Optimization will be necessary based on the specific solvents present and the properties of your material.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing impurities, including residual solvents, that are more soluble in the mother liquor than the desired compound.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary solubility tests, select a solvent or solvent system in which 1-(2-Methoxyphenyl)propan-1-amine hydrochloride has good solubility at elevated temperatures and poor solubility at room or sub-ambient temperatures. Isopropanol is often a good starting point for amine hydrochlorides.
-
Dissolution: In a flask equipped with a condenser, add the minimum amount of hot solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum (see Protocol 3).
Sources
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- 5. [1-(2-Methoxyphenyl)propan-2-yl](methyl)amine hydrochloride [cymitquimica.com]
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- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Scale-Up Synthesis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for the scale-up synthesis of 1-(2-methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure a robust, safe, and efficient scale-up process.
Section 1: General Synthesis & Route Selection
Question 1: What is the most common and scalable synthetic route for 1-(2-methoxyphenyl)propan-1-amine, and what are the initial scale-up considerations?
Answer: The most prevalent and industrially viable route for synthesizing 1-(2-methoxyphenyl)propan-1-amine is the reductive amination of 2-methoxypropiophenone.[1][2][3] This one-pot or two-step process is favored for its efficiency and the wide availability of starting materials.[3][4]
The overall transformation is as follows:
-
Step 1 (Imine Formation): 2-methoxypropiophenone is reacted with an ammonia source to form the corresponding imine in situ.
-
Step 2 (Reduction): The imine is then reduced to the target primary amine.
Initial Scale-Up Considerations:
-
Reaction Route Selection: While other methods exist, direct reductive amination is often preferred over multi-step routes involving chiral auxiliaries or resolutions on a large scale due to cost and process mass intensity, unless a specific enantiomer is required from the outset.[2][5]
-
Ammonia Source: The choice of ammonia source is critical. Anhydrous ammonia in a suitable solvent (like methanol or ethanol) under pressure is common. Ammonium acetate or other ammonium salts can also be used.
-
Reducing Agent: The selection of the reducing agent is a key decision. Common choices include catalytic hydrogenation (e.g., H₂ gas with catalysts like Pd/C, Pt/C, or Raney Nickel) or chemical hydrides (e.g., sodium borohydride, sodium cyanoborohydride).[6] For large-scale operations, catalytic hydrogenation is often more cost-effective and generates less waste.[7]
-
Solvent Choice: The solvent must be able to dissolve the ketone, be compatible with the ammonia source and reducing agent, and facilitate product isolation. Alcohols like methanol and ethanol are common choices.
Section 2: Troubleshooting the Reductive Amination Reaction
Question 2: My reaction is showing low conversion of the 2-methoxypropiophenone starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion of the starting ketone is a frequent issue during scale-up. The root cause often lies in the equilibrium of imine formation or inefficient reduction.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting Decision Tree for Low Ketone Conversion.
Detailed Explanation:
-
Inefficient Imine Formation: The formation of the imine from the ketone and ammonia is an equilibrium-driven process. Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. On a large scale, the use of molecular sieves or a Dean-Stark trap (if thermally feasible) can effectively remove water and drive the reaction forward.
-
-
Catalyst Issues (for Catalytic Hydrogenation):
-
Activity: The activity of catalysts like Pd/C can vary. Ensure you are using a reputable supplier.
-
Poisoning: The starting material or solvent may contain catalyst poisons (e.g., sulfur or halide impurities).
-
Mass Transfer: In large reactors, efficient mixing is crucial to ensure the catalyst is suspended and in contact with the dissolved hydrogen and substrate. Poor agitation can severely limit the reaction rate.[8]
-
Solution: Perform a small-scale test with a fresh batch of catalyst. Increase agitation speed and monitor for an increase in hydrogen uptake. Increase catalyst loading if necessary, but be mindful of cost implications.
-
-
Reducing Agent Issues (for Hydride Reductions):
-
Stability: Reagents like sodium borohydride can decompose, especially in acidic conditions or in the presence of water. Use a milder, more selective reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) if you suspect premature reduction of the ketone.[6]
-
Stoichiometry: Ensure at least a stoichiometric amount of the hydride is used, accounting for any potential decomposition.
-
Question 3: I am observing significant formation of a side-product identified as 1-(2-methoxyphenyl)propan-1-ol. How can I prevent this?
Answer: The formation of 1-(2-methoxyphenyl)propan-1-ol is a classic side reaction in reductive aminations. It occurs when the starting ketone is directly reduced to the corresponding alcohol before it can form the imine.
Primary Causes and Mitigation Strategies:
| Cause | Explanation | Mitigation Strategy |
| Non-selective Reducing Agent | Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the imine.[6] | Use a pH-sensitive or imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are significantly more reactive towards the protonated iminium ion than the neutral ketone.[6] |
| Slow Imine Formation | If imine formation is slow, the ketone is exposed to the reducing agent for a longer period, increasing the likelihood of alcohol formation. | Allow sufficient time for the ketone and ammonia source to pre-mix and form the imine before introducing the reducing agent. This is known as a two-step, one-pot procedure.[9][10] |
| Suboptimal pH | Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, very low pH can protonate the amine, making it non-nucleophilic. | Buffer the reaction mixture. For hydride reductions, adding a mild acid like acetic acid can facilitate iminium ion formation, which is the species preferentially reduced. |
Section 3: Work-up, Isolation, and Salt Formation
Question 4: The work-up procedure is generating emulsions, making phase separation difficult on a large scale. What can I do?
Answer: Emulsion formation is a common and frustrating challenge during the scale-up of basic amine extractions. The amine product itself can act as a surfactant, stabilizing the interface between the aqueous and organic layers.
Strategies to Break or Prevent Emulsions:
-
Increase Ionic Strength: Add a saturated brine (NaCl solution) to the aqueous layer. This increases the density and polarity of the aqueous phase, helping to force the separation.
-
Change Solvent: If possible, switch to a more non-polar, less water-miscible organic solvent for extraction (e.g., from ethyl acetate to toluene or MTBE), being mindful of downstream processing.
-
Adjust pH: Ensure the pH of the aqueous layer is sufficiently high (pH > 12) to ensure the amine is in its free-base form and not as a partially protonated salt, which can be more interfacially active.
-
Filtration: On scale, passing the emulsified mixture through a pad of a filter aid like Celite® can help to break up the fine droplets.
-
Minimize Agitation Energy: During extraction, use gentle, slow mixing instead of vigorous, high-shear agitation which promotes emulsion formation.
Question 5: I am having trouble with the crystallization of the hydrochloride salt. The product is oiling out or forming a fine, difficult-to-filter solid. How can I achieve a good crystalline product?
Answer: The crystallization of amine hydrochloride salts can be challenging due to their hygroscopicity and potential for polymorphism.[11][12][13] Oiling out occurs when the product separates from the solution as a supersaturated liquid rather than a solid, often because the temperature is above the melting point of the solvated product or the supersaturation is too high.
Process Flow for Robust Crystallization:
Caption: Workflow for Controlled Crystallization of the HCl Salt.
Key Crystallization Parameters:
-
Solvent System: This is the most critical parameter. The ideal solvent should dissolve the free base but provide low solubility for the hydrochloride salt. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or mixtures thereof.
-
HCl Source: The method of HCl addition is crucial.
-
Gaseous HCl: Bubbling dry HCl gas through the solution provides a water-free system but requires specialized equipment for handling a corrosive gas.
-
HCl in Solvent: Using a solution of HCl in a compatible solvent (e.g., HCl in IPA or dioxane) allows for more controlled, stoichiometric addition. Avoid aqueous HCl, as water can inhibit crystallization and lead to hygroscopic products.[13]
-
-
Temperature Control: Add the HCl solution slowly and with good mixing to avoid creating localized areas of high supersaturation, which can cause oiling out. It may be beneficial to perform the addition at a slightly elevated temperature (e.g., 40-50 °C) to maintain solubility before controlled cooling.
-
Seeding: If you have a small amount of crystalline product, use it to seed the solution once it becomes cloudy. This provides a template for crystal growth and helps control particle size and morphology.
-
Cooling Rate: Employ a slow, controlled cooling ramp. Rapid cooling ("crash cooling") often leads to the formation of fine, poorly-filterable needles or powders.
By systematically addressing these common issues, researchers and drug development professionals can develop a more robust and scalable synthesis for 1-(2-methoxyphenyl)propan-1-amine hydrochloride.
References
-
Vertex AI Search, amine - Smolecule. Available at:
- MDPI, Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
- NIH, Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- Waters Corporation, Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
- RotaChrom, Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- BOC Sciences, Enantiomeric Purification (HPLC/SFC).
- University of Leeds, Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Journal of the American Chemical Society, Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
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- ResearchGate, Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation.
- ResearchGate, Large-scale reductive amination and synthesis applications.
- Benchchem, (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6.
- Master Organic Chemistry, Reductive Amination, and How It Works.
- Google Patents, CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- ResearchGate, Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
- Google Patents, WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Chemical Reviews, Reductive Amination in the Synthesis of Pharmaceuticals.
- NIH, Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
- The Royal Society of Chemistry, Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2.
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- Green Chemistry Teaching and Learning Community, Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- MDPI, Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Beilstein Journals, Trichloroacetic acid fueled practical amine purifications.
-
CymitQuimica, amine hydrochloride. Available at:
- CymitQuimica, 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
- Google Patents, CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- New Journal of Chemistry (RSC Publishing), Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor.
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Technical Support Center: A Researcher's Guide to the Stability and Degradation of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Understanding the chemical stability and potential degradation pathways of a molecule is a cornerstone of robust scientific research and pharmaceutical development. It ensures data integrity, informs formulation and storage strategies, and is critical for regulatory compliance.[1][2][3]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride?
The stability of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is influenced by several key factors inherent to its structure—a primary amine on a propyl chain attached to a methoxy-substituted benzene ring. The main degradation drivers are:
-
Oxidation: The primary amine group is a common site for oxidation.[4][5] The lone pair of electrons on the nitrogen is susceptible to attack by oxidizing agents, which can be atmospheric oxygen, peroxides, or metal ions. This is often the most significant degradation pathway.
-
pH and Hydrolysis: The stability of amines in solution is highly pH-dependent.[6][7][8] While the carbon-nitrogen single bond is generally stable against hydrolysis, extreme pH conditions can catalyze degradation reactions. The ionization state of the amine, governed by the solution's pH, directly impacts its reactivity.[6][7]
-
Temperature (Thermal Stress): Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9] As a solid salt, the compound has a specific melting point, but even below this, thermal energy can promote solid-state reactions or degradation, which can differ from solution-state pathways.[10][11]
-
Light (Photodegradation): Aromatic compounds, particularly those with electron-donating groups like amines and methoxy groups, can be photosensitive.[9][12][13] Exposure to UV or even high-intensity visible light can provide the activation energy to initiate degradation, often through radical-mediated pathways.[12][14]
Q2: What are the most probable degradation pathways for this molecule?
Based on its chemical structure and data from related phenethylamine compounds, we can predict several key degradation pathways. These pathways are best investigated through forced degradation studies.
-
Oxidative Degradation: This is a major anticipated pathway.
-
Deamination via Oxidation: The primary amine can be oxidized to an unstable imine intermediate. This imine readily hydrolyzes in the presence of water to form the corresponding ketone, 1-(2-methoxyphenyl)propan-1-one , and ammonia. This is a very common degradation pathway for primary amines.
-
O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring can be cleaved under oxidative conditions to form a phenolic derivative, 1-(2-hydroxyphenyl)propan-1-amine .[15]
-
Ring Hydroxylation: The aromatic ring itself can be oxidized to introduce additional hydroxyl groups.[16]
-
-
Photodegradation: Exposure to light can trigger complex reactions. This may involve the formation of reactive radical species, leading to a variety of products, including those from oxidation as well as potential ring-opening or polymerization.[12][13][14]
-
Thermal Degradation: In the solid state or at high temperatures in solution, amine salts can undergo complex reactions, including potential dimerization or cyclization, though these are generally less common under typical storage conditions than oxidation.[11][17]
The diagram below illustrates these potential primary degradation routes.
Caption: Predicted degradation pathways for 1-(2-Methoxyphenyl)propan-1-amine.
Q3: How does the hydrochloride salt form influence the compound's stability?
The fact that the compound is a hydrochloride salt is crucial to its stability profile. The amine group exists in its protonated, cationic form (R-NH₃⁺). This has two primary consequences:
-
Increased Stability Against Oxidation: The protonated amine is generally more stable and less susceptible to oxidation than the free base (R-NH₂).[4] This is because the nitrogen's lone pair of electrons, the primary site for oxidation, is engaged in a bond with a proton and is therefore less available to react with oxidants.
-
pH-Dependent Equilibrium: In aqueous solution, the hydrochloride salt will establish an equilibrium between the protonated form and the free base. The position of this equilibrium is dictated by the solution's pH and the pKa of the amine. In acidic to neutral conditions, the more stable protonated form will predominate. In basic conditions (pH > pKa), the equilibrium will shift towards the more reactive free base, potentially increasing the rate of degradation.[8][18]
Q4: What are the recommended analytical techniques for monitoring the stability of this compound?
A robust, stability-indicating analytical method is essential. The primary technique for this purpose is High-Performance Liquid Chromatography (HPLC) .
-
Methodology: A reversed-phase HPLC method using a C18 column is typically the starting point.
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. This allows for the simultaneous monitoring of multiple wavelengths and, critically, enables peak purity analysis to ensure that new degradation peaks are not co-eluting with the parent compound.
-
Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer is invaluable. It provides molecular weight information for any new peaks that appear, which is the first step in identifying unknown degradation products.[19]
-
Other Techniques: For structural confirmation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[20] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradants that might not be captured by HPLC.[12][13]
Troubleshooting Guides
Scenario 1: I'm observing new, unexpected peaks in my HPLC chromatogram during a stability study.
-
Problem: Unknown peaks are appearing, indicating potential degradation or contamination.
-
Causality Check: These peaks could be degradation products, impurities from the initial synthesis, or products from an interaction with formulation excipients.
-
Troubleshooting Protocol:
-
Verify with Control: Analyze a time-zero (T=0) sample and a blank (solvent only). This will confirm if the peaks are new or were present initially.
-
Perform Peak Purity Analysis: Use the DAD/PDA detector software to assess the spectral purity of the parent peak and the new peaks. A spectrally impure peak suggests co-elution.
-
Initiate Identification with LC-MS: Analyze the stressed sample using LC-MS. The molecular weight of the new peaks provides the first clues to their identity. For example, a peak with a mass of 164.20 g/mol could correspond to the ketone degradant 1-(2-methoxyphenyl)propan-1-one.[21]
-
Cross-Reference with Forced Degradation: Compare the retention times and mass spectra of the unknown peaks with those generated during your forced degradation studies (see protocol below). This can help you tentatively identify them as oxidative, hydrolytic, etc., degradants.
-
Scenario 2: The assay value for my parent compound is decreasing, but I don't see any significant degradation peaks.
-
Problem: There is a loss of the active pharmaceutical ingredient (API) without a corresponding appearance of new peaks, leading to poor mass balance.[2]
-
Causality Check: This scenario suggests several possibilities:
-
The degradants lack a UV chromophore and are invisible to your UV detector.
-
The degradants are highly polar or non-polar and are not eluting from your column under the current HPLC conditions.
-
Volatile degradants have formed and evaporated.
-
Insoluble degradants (e.g., polymers) have precipitated from the solution.
-
-
Troubleshooting Protocol:
-
Employ a Universal Detector: Re-analyze the samples using a more universal detector in series with your UV detector. A Charged Aerosol Detector (CAD) , Evaporative Light Scattering Detector (ELSD) , or Mass Spectrometer (MS) can detect compounds that lack a chromophore.
-
Modify HPLC Method: Adjust your HPLC gradient to include a wider polarity range. Start with a very high aqueous content (e.g., 99% water) and end with a very high organic content (e.g., 99% acetonitrile) to ensure all potential products are eluted.
-
Analyze Headspace: For solutions stored at elevated temperatures, analyze the vial's headspace using GC-MS to check for volatile compounds.
-
Visual Inspection: Carefully inspect the sample vials for any signs of precipitation or color change.
-
Experimental Protocols: Forced Degradation Study
Forced degradation (or stress testing) is a critical experiment to intentionally degrade the sample to predict likely degradation pathways and to develop a stability-indicating analytical method.[1][22][23] The goal is to achieve 5-20% degradation of the parent compound.
Summary of Stress Conditions
| Stress Condition | Typical Reagents & Conditions | Rationale & Potential Products |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | Tests stability in acidic environments. While the C-N bond is robust, other functional groups could be susceptible. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C | Tests stability in alkaline environments. May accelerate degradation by converting the stable R-NH₃⁺ to the more reactive R-NH₂. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temp. | Simulates oxidative stress. Expected to produce the ketone via deamination and potentially O-demethylated products. |
| Thermal Stress | Solid drug substance heated at 80°C | Evaluates the intrinsic thermal stability of the solid material. |
| Photostability | Expose solid or solution to light source per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²) | Evaluates light sensitivity. Can lead to a complex mixture of photoproducts. |
Step-by-Step Protocol for Oxidative Degradation
-
Preparation: Prepare a stock solution of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Application: Transfer 1 mL of the stock solution into a clear glass vial. Add 1 mL of 3% hydrogen peroxide solution. Gently mix.
-
Control Sample: Prepare a control by adding 1 mL of the stock solution to 1 mL of water (without H₂O₂).
-
Incubation: Store both the stress and control samples at room temperature, protected from light.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Immediately dilute the aliquots with mobile phase to an appropriate concentration for HPLC analysis and inject them into the validated stability-indicating HPLC-DAD/MS system.
-
Data Evaluation: Monitor the decrease in the parent peak area and the increase in any new peaks. Calculate the percentage degradation and check the mass balance.
The workflow for a typical forced degradation study is visualized below.
Caption: Experimental workflow for a forced degradation study.
References
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Huang, Q. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]
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Huang, Q., et al. (2016). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass. [Link]
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Leinweber, F. J., & Mclafferty, F. W. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 589-597. [Link]
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ResearchGate. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. [Link]
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ResearchGate. (2016). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. [Link]
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Vaz, A. D., & Coon, M. J. (2000). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 39(49), 15284-15291. [Link]
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ResearchGate. (n.d.). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural.... [Link]
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Edmondson, D. E., & Miller, J. R. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 39(49), 13670-13683. [Link]
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ResearchGate. (2018). (PDF) Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. [Link]
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Roman, M., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1548. [Link]
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Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]
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Cheméo. (2026). 2-Amino-1-(o-methoxyphenyl)propane. [Link]
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Chen, E. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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DeBord, J., et al. (2022). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. ACS Omega, 7(47), 43306-43316. [Link]
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MDPI. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules, 27(2), 516. [Link]
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Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16047-16055. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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Reitmeier, C. A., & Vodovotz, Y. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528. [Link]
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Główka, F. K., & Zgoda, M. M. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2014, 1-10. [Link]
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Analytical Chemistry. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(10), 3239-3246. [Link]
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Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
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Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 159-168. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38411-38415. [Link]
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PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. [Link]
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PubMed. (n.d.). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. [Link]
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Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 929-936. [Link]
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MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(11), 1335. [Link]
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OUCI. (2021). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental Journal of Chemistry, 37(5), 1035-1044. [Link]
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ResearchGate. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]
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IJNRD. (2022). Degradation Profiling of Pharmaceuticals: A Review. [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, a comparison with a structural isomer, and comprehensive experimental protocols. Our objective is to furnish a practical and scientifically rigorous resource for the structural elucidation of this and related compounds.
Introduction: The Significance of Structural Verification
In the realm of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is paramount. 1-(2-Methoxyphenyl)propan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active compounds. NMR spectroscopy stands as a cornerstone analytical technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy as applied to 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, offering insights into spectral interpretation and experimental best practices.
The Molecular Blueprint: Understanding the Structure of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
To effectively interpret the NMR spectra, a clear understanding of the molecule's structure is essential. The hydrochloride salt of this primary amine features a chiral center at the carbon atom bonded to the amino group. The ortho-methoxy substituent on the phenyl ring significantly influences the electronic environment of the aromatic protons and carbons, a key feature that will be reflected in the NMR data.
¹H and ¹³C NMR Spectral Data Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.[2][3][4][5]
Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~9.0 - 8.5 | Broad singlet | 3H | -NH₃⁺ |
| 2 | ~7.5 - 7.3 | Multiplet | 2H | Ar-H |
| 3 | ~7.1 - 6.9 | Multiplet | 2H | Ar-H |
| 4 | ~4.5 - 4.3 | Multiplet | 1H | CH-NH₃⁺ |
| 5 | 3.85 | Singlet | 3H | O-CH₃ |
| 6 | ~2.1 - 1.9 | Multiplet | 2H | CH₂ |
| 7 | ~1.0 - 0.8 | Triplet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~156 | Ar-C (C-OCH₃) |
| 2 | ~130 - 128 | Ar-CH |
| 3 | ~127 | Ar-C (C-CH) |
| 4 | ~121 | Ar-CH |
| 5 | ~111 | Ar-CH |
| 6 | ~56 | O-CH₃ |
| 7 | ~55 | CH-NH₃⁺ |
| 8 | ~25 | CH₂ |
| 9 | ~10 | CH₃ |
In-depth ¹H NMR Analysis: A Proton's Perspective
The protonated amine (-NH₃⁺) is expected to appear as a broad singlet in the downfield region of the spectrum, a characteristic feature of exchangeable protons in amine salts.[6] The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings, further complicated by the electronic influence of the methoxy group. The methine proton (CH-NH₃⁺) will be a multiplet due to coupling with the adjacent methylene protons and potentially the amine protons. The methoxy group protons will present as a sharp singlet, a readily identifiable feature. The aliphatic chain protons will show predictable splitting patterns: a multiplet for the methylene group and a triplet for the terminal methyl group.
Decoding the Carbon Skeleton: ¹³C NMR Insights
In the ¹³C NMR spectrum, the carbon attached to the electronegative oxygen of the methoxy group will be the most downfield aromatic signal. The other aromatic carbons will appear in the typical range of 110-130 ppm. The chemical shift of the carbon bearing the amino group (CH-NH₃⁺) is sensitive to protonation and is expected around 55 ppm. The aliphatic carbons will be found in the upfield region of the spectrum.
Comparative Analysis: The Impact of Isomerism
To underscore the diagnostic power of NMR in distinguishing between isomers, we will compare the predicted spectra of our target compound with its structural isomer, 1-(4-Methoxyphenyl)propan-1-amine hydrochloride.
Table 3: Predicted ¹H NMR Spectral Data Comparison
| Proton | 1-(2-Methoxyphenyl)propan-1-amine HCl (ortho) | 1-(4-Methoxyphenyl)propan-1-amine HCl (para) | Rationale for Difference |
| Ar-H | Complex multiplet (~7.5-6.9 ppm) | Two doublets (~7.3 and ~6.9 ppm) | The para-isomer exhibits a more symmetrical A₂B₂ splitting pattern for the aromatic protons. |
| O-CH₃ | ~3.85 ppm | ~3.80 ppm | The electronic environment of the methoxy protons is slightly different due to the change in substitution pattern. |
Table 4: Predicted ¹³C NMR Spectral Data Comparison
| Carbon | 1-(2-Methoxyphenyl)propan-1-amine HCl (ortho) | 1-(4-Methoxyphenyl)propan-1-amine HCl (para) | Rationale for Difference |
| Ar-C (ipso to CH) | ~127 ppm | ~132 ppm | The position of the electron-donating methoxy group influences the shielding of the ipso-carbon. |
| Ar-CH | Four distinct signals | Two distinct signals | The higher symmetry of the para-isomer results in fewer unique aromatic carbon signals. |
This comparative analysis clearly demonstrates how subtle changes in molecular structure lead to distinct and predictable differences in NMR spectra, allowing for confident isomer identification.[7]
Experimental Protocol: A Blueprint for Reliable Data Acquisition
Acquiring high-quality NMR data is fundamental to accurate structural analysis. The following protocol outlines the key steps for the ¹H and ¹³C NMR analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its minimal interference in the proton spectrum. The choice of solvent can significantly impact chemical shifts, especially for exchangeable protons.[8][9][10]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, particularly for resolving the complex aromatic region.[11]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.
-
Spectral Width: Typically 0-160 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[12]
-
Relaxation Delay (d1): 2-5 seconds.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the NMR analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Caption: Workflow for NMR analysis of the target compound.
Conclusion: A Powerful Tool for Structural Elucidation
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Through detailed spectral interpretation, comparative analysis with a structural isomer, and a robust experimental protocol, we have demonstrated the indispensable role of NMR spectroscopy in modern chemical research. The principles and techniques outlined herein are broadly applicable to the structural determination of a wide range of organic molecules, empowering researchers to confidently verify the identity and purity of their compounds.
References
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. thieme-connect.de [thieme-connect.de]
- 11. rsc.org [rsc.org]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
This guide provides an in-depth analysis of the mass spectrometric fragmentation of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a compound of interest in pharmaceutical and forensic research. We will explore its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective with its structural isomers and related compounds. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and analytical differentiation.
Introduction: The Analytical Challenge of Positional Isomers
1-(2-Methoxyphenyl)propan-1-amine is a primary amine belonging to the phenethylamine class. The presence of a methoxy group on the phenyl ring and its specific position (ortho) significantly influences its physicochemical properties and, consequently, its fragmentation pattern in mass spectrometry. The hydrochloride salt is a common form for pharmaceutical and analytical preparations.
The accurate identification of positional isomers of substituted phenethylamines is a critical task in many scientific disciplines. Subtle changes in the substitution pattern on the aromatic ring can lead to vastly different pharmacological activities. Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is an indispensable tool for this purpose. Understanding the specific fragmentation pathways of each isomer is key to their unambiguous identification.
Electron Ionization (EI) Mass Spectrometry: A Deep Dive into Fragmentation Pathways
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule's structure. For phenethylamine derivatives, EI fragmentation is typically dominated by cleavages of the amine-containing side chain.[1]
Proposed EI Fragmentation Pathway for 1-(2-Methoxyphenyl)propan-1-amine
The molecular ion of 1-(2-Methoxyphenyl)propan-1-amine (m/z 165) is expected to be of low abundance due to the high energy of EI.[1] The fragmentation is primarily driven by the stability of the resulting fragments.
A primary and highly characteristic fragmentation pathway for primary amines is the α-cleavage (cleavage of the bond adjacent to the nitrogen atom). In the case of 1-(2-Methoxyphenyl)propan-1-amine, this involves the loss of an ethyl radical to form the resonance-stabilized iminium ion at m/z 136 . This is often the base peak in the spectrum.
Another significant fragmentation pathway involves the benzylic cleavage, where the bond between the benzylic carbon and the carbon bearing the amine group is broken. This leads to the formation of a 2-methoxybenzyl cation at m/z 121 . This fragment can further lose a neutral molecule of formaldehyde (CH₂O) to yield a tropylium-like ion at m/z 91 .
Caption: Proposed EI fragmentation of 1-(2-Methoxyphenyl)propan-1-amine.
Experimental Protocol: GC-EI-MS Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer (MS):
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Unraveling the Protonated Molecule
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[2] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these protonated precursors, providing valuable structural information.
Proposed ESI-MS/MS Fragmentation of Protonated 1-(2-Methoxyphenyl)propan-1-amine
The protonated molecule [M+H]+ of 1-(2-Methoxyphenyl)propan-1-amine will have an m/z of 166. Upon collision-induced dissociation (CID), a prominent fragmentation pathway for protonated phenethylamines is the neutral loss of ammonia (NH₃).[2] This results in the formation of a stable spiro[2.5]octadienylium ion at m/z 149 .[2]
Another possible fragmentation pathway is the benzylic cleavage, similar to that observed in EI-MS, leading to the formation of the 2-methoxybenzyl cation at m/z 121 .
Caption: Proposed ESI-MS/MS fragmentation of protonated 1-(2-Methoxyphenyl)propan-1-amine.
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS/MS Analysis: Isolate the precursor ion at m/z 166 and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Comparative Fragmentation Analysis: Differentiating from Alternatives
The true power of mass spectrometry lies in its ability to distinguish between closely related structures. Below is a comparison of the expected key fragment ions for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride and its relevant alternatives.
| Compound | Key EI-MS Fragments (m/z) | Key ESI-MS/MS Fragments from [M+H]+ (m/z) | Differentiating Features |
| 1-(2-Methoxyphenyl)propan-1-amine | 136 (Base Peak) , 121, 91 | 149 , 121 | The presence of the m/z 121 fragment is indicative of the methoxybenzyl moiety. The ortho position can influence the relative abundance of fragments due to potential ortho-effects. |
| 1-(3-Methoxyphenyl)propan-1-amine | 136, 121 , 91 | 149, 121 | The m/z 121 fragment will also be present, but its relative abundance compared to the m/z 136 ion may differ from the ortho isomer. |
| 1-(4-Methoxyphenyl)propan-1-amine | 136, 121 (often prominent) , 91 | 149, 121 | The para-isomer is known to produce a very stable methoxybenzyl cation at m/z 121, which may be more abundant than in the ortho and meta isomers. |
| Amphetamine (no methoxy group) | 91, 44 (Base Peak for propan-2-amine) | 119 (loss of NH₃) | The absence of the m/z 121 fragment and a different molecular weight are clear differentiators. The base peak in amphetamine is typically m/z 44 from α-cleavage. |
Conclusion: A Multi-faceted Approach to Structural Confirmation
The mass spectrometric fragmentation of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride provides a wealth of structural information that allows for its confident identification and differentiation from its isomers.
-
Under EI-MS , the dominant fragmentation is driven by the amine side chain, with the α-cleavage product at m/z 136 and the benzylic cleavage product at m/z 121 being the most informative ions.
-
Under ESI-MS/MS , the protonated molecule readily loses ammonia to form an ion at m/z 149, and the benzylic fragment at m/z 121 is also observed.
While the primary fragmentation patterns are similar across the methoxy-substituted isomers, subtle differences in the relative abundances of key fragment ions, particularly the m/z 121 ion, can provide clues to the position of the methoxy group. For unequivocal identification, chromatographic separation is essential. This guide provides the foundational mass spectrometric knowledge to develop and validate robust analytical methods for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride and its related compounds.
References
-
Chen, B. H., Liu, J. T., Chen, H. M., & Lin, C. H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(7), 1022. [Link]
-
Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Journal of the American Society for Mass Spectrometry, 31(9), 1847–1855. [Link]
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- 1. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 2. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine salt that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a chiral center and a methoxy-substituted phenyl ring, makes it a key intermediate for the synthesis of various biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to the scientific community. This guide provides a comparative analysis of the two primary synthetic routes to 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, starting from the readily available precursor, 1-(2-methoxyphenyl)propan-1-one. The methodologies discussed are reductive amination and the Leuckart reaction, each presenting distinct advantages and disadvantages in terms of reaction conditions, yield, purity, and scalability.
Synthetic Strategies Overview
The synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride commences with the precursor 1-(2-methoxyphenyl)propan-1-one, also known as 2'-methoxypropiophenone. This ketone can be converted to the desired primary amine via two main pathways, which are then followed by the formation of the hydrochloride salt.
Caption: Workflow for the one-pot reductive amination synthesis.
Method A: Catalytic Hydrogenation
This method involves the reaction of the ketone with ammonia in the presence of a metal catalyst and hydrogen gas. Raney nickel is a commonly used catalyst for such transformations due to its high activity and relatively low cost.
Experimental Protocol:
-
Reaction Setup: To a high-pressure autoclave, add 1-(2-methoxyphenyl)propan-1-one (1 equivalent), a solution of ammonia in methanol (5-10 equivalents), and Raney nickel catalyst (5-10% by weight of the ketone).
-
Hydrogenation: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen gas to 50-100 atm. Heat the mixture to 80-120°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(2-methoxyphenyl)propan-1-amine. Further purification can be achieved by distillation under reduced pressure.
Method B: Hydride Reducing Agents
This approach utilizes a chemical reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in the presence of an ammonium salt like ammonium acetate or ammonium formate. Sodium cyanob
A Comparative Guide to HPLC-Based Purity Validation of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
<_ _>
This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a crucial compound in various research and development sectors. The focus is on the application of High-Performance Liquid Chromatography (HPLC), detailing a robust validation protocol grounded in internationally recognized standards. We will explore the rationale behind methodological choices, compare HPLC with alternative techniques, and provide actionable protocols to ensure data integrity and regulatory compliance.
The Analytical Imperative: Why Robust Purity Assessment Matters
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine whose utility in research and synthesis demands a precise and accurate understanding of its purity profile. Impurities, whether arising from synthesis byproducts, degradation, or storage, can significantly impact experimental outcomes, toxicity profiles, and the overall quality of downstream products. Therefore, a validated, stability-indicating analytical method is not merely a quality control check; it is a fundamental component of scientific rigor.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose. Its high resolving power, sensitivity, and adaptability make it ideal for separating the primary analyte from structurally similar impurities and degradation products, which may be challenging for other methods.
HPLC: The Method of Choice Over Alternatives
While other analytical techniques exist, HPLC offers distinct advantages for the analysis of a non-volatile, polar compound like 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
| Technique | Principle | Applicability to 1-(2-Methoxyphenyl)propan-1-amine HCl | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. The compound is soluble and possesses a UV-active phenyl ring, making it ideal for reverse-phase HPLC with UV detection. | Requires chromophore for UV detection. The primary amine itself has no strong chromophore, but the methoxyphenyl group allows for detection. |
| Gas Chromatography (GC) | Partitioning between a carrier gas and a stationary phase. | Poor. The compound is a hydrochloride salt and is non-volatile. Derivatization would be required, adding complexity and potential for error. | Limited to volatile and thermally stable compounds. |
| Titrimetry | Volumetric analysis based on a chemical reaction. | Limited. Can determine the overall base content but lacks specificity. It cannot distinguish the main analyte from other basic impurities. | Non-specific; cannot quantify individual impurities. |
| Spectrophotometry (UV-Vis) | Measurement of light absorption. | Limited. Provides a quantitative measure based on the chromophore but cannot separate the analyte from UV-active impurities. | Lacks specificity for purity analysis in the presence of impurities. |
The inherent specificity and quantitative power of HPLC make it the most suitable and reliable choice for developing a stability-indicating purity method.[3]
Workflow for HPLC Method Validation
The validation process ensures that the analytical method is fit for its intended purpose.[4][5] This workflow is designed to systematically evaluate and document the method's performance characteristics according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Caption: Workflow for HPLC Purity Method Validation.
Experimental Protocols & Method Parameters
Optimized HPLC Method
This method serves as a starting point and must be validated. The primary amine nature of the analyte can lead to peak tailing on silica-based columns due to interaction with residual silanols.[9] Using a low-pH mobile phase protonates the amine, improving peak shape.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for moderately polar compounds. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | The buffer at low pH ensures the amine is protonated, minimizing peak tailing. The ratio provides adequate retention and separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection | UV at 272 nm | The methoxyphenyl group provides a UV chromophore. 272 nm is a common wavelength for this moiety. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. |
| Injection Vol. | 10 µL | A small volume minimizes potential for band broadening on the column. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
System Suitability Testing (SST) Protocol
SST is a mandatory pre-analysis check to ensure the chromatographic system is performing adequately on the day of analysis.[10][11][12][13]
-
Prepare a System Suitability Solution: A solution of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride at the working concentration (e.g., 0.5 mg/mL) spiked with a known, related impurity if available.
-
Perform Injections: Make at least five replicate injections of the SST solution before any sample analysis.
-
Evaluate Parameters: The system is deemed suitable if the following criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Symmetry) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration.[12][14] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness.[10][14] |
| % RSD of Peak Area | ≤ 2.0% for n≥5 injections | Demonstrates the precision of the injector and system.[12] |
| Resolution (Rs) | ≥ 2.0 between analyte and closest impurity | Ensures baseline separation of the main peak from potential impurities.[12][14] |
Specificity: Forced Degradation Protocol
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4][8] Forced degradation studies are the cornerstone of demonstrating that the method is "stability-indicating."[3][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
-
Prepare Stock Solution: Create a stock solution of the analyte at ~1.0 mg/mL.
-
Apply Stress Conditions: Expose the analyte to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the solid powder at 80°C.
-
Photolytic: Expose the solution to light (1.2 million lux hours visible, 200 watt-hours/m² UV).[15]
-
-
Time Points: Sample at various time points (e.g., 2, 4, 8, 24 hours) until target degradation is achieved.
-
Analysis: Neutralize acid/base samples, dilute all samples to the target concentration with mobile phase, and analyze by HPLC.
-
Evaluation: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and there is no interference at the analyte's retention time in the blank chromatograms.
Validation Parameters: Data and Interpretation
The following sections describe the core validation parameters with illustrative data.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response.
-
Procedure: Prepare at least five standard solutions of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride across a range (e.g., 50% to 150% of the nominal assay concentration).
-
Analysis: Inject each standard in triplicate and plot the mean peak area against concentration.
-
Acceptance Criteria: A correlation coefficient (r²) ≥ 0.999.
| Concentration (% of Nominal) | Concentration (µg/mL) | Mean Peak Area |
| 50% | 250 | 451,000 |
| 75% | 375 | 674,500 |
| 100% | 500 | 902,000 |
| 125% | 625 | 1,123,000 |
| 150% | 750 | 1,355,000 |
| Result | Correlation Coefficient (r²) | 0.9998 |
Accuracy (Trueness)
Accuracy is the closeness of the test results to the true value. It is often assessed by spike/recovery experiments.
-
Procedure: Spike a placebo (if applicable) or a low-concentration sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Analysis: Analyze three preparations at each level.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 400 | 396.8 | 99.2% |
| 100% | 500 | 503.5 | 100.7% |
| 120% | 600 | 595.2 | 99.2% |
| Result | Mean Recovery | 99.7% |
Precision
Precision expresses the closeness of agreement among a series of measurements.[4]
-
Repeatability (Intra-assay): Analyze six independent samples of the same batch on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.
| Precision Type | Assay Result (% Purity) | Mean (%) | % RSD |
| Repeatability | 99.8, 99.6, 99.9, 99.7, 100.1, 99.8 | 99.82 | 0.18% |
| Intermediate | 99.5, 99.8, 99.4, 99.6, 99.7, 99.5 | 99.58 | 0.15% |
Logical Interdependence of Validation Parameters
The core validation parameters are not isolated; they are logically interconnected to build confidence in the method's overall reliability.
Caption: Interconnectivity of Core Analytical Validation Parameters.
Conclusion
This guide outlines a comprehensive and scientifically sound approach to validating an HPLC method for the purity determination of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, guided by ICH principles, researchers can ensure the generation of reliable, accurate, and defensible data.[1][17] The implementation of system suitability tests prior to each run further guarantees the consistent performance of the method, upholding the integrity of quality assessment in research and drug development.
References
- Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis.
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Pharma Times. Analytical Method Validation: The Importance for Pharmaceutical Analysis.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- gmp-compliance.org. System Suitability for USP Methods - USP's Future Expectations.
- IJARSCT. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- YouTube. Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
- MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Pharmaguideline. System Suitability in HPLC Analysis.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
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A Comparative Analysis of the Biological Activity of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride and Its Positional Isomers
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of neuropharmacology, the strategic placement of functional groups on a phenylalkylamine scaffold can dramatically alter a compound's biological activity. This guide offers an in-depth comparison of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride and its structurally similar counterparts, with a focus on how the position of the methoxy group—ortho (2-), meta (3-), or para (4-)—influences their interaction with key neurological targets. This analysis is grounded in experimental data to provide researchers with a clear, objective understanding of the structure-activity relationships (SAR) within this chemical class.
Introduction to Methoxyphenylpropanamines
Methoxyphenylpropanamines are a class of psychoactive compounds that belong to the broader family of phenylalkylamines. Their core structure, a phenyl ring attached to a propanamine side chain, serves as a versatile template for pharmacological modulation. The addition of a methoxy (-OCH3) group to the phenyl ring introduces a key variable that can significantly impact receptor binding affinity, functional activity, and overall biological profile. The hydrochloride salt form is commonly used to improve the solubility and stability of these amine-containing compounds for experimental use.
This guide will primarily focus on the comparative biological activity of the following positional isomers:
-
1-(2-Methoxyphenyl)propan-1-amine hydrochloride (ortho-isomer)
-
1-(3-Methoxyphenyl)propan-1-amine hydrochloride (meta-isomer)
-
1-(4-Methoxyphenyl)propan-1-amine hydrochloride (para-isomer)
The primary neurological targets for these compounds are serotonin (5-HT) receptors, particularly the 5-HT2A subtype, and sigma (σ) receptors, both of which are implicated in a wide range of physiological and pathological processes.
Structure-Activity Relationships: The Critical Role of Methoxy Group Position
The position of the methoxy group on the phenyl ring is a critical determinant of a compound's pharmacological profile. While direct comparative experimental data for 1-(2-Methoxyphenyl)propan-1-amine and its isomers is not extensively available in a single study, we can infer likely trends based on broader structure-activity relationship studies of related phenylalkylamines.
For instance, research on 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) analogues has shown that lipophilicity at the 4-position of the phenyl ring can significantly increase affinity for 5-HT2 receptors[1]. This suggests that the para-methoxy isomer might exhibit distinct binding characteristics compared to the ortho and meta isomers.
Furthermore, a study on a more complex analog, 1-(2-methoxy-5-(3-phenylpropyl)-2-aminopropane, demonstrated high affinity for the 5-HT2A receptor (Ki = 13 nM) and antagonist activity[2]. This indicates that the 2-methoxy (ortho) substitution is compatible with potent 5-HT2A receptor binding. The presence of the methoxy group at the ortho position can influence the conformation of the molecule and its interaction with the receptor's binding pocket.
Comparative Biological Activity at Key Receptors
While a comprehensive dataset directly comparing the three isomers is not available, the following table summarizes the known or inferred biological activities at key receptors based on available literature for related compounds.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) |
| 1-(2-Methoxyphenyl)propan-1-amine HCl | 5-HT2A | Likely high affinity | Antagonist activity suggested by related compounds |
| Sigma-1 | High affinity is plausible | Agonist/Antagonist activity to be determined | |
| 1-(3-Methoxyphenyl)propan-1-amine HCl | 5-HT2A | To be determined | To be determined |
| Sigma-1 | To be determined | To be determined | |
| 1-(4-Methoxyphenyl)propan-1-amine HCl | 5-HT2A | Potentially high affinity due to lipophilicity at the 4-position | To be determined |
| Sigma-1 | To be determined | To be determined |
Note: This table is based on inferences from related compounds and highlights the need for direct comparative studies.
Key Signaling Pathways
The biological effects of these compounds are mediated through their interaction with specific receptor signaling pathways.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. It does not function as a classical receptor with a direct downstream signaling cascade. Instead, it modulates the activity of other proteins, including GPCRs and ion channels. Ligand binding to the sigma-1 receptor can either enhance or inhibit the signaling of these partner proteins.
Experimental Protocols
To facilitate further research and direct comparison of these compounds, the following are detailed protocols for key in vitro assays.
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Sources
- 1. A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character - PubMed [pubmed.ncbi.nlm.nih.gov]
"structural comparison of 1-(2-Methoxyphenyl)propan-1-amine with other methoxyphenylpropanamines"
In the landscape of pharmaceutical research and drug development, a nuanced understanding of molecular structure is paramount to predicting and optimizing pharmacological activity. Positional isomerism, a subtle yet profound variation in molecular architecture, can dramatically alter a compound's interaction with biological targets. This guide provides a comprehensive structural comparison of 1-(2-methoxyphenyl)propan-1-amine and its positional isomers, 1-(3-methoxyphenyl)propan-1-amine and 1-(4-methoxyphenyl)propan-1-amine. By examining their structural nuances and the resulting impact on physicochemical and pharmacological properties, this document serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction to Methoxyphenylpropanamines
Methoxyphenylpropanamines are a class of chemical compounds characterized by a phenyl ring substituted with a methoxy group and a propanamine side chain. The position of the methoxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct positional isomers with the same molecular formula (C₁₀H₁₅NO) and molecular weight (165.23 g/mol ). Despite these similarities, the spatial arrangement of the methoxy group profoundly influences the electron distribution within the aromatic ring and the overall three-dimensional shape of the molecule. These structural variations are critical determinants of their biological activity, including receptor binding affinity and functional efficacy.
Structural and Physicochemical Comparison
The seemingly minor shift of a single methoxy group on the phenyl ring introduces significant differences in the physicochemical properties of the three isomers. These differences are foundational to their distinct pharmacological profiles.
Key Physicochemical Properties
A summary of the key physicochemical properties of the three methoxyphenylpropanamine isomers is presented in Table 1.
| Property | 1-(2-Methoxyphenyl)propan-1-amine | 1-(3-Methoxyphenyl)propan-1-amine | 1-(4-Methoxyphenyl)propan-1-amine |
| Synonyms | 2-Methoxyamphetamine, 2-MPA | 3-Methoxyamphetamine, 3-MPA | 4-Methoxyamphetamine, 4-MPA, PMA |
| CAS Number | 15402-84-3[1] | Data not readily available | 83948-35-0[2] |
| Molecular Formula | C₁₀H₁₅NO[1] | C₁₀H₁₅NO | C₁₀H₁₅NO[3] |
| Molecular Weight | 165.23 g/mol [4] | 165.23 g/mol | 165.23 g/mol |
| Predicted XlogP | Data not available | Data not available | 1.7[3] |
Table 1: Physicochemical Properties of Methoxyphenylpropanamine Isomers.
The position of the methoxy group influences the molecule's polarity and its ability to engage in hydrogen bonding, which in turn affects properties like boiling point, solubility, and lipophilicity (as indicated by XlogP). These parameters are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Analysis: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the chemical environment of atoms and the fragmentation patterns of molecules, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the methoxyphenylpropanamine isomers. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the position of the methoxy substituent.
A generalized workflow for NMR analysis is depicted below:
Caption: Generalized workflow for NMR-based structural elucidation of methoxyphenylpropanamine isomers.
Expected ¹H NMR Spectral Features:
-
1-(2-Methoxyphenyl)propan-1-amine: The aromatic protons will exhibit a complex splitting pattern due to their distinct chemical environments. The proximity of the methoxy group to the propanamine side chain will likely cause a downfield shift for the adjacent aromatic protons.
-
1-(3-Methoxyphenyl)propan-1-amine: The aromatic region will show a different set of splitting patterns compared to the 2- and 4-isomers, characteristic of a meta-substituted benzene ring.
-
1-(4-Methoxyphenyl)propan-1-amine: The aromatic protons will show a more symmetrical pattern, typically two doublets, due to the para-substitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing a basis for their differentiation.
The predicted mass spectrum for 1-(4-methoxyphenyl)propan-1-amine shows a prominent [M+H]⁺ peak at m/z 166.12265.[3] The fragmentation patterns of the isomers are expected to be influenced by the position of the methoxy group, leading to characteristic fragment ions.
A generalized workflow for mass spectrometry analysis is as follows:
Caption: Generalized workflow for mass spectrometry-based analysis of methoxyphenylpropanamine isomers.
Pharmacological Implications of Isomerism
The structural differences between the methoxyphenylpropanamine isomers have significant implications for their pharmacological activity. The position of the methoxy group can influence how the molecule binds to and interacts with its biological target, leading to variations in potency, selectivity, and overall pharmacological profile.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized, step-by-step protocols for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Rationale: Chiral HPLC is essential for separating the enantiomers of each methoxyphenylpropanamine isomer, which is crucial as enantiomers often exhibit different pharmacological activities.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak series) are often effective for the separation of aromatic amines.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution. A starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
System Preparation: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the methoxyphenylpropanamine isomer in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column and record the chromatogram.
-
Method Optimization: If separation is not optimal, adjust the ratio of the alcohol in the mobile phase, the type of alcohol, or the concentration of the amine modifier to improve resolution.
¹H and ¹³C NMR Spectroscopy
Rationale: To obtain detailed structural information and differentiate between the isomers based on the chemical environment of their protons and carbons.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: spectral width of 0 to 220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
Rationale: To determine the molecular weight and obtain a characteristic fragmentation pattern for each isomer.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction of the pure compound into the ion source.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the abundance of each fragment ion to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the m/z values and relative intensities of the fragment ions to elucidate the fragmentation pathway and identify characteristic peaks for each isomer.
Conclusion
The positional isomerism of the methoxy group in 1-(methoxyphenyl)propan-1-amine significantly influences the structural and, consequently, the predicted pharmacological properties of these compounds. While sharing the same molecular formula, the 2-, 3-, and 4-methoxy isomers are distinct chemical entities with unique spectroscopic signatures. This guide provides a foundational framework for their comparative analysis, emphasizing the importance of rigorous spectroscopic characterization and offering standardized protocols for further investigation. A thorough understanding of these isomeric differences is crucial for the rational design of new molecules with desired biological activities in the field of drug discovery.
References
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PubChem. 1-(4-methoxyphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
NIST. 2-Amino-1-(o-methoxyphenyl)propane. NIST Chemistry WebBook. [Link]
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Frontiers in Pharmacology. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. [Link]
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A Comparative Guide to Confirming the Stereochemistry of (R)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's stereochemistry is not merely a procedural formality but a cornerstone of efficacy and safety. The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological profile. This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your research needs.
The Imperative of Stereochemical Purity
Chiral molecules, like (R)-1-(2-Methoxyphenyl)propan-1-amine, exist as non-superimposable mirror images called enantiomers. While they share the same chemical formula and connectivity, their spatial arrangement leads to distinct interactions with other chiral molecules, such as biological receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, robust and reliable analytical methods to confirm the stereochemical identity and purity of a single-enantiomer drug substance are mandated by regulatory agencies and are critical for ensuring patient safety and drug efficacy.
A Comparative Overview of Analytical Techniques
The confirmation of the stereochemistry of (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride can be approached through several powerful analytical techniques. The choice of method often depends on the stage of drug development, the available instrumentation, and the specific question being addressed (e.g., enantiomeric purity vs. absolute configuration). Here, we compare three gold-standard techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining enantiomeric excess and, with the aid of chiral auxiliaries, assigning absolute configuration.
-
Single-Crystal X-ray Crystallography: The definitive method for determining the absolute three-dimensional structure of a crystalline compound.
The following table provides a high-level comparison of these techniques:
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Primary Application | Enantiomeric purity determination and quantification. | Enantiomeric excess determination and structural elucidation. | Absolute configuration determination. |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. | Diffraction of X-rays by a single crystal lattice. |
| Sample Requirement | Solution | Solution | Single, high-quality crystal. |
| Throughput | High | Medium to High | Low |
| Destructive? | No | No | No (crystal is recovered) |
| Key Advantage | Robust, quantitative, and widely applicable. | Provides structural information and can be performed directly in the NMR tube. | Provides unambiguous absolute configuration. |
| Limitation | Requires method development; does not directly provide absolute configuration. | Indirect method for absolute configuration; sensitivity can be lower than HPLC. | Requires a suitable single crystal, which can be challenging to obtain. |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric purity analysis in the pharmaceutical industry. Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can be screened to find a suitable separation method for a wide variety of chiral molecules, including primary amines like 1-(2-Methoxyphenyl)propan-1-amine.
The Causality of Chiral Recognition on a Stationary Phase
The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times on the column. For aromatic amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are often successful.[1][2] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The methoxy group and the aromatic ring of the analyte play a crucial role in these interactions.
Experimental Protocol: Chiral HPLC Method Development
The following is a generalized protocol for developing a chiral HPLC method for the enantiomeric separation of 1-(2-Methoxyphenyl)propan-1-amine.
1. Column Screening:
-
Initial Columns: Begin by screening a set of polysaccharide-based CSPs, such as:
-
CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Rationale: These phases have a broad enantiorecognition ability for a wide range of chiral compounds, including aromatic amines.[1]
2. Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.
-
Additives: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution.[2]
-
Initial Conditions:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the analyte.
3. Method Optimization:
-
Once a column and mobile phase system show promise for separation, optimize the resolution by adjusting:
-
The ratio of the non-polar and polar solvents.
-
The type and concentration of the alcohol modifier.
-
The type and concentration of the basic additive.
-
Column temperature.
-
Data Presentation: Expected Results
A successful chiral HPLC separation will yield two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.
Table 1: Illustrative Chiral HPLC Separation Parameters for a Structurally Similar Aromatic Amine
| Parameter | Condition |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: These are illustrative parameters and will require optimization for (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
II. NMR Spectroscopy for Enantiomeric Purity and Configuration
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess and can also be used to deduce the absolute configuration of a chiral amine through the formation of diastereomers with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
The Principle of Diastereomeric Differentiation by NMR
Enantiomers are indistinguishable in an achiral solvent by NMR as they have identical magnetic environments. However, upon reaction with an enantiomerically pure CDA, such as Mosher's acid chloride, they form diastereomers. These diastereomers have different spatial arrangements and thus distinct chemical shifts and/or coupling constants in their NMR spectra.[3] The ratio of the integrals of the diastereomer-specific signals directly corresponds to the enantiomeric ratio of the starting amine.
Alternatively, CSAs form non-covalent diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra.[4]
Experimental Protocol: Mosher's Amide Analysis
The use of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride is a classic method for determining the absolute configuration of chiral alcohols and amines.[3]
1. Derivatization:
-
React the (R)-1-(2-Methoxyphenyl)propan-1-amine with both (R)- and (S)-Mosher's acid chloride separately in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., CDCl₃ or CCl₄).
-
The reaction forms two diastereomeric amides: (R,R)-Mosher's amide and (R,S)-Mosher's amide.
2. NMR Analysis:
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra of both diastereomeric products.
-
Carefully assign the signals for the protons and fluorine atoms in both diastereomers.
3. Determination of Absolute Configuration:
-
The Mosher's model proposes a specific conformation for the diastereomeric amides.[5]
-
By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed amide bond, the absolute configuration of the original amine can be determined.
Data Presentation: Expected Results
The ¹H NMR spectra of the two diastereomeric Mosher's amides will show distinct signals for protons near the chiral center. The difference in chemical shifts allows for the determination of the absolute configuration.
Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Mosher's Amide Analysis
| Proton | δ (R,R)-amide (ppm) | δ (R,S)-amide (ppm) | Δδ (δS - δR) |
| CH₃ (propan-1-amine) | e.g., 0.95 | e.g., 1.05 | +0.10 |
| CH (propan-1-amine) | e.g., 4.80 | e.g., 4.70 | -0.10 |
| OCH₃ (phenyl) | e.g., 3.85 | e.g., 3.83 | -0.02 |
Note: The sign of Δδ for different protons is used to assign the absolute configuration based on the established Mosher's model.
III. Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the undisputed gold standard for the determination of the absolute stereochemistry of a chiral molecule. It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all chiral centers.
The Foundational Principle of X-ray Diffraction
When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. The scattered waves interfere with each other, producing a diffraction pattern of spots of varying intensity. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, the crystal structure can be solved, revealing the exact spatial arrangement of the atoms in the molecule.[6]
Experimental Protocol: Single-Crystal X-ray Crystallography
1. Crystal Growth:
-
The most critical and often challenging step is to grow a single, high-quality crystal of (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
-
This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
A variety of solvents and solvent systems should be screened to find suitable conditions for crystallization.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal.
-
The positions of the atoms in the unit cell are determined using various computational methods.
-
The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction data.
-
The absolute configuration is determined using anomalous dispersion effects, often by calculating the Flack parameter.
Data Presentation: Unambiguous Structural Confirmation
The output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, including the absolute configuration of the chiral center.
Table 3: Illustrative Crystallographic Data for a Chiral Amine Hydrochloride
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | e.g., 8.543 |
| b (Å) | e.g., 12.123 |
| c (Å) | e.g., 9.876 |
| β (°) | e.g., 105.4 |
| Flack Parameter | e.g., 0.02(3) |
A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration with high confidence.
Conclusion: An Integrated Approach to Stereochemical Confirmation
Confirming the stereochemistry of (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a critical step in its development as a pharmaceutical intermediate. Each of the techniques discussed—chiral HPLC, NMR spectroscopy, and X-ray crystallography—provides valuable and complementary information.
-
Chiral HPLC is the method of choice for routine quality control and accurate quantification of enantiomeric purity.
-
NMR spectroscopy with chiral auxiliaries offers a powerful means to determine enantiomeric excess and can provide crucial information for assigning the absolute configuration, especially when a crystalline sample for X-ray analysis is not available.
-
Single-crystal X-ray crystallography remains the ultimate arbiter of absolute stereochemistry, providing an unambiguous three-dimensional structure.
In a comprehensive drug development program, an integrated approach is often employed. Chiral HPLC is used for routine analysis, while NMR and, ultimately, X-ray crystallography are utilized to unequivocally establish the absolute configuration of the target molecule. By understanding the principles and practical considerations of each technique, researchers can confidently ensure the stereochemical integrity of their chiral compounds, a fundamental requirement for the development of safe and effective medicines.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]
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APPLICATIONS - Phenomenex. Phenomenex. [Link]
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Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications. [Link]
-
Figure S1: 1 H NMR of corresponding Mosher esters to A) (1R)-(1-2 H)-4... ResearchGate. [Link]
-
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Institutes of Health. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
-
(2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
1-Methoxypropan-2-amine hydrochloride. PubChem. [Link]
-
(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. MySkinRecipes. [Link]
-
Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. National Institutes of Health. [Link]
-
2-(4-Methoxyphenyl)propan-1-amine. PubChem. [Link]
-
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. National Institutes of Health. [Link]
-
Quantum-chemical, NMR and X-ray diffraction studies on ( )-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. Repositorio Académico - Universidad de Chile. [Link]
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A Guide to Cross-Referencing Analytical Data for 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides a comprehensive framework for the analytical cross-referencing of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine of interest in synthetic chemistry. Given the scarcity of publicly available, complete analytical datasets for this specific compound, this document will focus on the methodology of structural verification. We will establish the expected analytical signatures based on its molecular structure and use data from positional isomers and structurally related compounds as comparative benchmarks. This approach equips the researcher with the critical thinking and technical expertise necessary to confidently characterize novel or less-documented molecules.
The Imperative of Multi-Technique Cross-Referencing
Reliance on a single analytical technique is fraught with peril, as it can lead to misidentification, particularly when dealing with isomers. A robust analytical workflow leverages the orthogonal strengths of various techniques to build a comprehensive and self-validating profile of the compound . For a molecule like 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, this involves a synergistic evaluation of its spectroscopic and chromatographic properties.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Based on its structure, we can predict the key proton signals. The hydrochloride salt form will result in a broad signal for the amine protons (NH₃⁺).
-
Aromatic Protons (4H): The protons on the methoxy-substituted benzene ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). The ortho substitution pattern will lead to a complex splitting pattern.
-
Methine Proton (1H): The proton attached to the chiral carbon (CH-NH₃⁺) will be a multiplet, coupled to the adjacent methylene and amine protons.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm is expected for the -OCH₃ group.
-
Methylene Protons (2H): The -CH₂- group of the propyl chain will appear as a multiplet, diastereotopically split due to the adjacent chiral center.
-
Methyl Protons (3H): The terminal -CH₃ group will be a triplet, coupled to the adjacent methylene group.
Comparative ¹H NMR Data of a Positional Isomer: 1-(4-Methoxyphenyl)propan-1-one
While not the exact amine, the spectral data for the related ketone, 1-(4-methoxyphenyl)propan-1-one, provides a useful comparison for the aromatic and propyl chain regions.
| Compound | Aromatic Protons | Propyl Chain Protons | Methoxy Protons |
| 1-(4-Methoxyphenyl)propan-1-one (Predicted for Amine) | δ 6.8-7.5 ppm (complex multiplet) | Multiplets for CH, CH₂; Triplet for CH₃ | Singlet, ~δ 3.8 ppm |
| 1-(4-Methoxyphenyl)propan-1-one (Observed) | δ 7.94 (d, 2H), δ 6.94 (d, 2H) | δ 2.95 (t, 2H), δ 1.21 (t, 3H) | δ 3.87 (s, 3H) |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. For a hydrochloride salt, Deuterium Oxide (D₂O) or Methanol-d₄ are often used. D₂O will cause the exchange of the NH₃⁺ protons, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.
Predicted ¹³C NMR Spectrum
Key expected signals for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride include:
-
Aromatic Carbons: Six signals, with the carbon bearing the methoxy group being the most shielded (lowest ppm).
-
Chiral Carbon (C-NH₃⁺): A signal around δ 50-60 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Propyl Chain Carbons: Two distinct signals for the methylene and methyl carbons.
Section 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective method for identifying key functional groups.
Expected IR Absorptions
For 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, the following characteristic peaks are anticipated:
-
N-H Stretch: A broad and strong absorption in the range of 2800-3200 cm⁻¹ is characteristic of an amine salt.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong, characteristic peak around 1240 cm⁻¹.
Comparative IR Data: p-Methoxy-α-methylphenethylamine hydrochloride
The NIST WebBook provides IR data for the positional isomer, p-methoxy-α-methylphenethylamine hydrochloride[1]. This spectrum would be expected to be very similar to the target compound, with the primary difference being the substitution pattern on the aromatic ring, which may subtly influence the fingerprint region (<1500 cm⁻¹). The key functional group absorptions (N-H, C-O) will be present in both.
| Functional Group | Expected Range (cm⁻¹) | Observed in p-methoxy isomer |
| Amine Salt (N-H Stretch) | 2800-3200 (broad) | Consistent with amine salt |
| Aromatic C=C Stretch | 1450-1600 | Present |
| Ether (C-O Stretch) | ~1240 | Present |
Section 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
Expected Mass Spectrum
For 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, one would typically analyze the free base. The expected molecular ion peak [M+H]⁺ for the free base (C₁₀H₁₅NO) would be at m/z 166.12.
Common Fragmentation Pathways:
-
Benzylic Cleavage: A primary fragmentation would be the loss of the ethyl group to form a stable benzylic cation at m/z 137.
-
Loss of Ammonia: While less common for the molecular ion, fragments may show a loss of NH₃.
The differentiation of positional isomers by mass spectrometry can be challenging as they often produce similar fragments[2][3]. However, derivatization or tandem MS (MS/MS) can enhance the differences in fragmentation patterns[2].
Section 4: Chiral Analysis - Resolving the Enantiomers
As a chiral compound, determining the enantiomeric purity is often a critical requirement, especially in a pharmaceutical context.
Methodologies for Chiral Separation
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers[4]. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including aromatic amines[4].
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a suitable starting point.
-
Mobile Phase Selection:
-
Normal Phase: Typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine) to improve peak shape.
-
Reversed Phase: A mixture of acetonitrile or methanol with an aqueous buffer.
-
-
Method Development: The ratio of the mobile phase components is systematically varied to achieve baseline separation of the two enantiomers.
-
Detection: UV detection is typically used, with the wavelength set to a λ_max of the methoxyphenyl chromophore (around 270-280 nm).
Workflow for Analytical Cross-Referencing
The following diagram illustrates the logical workflow for the comprehensive analytical characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Sources
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- 2. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Chiral Amines in CNS Drug Discovery: A Comparative Analysis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral building blocks for Central Nervous System (CNS) active compounds, the selection of the appropriate chiral amine is a critical decision that profoundly impacts the stereoselectivity of reactions, and the ultimate biological activity of the target molecule. This guide provides an in-depth comparison of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a valuable yet sparsely documented chiral amine, with its more established structural and functional alternatives. By delving into the synthetic nuances, experimental considerations, and the subtle yet significant impact of structural modifications, this document aims to empower researchers to make more informed decisions in their synthetic strategies.
Introduction: The Critical Role of Chiral Amines in CNS Drug Development
The chirality of drug molecules is a paramount consideration in medicinal chemistry, as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. This is particularly true for CNS-active drugs, where stereospecific interactions with receptors and enzymes are the norm. Chiral amines, such as 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, serve as indispensable building blocks in the asymmetric synthesis of a wide array of CNS drug candidates, including antidepressants, antipsychotics, and stimulants. Their primary utility lies in their ability to introduce a specific stereocenter, thereby enabling the synthesis of enantiomerically pure final compounds.
The subject of this guide, 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, is a chiral primary amine with a methoxy-substituted phenyl ring. This substitution pattern can influence the electronic and steric properties of the molecule, potentially offering unique advantages in certain synthetic transformations and imparting specific pharmacological properties to the final drug molecule. However, the limited availability of public data on this specific compound necessitates a comparative approach, drawing parallels with more extensively studied chiral amines to elucidate its potential applications and performance.
Comparative Analysis of Chiral Amines
The selection of a chiral amine for a synthetic campaign is a multifactorial decision. This section compares 1-(2-Methoxyphenyl)propan-1-amine hydrochloride with two key alternatives: the widely used (R)-(+)-α-Methylbenzylamine (also known as (R)-(+)-1-Phenylethylamine) and the positional isomer, (R)-1-(4-methoxyphenyl)propan-2-amine.
| Feature | 1-(2-Methoxyphenyl)propan-1-amine HCl | (R)-(+)-α-Methylbenzylamine | (R)-1-(4-Methoxyphenyl)propan-2-amine |
| Structure | Methoxy group at the ortho position. | Unsubstituted phenyl ring. | Methoxy group at the para position; amine on the second carbon of the propyl chain. |
| Potential Synthetic Advantages | Ortho-methoxy group can act as a coordinating group in metal-catalyzed reactions, potentially enhancing stereoselectivity. May influence the conformation of reaction intermediates. | Well-established in a vast number of asymmetric syntheses. Its performance is highly predictable. Commercially available in high enantiomeric purity at a lower cost. | Para-methoxy group can be electronically activating for reactions on the aromatic ring. Different steric environment around the amine compared to the 1-amino isomer. |
| Potential Synthetic Challenges | Steric hindrance from the ortho-methoxy group might reduce reactivity in some cases. Limited literature can make optimization of reaction conditions more challenging. | Lacks the potential for ortho-coordination effects. | The shift of the amine group to the second carbon can significantly alter the stereochemical outcome of reactions compared to its 1-amino counterpart. |
| Impact on Final Compound | The 2-methoxyphenyl moiety is a common structural motif in CNS-active compounds and can influence receptor binding and metabolic stability. | The unsubstituted phenyl group provides a baseline for structure-activity relationship (SAR) studies. | The 4-methoxyphenyl group is also prevalent in bioactive molecules and can affect properties like blood-brain barrier penetration. The different substitution pattern can lead to distinct pharmacological profiles. |
Synthetic Strategies and Experimental Protocols
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. Below are representative synthetic approaches for chiral amines, which can be adapted for the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride and its analogs.
Asymmetric Reductive Amination
A common and versatile method for preparing chiral amines is the asymmetric reductive amination of a prochiral ketone.
Caption: Asymmetric reductive amination workflow.
Experimental Protocol: Synthesis of a Chiral Amine via Diastereoselective Reductive Amination
-
Imine Formation: To a solution of 2-methoxypropiophenone (1 equivalent) in toluene, add (R)-(+)-α-methylbenzylamine (1.1 equivalents). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the ketone is consumed.
-
Reduction: Cool the reaction mixture to room temperature and dilute with methanol. Add 10% Palladium on carbon (5 mol%) and hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the imine is fully reduced.
-
Purification: Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure. The resulting diastereomeric amines can be separated by column chromatography on silica gel.
-
Auxiliary Removal: The separated desired diastereomer is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is hydrogenated at elevated pressure to cleave the α-methylbenzyl group, yielding the desired primary amine.
-
Salt Formation: The free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent like diethyl ether and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent.[1]
Biocatalytic Transamination
Enzymatic methods offer high stereoselectivity and mild reaction conditions. Transaminases can be used to convert a prochiral ketone directly to a chiral amine.
Caption: Biocatalytic transamination for chiral amine synthesis.
Experimental Protocol: Transaminase-Catalyzed Synthesis of a Chiral Amine
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve the prochiral ketone (e.g., 2-methoxypropiophenone), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.
-
Enzymatic Reaction: Add a suitable transaminase enzyme (either as a whole-cell lysate or a purified enzyme). The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by HPLC or GC to determine the conversion and enantiomeric excess.
-
Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography or crystallization.
Applications in the Synthesis of CNS-Active Molecules
Chiral amines are pivotal in the synthesis of numerous CNS drugs. The choice of the chiral amine can influence the synthetic route and the properties of the final product.
Example Synthetic Application: Synthesis of a Hypothetical CNS Drug Candidate
The following diagram illustrates a generalized synthetic route where a chiral amine is used to construct a more complex molecule.
Caption: Generalized synthetic route utilizing a chiral amine.
The use of 1-(2-Methoxyphenyl)propan-1-amine in such a synthesis could be advantageous if the 2-methoxyphenyl group is a key pharmacophore for the target receptor. For instance, in the design of serotonin or dopamine receptor modulators, this moiety is frequently encountered.
Conclusion and Future Outlook
While direct experimental data on the applications of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride remains limited in publicly accessible literature, its structural features suggest it is a valuable chiral building block for the synthesis of CNS-active compounds. By comparing it with well-established alternatives like (R)-(+)-α-methylbenzylamine and its positional isomer (R)-1-(4-methoxyphenyl)propan-2-amine, we can infer its potential advantages and challenges. The ortho-methoxy group may offer unique stereochemical control in certain reactions, and the resulting 2-methoxyphenyl moiety is a desirable feature in many CNS drug candidates.
For researchers in drug discovery and development, the exploration of less common chiral building blocks like 1-(2-Methoxyphenyl)propan-1-amine hydrochloride could unlock novel chemical space and lead to the identification of drug candidates with improved pharmacological profiles. It is recommended that synthetic chemists consider this and other structurally diverse chiral amines in their screening of building blocks for new projects. The development and publication of detailed experimental protocols and comparative studies involving this and other under-explored chiral amines would be a significant contribution to the field of medicinal chemistry.
References
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
- Benchchem. (n.d.). (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and environmental responsibility within your laboratory.
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal-related activities, it is imperative to establish a secure working environment. The chemical nature of amine hydrochlorides calls for stringent adherence to safety measures to mitigate potential exposure and injury.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Your personal protective equipment is the most critical barrier between you and potential chemical hazards. The following PPE is mandatory when handling 1-(2-Methoxyphenyl)propan-1-amine hydrochloride:
-
Safety Goggles: Protects against accidental splashes and airborne particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: Provides a removable barrier to protect your clothing and skin from contamination.
Engineering Controls: Ensuring a Safe Workspace
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood.[4][5] This engineering control is essential to prevent the inhalation of any fine powders or aerosols, which could cause respiratory irritation.[3]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.
-
Solid Waste:
-
Carefully transfer any solid 1-(2-Methoxyphenyl)propan-1-amine hydrochloride waste into a designated, chemically compatible hazardous waste container with a secure, screw-top lid.[1]
-
This includes any contaminated consumables such as weighing paper or pipette tips.
-
-
Liquid Waste:
Container Labeling: Clarity for Compliance
Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety measure. Your hazardous waste label must include:
-
The full chemical name: "1-(2-Methoxyphenyl)propan-1-amine hydrochloride"
-
The words "Hazardous Waste"
-
A comprehensive list of all contents, including solvents, with their approximate percentages.[1]
-
The date of accumulation.
Decontamination of Empty Containers
Empty containers that have held 1-(2-Methoxyphenyl)propan-1-amine hydrochloride must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing:
-
Rinsate Collection:
-
Final Disposal of Decontaminated Containers:
Storage and Final Disposal
-
Store all hazardous waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][7]
-
Do not accumulate large quantities of waste. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Logical Framework for Disposal Decisions
To aid in the decision-making process for the disposal of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, the following workflow diagram illustrates the key steps and considerations.
Caption: Decision workflow for the proper disposal of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][2][3] |
| Drain Disposal | Strictly Prohibited | [1] |
| Container Rinsing | Triple Rinse with a suitable solvent | [1][6] |
| Rinsate Disposal | Collect as Hazardous Liquid Waste | [1][6] |
| Storage | Designated Satellite Accumulation Area | [1] |
This guide is intended to provide a robust framework for the safe and compliant disposal of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements. By adhering to these principles, you contribute to a safer research environment and the protection of our ecosystem.
References
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University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methoxyamphetamine. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
As laboratory professionals, our primary responsibility extends beyond achieving novel scientific breakthroughs; it begins with ensuring a foundation of unwavering safety. The handling of research chemicals, such as 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and regulatory standards. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is not widely documented, the known hazards of structurally similar amine hydrochloride compounds necessitate a cautious approach. Safety Data Sheets (SDS) for analogous chemicals, such as 1-(3-Methoxyphenyl)propan-1-amine hydrochloride and 1-Methoxypropan-2-amine hydrochloride, consistently identify several key risks.[1][2]
Primary Hazards:
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Poses a risk of serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of the powdered form may lead to respiratory tract irritation.[1][2]
This risk profile is the cornerstone of our personal protective equipment (PPE) strategy. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of control measures, including PPE, to minimize chemical exposure.[3][4][5] Our goal is to create a complete barrier between the researcher and the chemical, mitigating the routes of exposure: dermal, ocular, and inhalation.[6][7]
Core Personal Protective Equipment Ensemble
A multi-layered PPE approach is required to address the identified hazards. The following table summarizes the essential equipment for handling 1-(2-Methoxyphenyl)propan-1-amine hydrochloride in solid or solution form.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[8] | Provides a robust barrier against dermal absorption. The outer glove protects against immediate contamination, while the inner glove offers protection during doffing or in case of a breach in the outer layer. Powder-free gloves prevent the aerosolization of chemical particles.[8] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[8] | Protects the body and personal clothing from contamination by powders or splashes. The solid-front design ensures maximum coverage. |
| Eye & Face Protection | Safety goggles or a full-face shield.[8] | Protects the eyes and face from splashes or airborne particles of the compound, preventing serious eye irritation.[8][9] |
| Respiratory Protection | For handling solids: A minimum of an N95, N100, or P100 disposable filtering facepiece respirator.[8] | Prevents inhalation of fine chemical dust, which can cause respiratory irritation. The choice of respirator must be consistent with a complete respiratory protection program as outlined by OSHA. |
Operational Plan: Step-by-Step Protocols
Adherence to systematic procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.[8]
Donning PPE Protocol
This sequence is designed to ensure that the most contaminated items (gloves) are put on last.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respirator: If handling powder, perform a user seal check to ensure the respirator is properly fitted. This must be done each time the respirator is worn.[10]
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves. Don the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[8][9]
Doffing PPE Protocol
This sequence is critical for containing contaminants and preventing exposure during removal. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Untie the gown and pull it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or headband from behind.
-
Respirator: Remove the respirator without touching the front.[10]
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]
Caption: Procedural steps for donning and doffing PPE.
Task-Specific PPE Selection Workflow
The level of PPE required is dictated by the physical form of the chemical and the procedure being performed. Engineering controls, such as a chemical fume hood, are the first line of defense and should always be used when handling this compound.[12]
Caption: Logical workflow for task-specific PPE selection.
Disposal Plan
All disposable PPE and materials contaminated with 1-(2-Methoxyphenyl)propan-1-amine hydrochloride must be treated as hazardous waste.[8]
-
Collection: Immediately after doffing, place all used disposable PPE (gloves, gown, shoe covers, respirator) into a designated, labeled, and sealed hazardous waste container.[8]
-
Waste Streams: Do not mix this waste stream with general laboratory trash. Follow your institution's specific guidelines for chemical waste management.[3][13]
-
Containers: Ensure waste containers are kept closed except when adding waste. Store in a well-ventilated area.[2]
By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. Always consult the specific Safety Data Sheet for any chemical and your institution's Chemical Hygiene Plan before beginning work.[5][14]
References
- Benchchem. Safeguarding Researchers: Personal Protective Equipment Protocols for Handling (+)
- New Mexico State University. Chemical Safety in Research and Teaching.
- MasterControl. 29 CFR 1910.
- PubChem. 1-Methoxypropan-2-amine hydrochloride.
- Case Western Reserve University.
- OSHA.
- University of Wisconsin-Madison.
- AK Scientific, Inc. 1-(3-Methoxyphenyl)
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Fisher Scientific. (S)-(+)
- Combi-Blocks, Inc. (2023). 2-(4-Methoxyphenyl)
- Enamine. 2-(3-chloro-5-methoxyphenyl)
- Fisher Scientific. (2023). 1-Amino-3-(4-methoxyphenoxy)
- GERPAC. Personal protective equipment for preparing toxic drugs.
- CDC Stacks. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- NIOSH. (2019). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders.
- UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards.
- NIOSH. NIOSH Pocket Guide to Chemical Hazards.
- Wikipedia. Hydrazine.
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- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
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- 14. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
